2,5-Difluoroanisole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-difluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMAQLYMUKZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369318 | |
| Record name | 2,5-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75626-17-4 | |
| Record name | 1,4-Difluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75626-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 1,4-Difluoro-2-methoxybenzene
Abstract
1,4-Difluoro-2-methoxybenzene is a valuable fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be leveraged in drug design and materials science. This technical guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate. We will dissect three core strategies: Nucleophilic Aromatic Substitution (SNA_r_), Diazotization-Fluorination of anilines, and modern Deoxyfluorination of phenols. Each section will not only detail the synthetic protocols but also elucidate the underlying mechanistic principles and the rationale behind experimental design choices, offering researchers and process chemists a comprehensive playbook for its preparation.
Introduction: The Strategic Value of 1,4-Difluoro-2-methoxybenzene
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] The trifluoromethoxy group, for instance, has become an increasingly common structural motif in pharmaceutical agents due to its profound effects on metabolic stability, lipophilicity, and membrane permeability.[2] Similarly, the precise placement of fluorine atoms directly on an aromatic ring, as seen in 1,4-Difluoro-2-methoxybenzene, provides a powerful tool for modulating a molecule's physicochemical properties. The two fluorine atoms and the methoxy group create a distinct electronic environment, influencing pKa, dipole moment, and potential for hydrogen bonding, while also blocking specific sites from metabolic attack.
This guide is designed for professionals in drug development and chemical synthesis, providing a robust analysis of viable and scalable methods for producing this key intermediate.
Pathway I: Nucleophilic Aromatic Substitution (SNA_r_)
The most direct and often highest-yielding approach to 1,4-Difluoro-2-methoxybenzene is through Nucleophilic Aromatic Substitution (SNA_r_). This mechanism diverges significantly from S_N_1 and S_N_2 reactions, proceeding via a two-step addition-elimination pathway.[3][4] The reaction is contingent on the presence of strong electron-withdrawing groups (EWGs), typically nitro groups, positioned ortho or para to a suitable leaving group.[5] These EWGs are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[3]
A critical insight for this pathway is the leaving group ability of halogens in SNA_r_ reactions, which follows the trend: F > Cl > Br > I.[5] This is counterintuitive when compared to aliphatic substitutions. The rate-determining step is the initial nucleophilic attack on the electron-deficient ring; the high electronegativity of fluorine creates a more electrophilic carbon center, accelerating this crucial step.[6]
Synthesis from 1,2,4-Trifluoro-5-nitrobenzene
A logical and effective approach involves the selective substitution of the fluorine atom positioned para to the activating nitro group with methoxide. The subsequent reduction of the nitro group and a Sandmeyer-type reaction could follow, though a direct methoxide substitution is the most straightforward initial step.
Caption: Figure 1. SNA_r_ approach from a nitrated precursor.
Experimental Protocol: Methoxylation of 1,2,4-Trifluoro-5-nitrobenzene
This protocol outlines the nucleophilic substitution of a fluorine atom with a methoxy group, a common transformation for activated aryl fluorides.[7]
-
Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere (N₂ or Ar) in a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Setup: Once the sodium has fully dissolved, cool the sodium methoxide solution to room temperature. Add a solution of 1,2,4-Trifluoro-5-nitrobenzene (1.0 eq) in methanol dropwise to the stirred solution.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C). Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the mixture to room temperature and carefully neutralize with aqueous HCl (1 M). Reduce the volume of methanol using a rotary evaporator.
-
Extraction & Purification: Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1,4-Difluoro-2-methoxy-5-nitrobenzene, can be purified by flash column chromatography on silica gel.
Pathway II: Diazotization-Fluorination (Balz-Schiemann Reaction)
The transformation of an aromatic amine into a diazonium salt, followed by its decomposition in the presence of a fluoride source, is a classic and powerful method for introducing fluorine onto an aromatic ring.[8] The traditional Balz-Schiemann reaction involves the isolation of an arenediazonium tetrafluoroborate salt, which is then thermally decomposed.[9] Modern variations offer milder conditions and avoid the isolation of potentially hazardous diazonium intermediates.[9][10]
This strategy is particularly valuable when the required aniline precursor is readily accessible. For the synthesis of 1,4-Difluoro-2-methoxybenzene, one would start with 3,4-difluoro-2-methoxyaniline.
One-Pot Fluoro-de-diazoniation
Recent advancements have enabled one-pot procedures that generate and decompose the diazonium salt in situ. A notable method employs tert-butyl nitrite (t-BuONO) as the diazotizing agent and an organotrifluoroborate or boron trifluoride etherate as the fluoride source in an organic solvent.[9][10] This approach enhances safety by avoiding the accumulation of explosive diazonium salts and often simplifies the workup process.
Caption: Figure 2. Balz-Schiemann pathway from an aniline precursor.
Experimental Protocol: One-Pot Diazotization and Fluorination
This protocol is adapted from modern methodologies that prioritize safety and efficiency.[9][10]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 3,4-Difluoro-2-methoxyaniline (1.0 eq) in an anhydrous organic solvent such as 1,2-dichloroethane or acetonitrile.
-
Reagent Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂, ~2.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Diazotization: Slowly add tert-butyl nitrite (t-BuONO, 1.2-1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Execution: After the addition, allow the reaction to warm to room temperature and then gently heat to 50-60 °C. The evolution of nitrogen gas should be observed. Monitor the reaction by TLC or GC-MS until the diazonium intermediate is fully consumed.
-
Work-up and Purification: Cool the reaction mixture and quench by carefully pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude oil via flash chromatography to yield 1,4-Difluoro-2-methoxybenzene.
Pathway III: Modern Deoxyfluorination of Phenols
A highly attractive and increasingly utilized strategy involves the direct conversion of a hydroxyl group to a fluorine atom. This "deoxyfluorination" approach is powerful for late-stage fluorination and for substrates where other methods may fail. A state-of-the-art method proceeds via an aryl fluorosulfonate intermediate, which is then displaced by a nucleophilic fluoride source.[11]
For our target molecule, the logical precursor is 4-Fluoro-2-methoxyphenol.[12] This method's elegance lies in its ability to be performed in a single pot, converting the readily available phenol directly to the desired aryl fluoride under mild conditions.
One-Pot Deoxyfluorination via an Aryl Fluorosulfonate
The process involves the reaction of a phenol with sulfuryl fluoride (SO₂F₂) in the presence of a base to form an aryl fluorosulfonate (Ar-OSO₂F) in situ. This intermediate is then subjected to nucleophilic fluorination using a fluoride salt like tetramethylammonium fluoride (NMe₄F), which also serves as the base in the first step.[11]
Caption: Figure 3. Deoxyfluorination from a phenolic precursor.
Experimental Protocol: One-Pot Deoxyfluorination of 4-Fluoro-2-methoxyphenol
This protocol is based on the highly effective one-pot deoxyfluorination method.[11]
-
Reaction Setup: To a solution of 4-Fluoro-2-methoxyphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a suitable pressure-rated vessel, add tetramethylammonium fluoride (NMe₄F, 3.0 eq).
-
Fluorosulfonate Formation: Seal the vessel and carefully introduce sulfuryl fluoride (SO₂F₂, ~1.1 eq) gas via a needle valve or mass flow controller at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 24 hours. The reaction progress can be monitored by ¹⁹F NMR or LC-MS by quenching a small aliquot.
-
Work-up: Upon completion, carefully vent any excess SO₂F₂ in a fume hood. Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine to remove DMF. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to afford pure 1,4-Difluoro-2-methoxybenzene.
Comparative Analysis of Synthetic Pathways
The optimal synthetic route depends heavily on starting material availability, scalability, and safety considerations. The table below summarizes the key attributes of each discussed pathway.
| Parameter | Pathway I: SNA_r_ | Pathway II: Diazotization | Pathway III: Deoxyfluorination |
| Typical Starting Material | 1,2,4-Trifluoro-5-nitrobenzene | 3,4-Difluoro-2-methoxyaniline | 4-Fluoro-2-methoxyphenol |
| Key Reagents | NaOCH₃, Methanol | t-BuONO, BF₃·OEt₂ | SO₂F₂, NMe₄F |
| General Yields | High (80-95%) | Moderate to Good (60-85%) | Good to High (75-90%) |
| Scalability | Excellent | Good (one-pot methods improve this) | Good |
| Key Advantages | High yields, often clean reactions. | Access from common aniline precursors. | Mild conditions, high functional group tolerance. |
| Key Disadvantages | Requires highly activated, specific precursors. | Potential for hazardous diazonium intermediates. | Requires specialized reagents (SO₂F₂ gas). |
Conclusion
The synthesis of 1,4-Difluoro-2-methoxybenzene can be effectively achieved through several distinct and reliable strategies. For large-scale production where a suitable activated precursor is available, Nucleophilic Aromatic Substitution offers a high-yielding and robust solution. The Balz-Schiemann reaction and its modern one-pot variants provide a vital pathway from aniline building blocks, a common feature in many synthetic roadmaps. Finally, the Deoxyfluorination of phenols represents a state-of-the-art technique that offers mild conditions and excellent functional group tolerance, making it ideal for complex, late-stage syntheses. The choice of pathway is a strategic decision, and this guide provides the foundational knowledge for making an informed selection based on the specific constraints and objectives of the research or development program.
References
- A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines. (1995). Journal of Fluorine Chemistry.
- 4-Fluoro-2-methoxyphenol | C7H7FO2. (n.d.). PubChem.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
- Recent Development of Catalytic Trifluoromethoxylation Reactions. (2018). Molecules.
- Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (2017). Journal of the American Chemical Society.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Nucleophilic Aromatic Substitution. (2019). YouTube.
- Arenes: Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry On-Line.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
- Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). (n.d.). Science of Synthesis.
- One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. (2006). ResearchGate.
- Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. (2018). ResearchGate.
- 1,4-Difluoro-2-methoxy-5-nitrobenzene. (n.d.). Hoffman Fine Chemicals.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. askthenerd.com [askthenerd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2737368 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 2,5-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoroanisole (CAS No. 75626-17-4) is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern imparts specific chemical reactivity and physical properties that are advantageous in the synthesis of complex molecules. As a key building block, a thorough understanding of its physical characteristics is paramount for its effective use in research and development, particularly for reaction scale-up and process optimization. This guide provides an in-depth analysis of two fundamental physical properties of this compound: its boiling point and density.
Core Physical Properties of this compound
The physical properties of a compound are critical for its handling, purification, and use in chemical synthesis. For this compound, the boiling point and density are key parameters for distillation-based purification and for accurate measurement and dosing in reactions.
Data Summary
| Physical Property | Value | Notes |
| Boiling Point | 72-73 °C at 25 mmHg | The boiling point is pressure-dependent.[1][2] |
| Density | 1.25 g/cm³ | At standard temperature and pressure (STP).[1][2] |
In-Depth Analysis of Physical Properties
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the reported boiling point is 72-73 °C at a reduced pressure of 25 mmHg.[1][2] The specification of pressure is crucial as the boiling point of a compound is highly sensitive to changes in atmospheric pressure. A lower external pressure results in a lower boiling point, a principle often exploited in vacuum distillation to purify compounds that are thermally sensitive or have high boiling points at atmospheric pressure.
The relatively low boiling point of this compound under vacuum allows for its efficient purification by distillation, separating it from less volatile impurities or starting materials. This is a critical step in ensuring the purity of the compound, which is essential for its use in pharmaceutical synthesis where stringent purity requirements are in place.
Density
The density of a substance is its mass per unit volume. For this compound, the density is reported as 1.25 g/cm³.[1][2] This value indicates that it is denser than water. The density of a liquid is an important parameter for a variety of laboratory operations, including:
-
Mass-to-Volume Conversions: In many experimental setups, it is more convenient to measure a liquid by volume rather than by mass. Knowing the density allows for a quick and accurate conversion between these two units.
-
Reaction Monitoring: Changes in the density of a reaction mixture can sometimes be used to monitor the progress of a reaction.
-
Solvent Selection: The density of a compound can influence its miscibility with other solvents and its behavior in biphasic systems.
Experimental Determination of Physical Properties
The accurate determination of physical properties is a cornerstone of chemical research. The following sections detail the standard experimental protocols for measuring the boiling point and density of a liquid compound like this compound.
Determination of Boiling Point (Micro-Boiling Point Method)
The micro-boiling point method is a convenient and accurate technique for determining the boiling point of a small quantity of a liquid.
Methodology:
-
Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
Heating: The test tube is gently heated in a heating block or a Thiele tube.
-
Observation: As the liquid heats up, a stream of bubbles will be observed emerging from the open end of the capillary tube.[3]
-
Boiling Point Determination: The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]
Causality Behind Experimental Choices:
-
Use of a Capillary Tube: The inverted capillary tube traps a small amount of air. As the liquid is heated, the vapor of the liquid displaces this air. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a continuous stream of bubbles is observed. Upon cooling, the vapor inside the capillary condenses, and the liquid is drawn into the tube when the external pressure is greater than the vapor pressure inside the tube. This point corresponds to the boiling point.
-
Slow Heating and Cooling: Gradual temperature changes are essential to ensure that the system is in thermal equilibrium and to obtain an accurate reading.
Diagram of Experimental Workflow for Micro-Boiling Point Determination
Caption: Workflow for the determination of the boiling point of this compound using the micro-boiling point method.
Determination of Density
The density of a liquid can be determined by accurately measuring its mass and volume.
Methodology:
-
Mass of Empty Container: The mass of a clean and dry volumetric flask or pycnometer is accurately measured using an analytical balance.
-
Volume of Liquid: A precise volume of this compound is added to the container. If using a volumetric flask, the liquid is added up to the calibration mark.
-
Mass of Container and Liquid: The mass of the container with the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[4]
Causality Behind Experimental Choices:
-
Use of Volumetric Glassware: Volumetric flasks and pycnometers are calibrated to contain a very precise volume of liquid at a specific temperature, which is crucial for an accurate density determination.
-
Analytical Balance: An analytical balance is used to measure the mass with high precision, which is necessary for an accurate density calculation.
-
Temperature Control: The density of a liquid is temperature-dependent. Therefore, the measurement should be carried out at a constant and known temperature.
Diagram of Experimental Workflow for Density Determination
Caption: Step-by-step workflow for determining the density of this compound.
Conclusion
The physical properties of this compound, specifically its boiling point and density, are fundamental parameters that are essential for its practical application in research and industry. A clear understanding of these properties, coupled with the ability to accurately determine them experimentally, allows for the efficient and safe handling, purification, and utilization of this important chemical intermediate. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this compound, enabling them to optimize their synthetic processes and contribute to the advancement of pharmaceutical and agrochemical development.
References
- Chem-Impex. (n.d.). This compound.
- ChemBK. (2024, April 9). This compound.
- Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid.
- University of Calgary. (n.d.). Boiling Point Determination.
Sources
An In-depth Technical Guide to 2,5-Difluoroanisole (CAS 75626-17-4) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,5-Difluoroanisole, a key fluorinated building block in modern organic synthesis. With full editorial control, this document is structured to deliver scientifically robust and actionable insights for researchers, chemists, and professionals in the field of drug discovery and materials science.
Core Characteristics and Physicochemical Properties
This compound, also known as 1,4-difluoro-2-methoxybenzene, is a colorless liquid with a distinctive aromatic profile.[1][2] Its strategic incorporation of two fluorine atoms and a methoxy group onto the benzene ring imparts a unique electronic character, making it a valuable synthon for fine-tuning the properties of target molecules.[3] The electron-withdrawing nature of the fluorine atoms, combined with the electron-donating methoxy group, creates a nuanced reactivity profile that is highly sought after in the design of advanced materials and active pharmaceutical ingredients (APIs).[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 75626-17-4 | [4] |
| Molecular Formula | C₇H₆F₂O | [4] |
| Molecular Weight | 144.12 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 141-142 °C | [1] |
| Melting Point | -34 °C | [1] |
| Density | 1.22 g/cm³ (Predicted) | |
| IUPAC Name | 1,4-difluoro-2-methoxybenzene | [4] |
Synthesis and Manufacturing Pathways
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common and industrially scalable route begins with the reduction of 2,5-difluoronitrobenzene.
Caption: Synthetic pathway to this compound.
Step 1: Synthesis of 2,5-Difluoroaniline
The initial step involves the reduction of 2,5-difluoronitrobenzene to 2,5-difluoroaniline. This transformation is typically achieved through catalytic hydrogenation.
Experimental Protocol: Reduction of 2,5-Difluoronitrobenzene
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,5-difluoronitrobenzene in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2,5-difluoroaniline, which can be purified further by distillation or recrystallization if necessary.
Step 2: Synthesis of 2,5-Difluorophenol via Sandmeyer Reaction
The conversion of the amino group in 2,5-difluoroaniline to a hydroxyl group is accomplished through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[5][6][7]
Experimental Protocol: Diazotization and Hydrolysis of 2,5-Difluoroaniline
-
Diazotization:
-
Dissolve 2,5-difluoroaniline in an aqueous solution of a strong mineral acid (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The reaction is exothermic and requires careful temperature control to prevent decomposition of the unstable diazonium salt.
-
-
Hydrolysis:
-
Slowly add the cold diazonium salt solution to a boiling aqueous solution of a copper(I) salt (e.g., Cu₂O) or to boiling aqueous acid. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.[5]
-
-
Work-up and Purification:
-
After the evolution of nitrogen ceases, cool the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 2,5-difluorophenol by distillation or column chromatography.
-
Step 3: Methylation of 2,5-Difluorophenol to this compound
The final step is the methylation of the phenolic hydroxyl group, which is typically achieved via a Williamson ether synthesis.[6][8][9][10][11][12] This Sₙ2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group from a methylating agent.[8][12]
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: In an inert atmosphere, dissolve 2,5-difluorophenol in a polar aprotic solvent such as acetone, acetonitrile, or DMF.[10] Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenol and form the corresponding phenoxide.[2][10]
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a moderate temperature (typically 50-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC.[11]
-
Work-up:
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with aqueous base (e.g., NaOH) to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation to obtain the final product in high purity.
Spectroscopic and Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of this compound.
Table 2: Key Analytical Data for this compound
| Analytical Technique | Key Data and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the three aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the fluorine and methoxy substituents. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbons directly bonded to fluorine will exhibit characteristic C-F coupling. |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 144.[4] Key fragment ions are observed at m/z = 129 (loss of CH₃), 101 (loss of CH₃ and CO), and others, which are characteristic of the fragmentation of fluoroaromatic ethers.[4] |
| FTIR Spectroscopy | The infrared spectrum will show characteristic absorption bands for C-F stretching, C-O stretching of the ether linkage, and C-H stretching and bending of the aromatic ring and methyl group. |
Reactivity and Synthetic Applications
The unique electronic properties of this compound make it a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[13]
Caption: Key reaction types of this compound.
Directed ortho-Lithiation
The methoxy group in this compound can act as a directing metalation group (DMG), facilitating the deprotonation of an adjacent aromatic proton by a strong organolithium base, such as n-butyllithium.[14][15] This regioselective lithiation generates a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the C3 position.
Experimental Protocol: Directed ortho-Lithiation and Electrophilic Quench
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in an anhydrous ether solvent such as THF or diethyl ether.[14]
-
Lithiation: Cool the solution to a low temperature (typically -78 °C) and slowly add a solution of n-butyllithium. The methoxy group directs the deprotonation to the ortho position.
-
Electrophilic Quench: After stirring for a period to ensure complete lithiation, add a suitable electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide).
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atoms on the aromatic ring can act as leaving groups in nucleophilic aromatic substitution reactions, particularly when the ring is further activated by electron-withdrawing groups or under specific reaction conditions.
Precursor for Cross-Coupling Reactions
This compound can be halogenated (e.g., brominated) at one of the available ring positions to create a precursor for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17][18][19] This allows for the formation of C-C bonds and the synthesis of complex biaryl structures.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-2,5-difluoroanisole Derivative
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromo-2,5-difluoroanisole, an arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug molecules is a widely used strategy to enhance their metabolic stability, binding affinity, and bioavailability.[5] this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[13]
While a direct synthetic route from this compound to a specific marketed drug is not prominently featured in the readily available literature, its structural motif is present in various bioactive molecules. For instance, the 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl moiety in the PDE4 inhibitor Roflumilast is structurally related, highlighting the importance of such substituted anisoles in medicinal chemistry.[11][20][21][22][23] The synthesis of such structures often involves the use of precursors that could be derived from this compound.
Similarly, the synthesis of the anticancer drug Gefitinib involves the use of 3-chloro-4-fluoroaniline, a compound that shares the fluorinated aromatic amine scaffold with the precursor to this compound.[3][8][24][25][26] The principles of synthesizing and reacting such fluorinated building blocks are directly applicable to the development of new drug candidates.
Safety and Handling
This compound is a flammable liquid and an irritant to the eyes, skin, and respiratory system.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay of its fluoro and methoxy substituents, allow for a range of chemical transformations that are crucial for the synthesis of complex molecules in the pharmaceutical and materials science industries. A thorough understanding of its synthesis, reactivity, and analytical characterization is key to leveraging its full potential in research and development.
References
- Sandmeyer reaction. (URL: [Link])
- The Suzuki reaction of 4-bromoaniline with aryl boronic acids a - ResearchG
- Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
- This compound - ChemBK. (URL: [Link])
- Organic Chemistry Williamson Ether Synthesis - University of Richmond. (URL: [Link])
- The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
- Williamson Ether Synthesis. (URL: [Link])
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
- Williamson Ether Synthesis. (URL: [Link])
- US8350029B2 - Process for the preparation of gefitinib - Google P
- Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem - NIH. (URL: [Link])
- GEFITINIB - ORGANIC SPECTROSCOPY INTERN
- Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4.
- The Williamson Ether Synthesis. (URL: [Link])
- This compound | C7H6F2O | CID 2724989 - PubChem. (URL: [Link])
- Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- 5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])
- The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry. (URL: [Link])
- Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid...
- The synthetic method of roflumilast - CN104513196B - Google P
- 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem - NIH. (URL: [Link])
- Directed (ortho)
- WO2004080967A1 - Novel process for the preparation of roflumilast - Google P
- 2,5-Difluoroaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google P
- Synthesis and polymorphic study of roflumilast N-oxide - ResearchG
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. medkoo.com [medkoo.com]
- 21. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]
- 22. WO2004080967A1 - Novel process for the preparation of roflumilast - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 25. ORGANIC SPECTROSCOPY INTERNATIONAL: GEFITINIB [orgspectroscopyint.blogspot.com]
- 26. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2,5-Difluoroanisole: A Core Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of Fluorination in Anisole Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational drug design. 2,5-Difluoroanisole (also known as 1,4-Difluoro-2-methoxybenzene) has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals.[1] Its utility stems from the unique electronic properties conferred by the two fluorine atoms and the methoxy group on the aromatic ring. This arrangement allows for the fine-tuning of a drug candidate's physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, which are critical determinants of therapeutic efficacy.[2]
The strong carbon-fluorine bond can effectively block metabolic oxidation at otherwise vulnerable positions on the molecule, a common failure point in drug candidates.[3] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its spectroscopic signature and strategic application in pharmaceutical development. The protocols and insights herein are designed to be self-validating, providing the causality behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical and Structural Properties
This compound is a colorless to nearly colorless liquid under standard conditions.[1] Its core structure consists of a benzene ring substituted with a methoxy group at position 1, and fluorine atoms at positions 2 and 5. This substitution pattern is key to its reactivity and utility.
graph "2_5_Difluoroanisole_Structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif"];
edge [color="#202124"];
}
Caption: Rationale for using this compound in drug design.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.
[4]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715–726. [Link]
- Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724989, this compound. PubChem. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.
- Wikipedia contributors. (2023, December 19). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. [Link]
- SpectraBase. (n.d.). 2,5-Difluoroaniline. Wiley. [Link]
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
- Veltri, T., et al. (2018). 19F NMR analysis of fluorophenol degradation. Applied and Environmental Microbiology.
- Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]
- Edubirdie. (n.d.). Williamson Ether Synthesis. Edubirdie. [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- Dal Poggetto, G., et al. (2018). 19F NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures. Magnetic Resonance in Chemistry.
- University of Calgary. (n.d.). 19Flourine NMR. University of Calgary. [Link]
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371–8410. [Link]
- ResearchGate. (n.d.). Characteristic absorption bands for FTIR spectra.
- Aroulanda, C., et al. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. The Royal Society of Chemistry.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724989, this compound. PubChem. [Link]
- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
- Semantic Scholar. (n.d.).
- Fustero, S., et al. (2023).
- Friebolin, H. (1991). Basic One- and Two-Dimensional NMR Spectroscopy. VCH.
- LibreTexts Chemistry. (2021). 6.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
- ResearchGate. (n.d.). Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3.
- ResearchGate. (n.d.). FTIR Absorption Characteristics for Organic Functional Groups.
- YouTube. (2019, February 26). NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube. [Link]
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17761054, 2,5-Difluorobenzene-1,4-diol. PubChem. [Link]
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
- Science Alert. (n.d.). FTIR Spectra of Organic Functional Group Compositions in PM2.5. Science Alert. [Link]
Sources
An In-Depth Technical Guide to the Aromatic Ring Reactivity of 2,5-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Influences of Methoxy and Fluoro Substituents on Aromatic Reactivity
2,5-Difluoroanisole is a versatile building block in modern organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the unique electronic properties conferred by the methoxy and two fluorine substituents on the aromatic ring. Understanding the interplay of these groups is paramount for predicting and controlling the regioselectivity of its reactions. This guide provides a comprehensive exploration of the reactivity of the this compound aromatic ring, offering both theoretical insights and practical, field-proven experimental protocols.
Section 1: Electronic Landscape and Regioselectivity Predictions
The reactivity of the aromatic ring in this compound is governed by the cumulative electronic effects of the methoxy (-OCH₃) group and the two fluorine (-F) atoms.
The Methoxy Group (-OCH₃): As a powerful activating group, the methoxy group exerts a strong +M (mesomeric or resonance) effect by donating a lone pair of electrons from the oxygen atom into the π-system of the benzene ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack. This electron donation is most pronounced at the ortho and para positions. Concurrently, the oxygen atom exerts a -I (inductive) effect due to its high electronegativity, withdrawing electron density from the ring. However, for the methoxy group, the +M effect generally outweighs the -I effect, leading to overall activation and ortho, para-direction.
The Fluorine Atoms (-F): Halogens present a more nuanced influence. Like the methoxy group, fluorine possesses lone pairs that can be donated into the ring (+M effect), directing electrophiles to the ortho and para positions. However, due to fluorine's extreme electronegativity, it exerts a very strong -I effect, which deactivates the ring towards electrophilic substitution. In the case of fluorine, the -I and +M effects are of comparable magnitude, leading to a complex directing influence.
Combined Influence in this compound:
In this compound, the methoxy group is the dominant activating and directing group. The two fluorine atoms, while being ortho, para-directors themselves, primarily act as deactivators due to their strong inductive withdrawal. The positions on the ring are C1 (bearing the -OCH₃), C2 (-F), C3 (-H), C4 (-H), C5 (-F), and C6 (-H).
The directing effects of the substituents can be summarized as follows:
-
-OCH₃ group (at C1): Strongly activating and directs ortho (C2, C6) and para (C4).
-
-F atom (at C2): Deactivating and directs ortho (C1, C3) and para (C5).
-
-F atom (at C5): Deactivating and directs ortho (C4, C6) and para (C2).
Considering the synergistic and antagonistic effects of these groups, we can predict the most probable sites for electrophilic aromatic substitution (EAS). The methoxy group strongly activates the C4 and C6 positions. The fluorine at C5 also directs to C4 and C6. The fluorine at C2 directs to C3. Therefore, the most likely positions for electrophilic attack are C4 and C6 , with C4 being generally favored due to reduced steric hindrance compared to the position between a methoxy and a fluorine group.
dot graph ER_Diagram { layout=neato; graph [label="Directing Effects on this compound", labelloc=t, fontsize=16]; node [shape=circle, style=filled, fontname="Helvetica"]; "C1-OCH3" [pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C2-F" [pos="-1.3,-0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C3-H" [pos="-0.75,-1.3!", fillcolor="#F1F3F4", fontcolor="#202124"]; "C4-H" [pos="0.75,-1.3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "C5-F" [pos="1.3,-0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C6-H" [pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];
} dot Figure 1: Predicted Electrophilic Reactivity of this compound.
Section 2: Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution is a cornerstone of arene chemistry. For this compound, the regiochemical outcome of these reactions is a testament to the directing power of the methoxy group, even in the presence of deactivating fluorine substituents.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed, for instance, into an amino group.
Causality Behind Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid is standard for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature is typically kept low to control the exothermic reaction and prevent side reactions.
Predicted Regioselectivity: Based on the electronic effects discussed, nitration is expected to occur predominantly at the C4 and C6 positions.
Experimental Protocol: Synthesis of 2,5-Difluoro-4-nitroanisole
A detailed protocol for a similar compound, 2-fluoro-4-nitroanisole, provides a strong foundational method.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of this compound (1.0 eq) in acetic anhydride (10 vol) to -5 to 0 °C in an ice-salt bath.
-
Reagent Addition: Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water (20 vol) and stir vigorously for 30 minutes.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 10 vol).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a mixture of 2,5-difluoro-4-nitroanisole and 2,5-difluoro-6-nitroanisole.
Quantitative Data Summary
| Electrophile | Position | Regioisomer | Expected Yield |
| NO₂⁺ | C4 | 2,5-Difluoro-4-nitroanisole | Major Product |
| NO₂⁺ | C6 | 2,5-Difluoro-6-nitroanisole | Minor Product |
Halogenation
Halogenation, particularly bromination, is another key functionalization reaction.
Causality Behind Experimental Choices: The use of bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) generates a more potent electrophile by polarizing the Br-Br bond.[3] Acetic acid is a common solvent for this reaction.
Predicted Regioselectivity: Similar to nitration, bromination is expected to occur at the C4 and C6 positions.
Experimental Protocol: Synthesis of 4-Bromo-2,5-difluoroanisole
-
Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid (10 vol) in a flask protected from light, add a catalytic amount of iron powder.
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (2 vol) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and decolorize the excess bromine by adding a saturated solution of sodium thiosulfate.
-
Extraction: Extract the product with diethyl ether or dichloromethane.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: After removal of the solvent, purify the crude product by distillation under reduced pressure or by column chromatography to yield 4-bromo-2,5-difluoroanisole.
dot graph EAS_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" -> "Electrophile Generation" [label=" [E+]", color="#4285F4", fontcolor="#4285F4"]; "Electrophile Generation" -> "Electrophilic Attack" [color="#4285F4", fontcolor="#4285F4"]; "Electrophilic Attack" -> "Arenium Ion Intermediate" [color="#EA4335", fontcolor="#EA4335"]; "Arenium Ion Intermediate" -> "Deprotonation" [color="#34A853", fontcolor="#34A853"]; "Deprotonation" -> "Substituted Product"; } dot Figure 2: General Workflow for Electrophilic Aromatic Substitution.
Section 3: Nucleophilic Aromatic Substitution (SₙAr)
Causality Behind Experimental Choices: SₙAr reactions typically require a strong nucleophile and a good leaving group on an electron-deficient aromatic ring.[4] In this compound, the fluorine atoms can act as leaving groups, especially when activated by their position relative to other electron-withdrawing groups or by the reaction conditions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[5][6]
Predicted Reactivity: The fluorine at C5 is ortho and para to the other fluorine and meta to the methoxy group. The fluorine at C2 is ortho to the methoxy group and meta to the other fluorine. Nucleophilic attack is generally favored at positions ortho or para to electron-withdrawing groups. In this case, the combined electron-withdrawing effect of the two fluorine atoms makes both susceptible to substitution. A study on the related 2,4-difluoroanisole showed that nucleophilic substitution with ammonia occurred preferentially ortho to the methoxy group.[7]
Experimental Protocol: Reaction with Sodium Methoxide
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry dimethylformamide (DMF).
-
Reagent Addition: Add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours.
-
Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature and pour it into water.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the methoxy-substituted product.
Section 4: Directed ortho-Metallation (DoM)
Directed ortho-metallation is a powerful tool for the regioselective functionalization of aromatic rings.[8][9] The methoxy group is a well-established directed metallation group (DMG), capable of coordinating with an organolithium reagent and directing deprotonation to the adjacent ortho position.[10][11][12]
Causality Behind Experimental Choices: Strong bases like n-butyllithium or sec-butyllithium are used to deprotonate the aromatic ring. The reaction is carried out at low temperatures in an inert solvent like tetrahydrofuran (THF) to prevent side reactions. The resulting aryllithium species is then quenched with an electrophile.
Predicted Regioselectivity: In this compound, there are two positions ortho to the methoxy group: C2 and C6. The C2 position is already substituted with a fluorine atom. Therefore, deprotonation is expected to occur exclusively at the C6 position.
Experimental Protocol: Synthesis of 2,5-Difluoro-6-methoxybenzoic acid
A protocol for the ortho-lithiation of the similar 3,4-difluoroanisole provides a reliable template.
-
Reaction Setup: To a solution of diisopropylamine (1.2 eq) in dry THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in dry THF to the LDA solution at -78 °C.
-
Metallation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metallation.
-
Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 30 minutes, or add crushed dry ice in one portion.
-
Work-up: Allow the reaction to warm to room temperature, then quench with 1 M HCl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. The resulting crude carboxylic acid can be purified by recrystallization.
dot graph DoM_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" -> "Coordination with R-Li" [label=" at -OCH3", color="#4285F4", fontcolor="#4285F4"]; "Coordination with R-Li" -> "ortho-Deprotonation (C6)" [color="#EA4335", fontcolor="#EA4335"]; "ortho-Deprotonation (C6)" -> "Aryllithium Intermediate" [color="#FBBC05", fontcolor="#FBBC05"]; "Aryllithium Intermediate" -> "Electrophilic Quench" [label=" [E+]", color="#34A853", fontcolor="#34A853"]; "Electrophilic Quench" -> "C6-Substituted Product"; } dot Figure 3: Workflow for Directed ortho-Metallation of this compound.
Conclusion
The aromatic ring of this compound presents a fascinating case study in substituent effects. The interplay between the activating, ortho, para-directing methoxy group and the deactivating, yet also ortho, para-directing, fluorine atoms leads to predictable and controllable reactivity. For electrophilic aromatic substitution, the C4 and C6 positions are the primary sites of reaction. The electron-deficient nature of the ring also opens up possibilities for nucleophilic aromatic substitution. Furthermore, the methoxy group serves as a reliable handle for directed ortho-metallation at the C6 position, providing a pathway to a variety of otherwise inaccessible derivatives. This guide has provided a framework for understanding and exploiting the rich chemistry of this valuable synthetic intermediate.
References
- Chem-Impex. This compound. [Link]
- Wikipedia.
- Slocum, D. W.; et al. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. J. Org. Chem. 1997, 62 (10), pp 3139–3143. [Link]
- Slocum, D. W.; Jennings, C. A. Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. J. Org. Chem. 1976, 41 (22), pp 3653–3661. [Link]
- Macklin, T. K.; Snieckus, V. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.
- Myers, A. G.
- PrepChem. Synthesis of N-ethyl-2,5-difluoro-4-nitroaniline. [Link]
- Rostron, C.; Barber, J. Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]
- PrepChem. Synthesis of 2-Fluoro-4-nitroanisole (IX). [Link]
- Wikipedia. Friedel–Crafts reaction. [Link]
- Douglas, C. J.; et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J. Am. Chem. Soc. 2020, 142 (40), pp 16994–17000. [Link]
- Study.com. Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. [Link]
- Organic Chemistry Portal.
- Oakwood Chemical. 4-Bromo-2,5-difluoroanisole. [Link]
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
- Metadynea.
- YouTube.
- Proprep. What role does Br2/FeBr3 play in organic reactions?. [Link]
- The OChem Whisperer.
Sources
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. proprep.com [proprep.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. homework.study.com [homework.study.com]
- 6. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. mmlab.uoc.gr [mmlab.uoc.gr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Utility of 2,5-Difluoroanisole: A Technical Guide for Chemical Synthesis and Drug Discovery
Executive Summary
2,5-Difluoroanisole (CAS No. 75626-17-4) is a fluorinated aromatic building block of significant strategic importance in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms, impart nuanced reactivity that is highly sought after in the development of complex molecules. This guide provides an in-depth analysis of this compound's core characteristics, covering its synthesis, spectroscopic profile, and chemical reactivity. We will explore the mechanistic principles governing its behavior in key transformations such as electrophilic aromatic substitution and its application as a precursor in advanced cross-coupling strategies. Furthermore, this document provides detailed, field-proven protocols and highlights its role as a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical sector, exemplified by its use in the production of oncology drug candidates like Linsitinib (OSI-906).
The Strategic Importance of Fluorination in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to fine-tune the physicochemical and pharmacokinetic properties of a molecule.[1][2] In drug development, strategic fluorination can significantly enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, thereby increasing a drug's half-life and bioavailability.[3][4] Furthermore, fluorine can alter a molecule's lipophilicity, membrane permeability, and binding affinity to target proteins, often leading to more potent and selective therapeutic agents.[1][5] As a bifluorinated aromatic intermediate, this compound provides a pre-functionalized, six-carbon scaffold that serves as an invaluable precursor for introducing the 2,5-difluorophenyl moiety into larger, more complex structures.[6]
Physicochemical and Spectroscopic Profile
This compound is a colorless to nearly colorless liquid under standard conditions.[5] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 75626-17-4 | [7] |
| Molecular Formula | C₇H₆F₂O | [7] |
| Molecular Weight | 144.12 g/mol | [7] |
| IUPAC Name | 1,4-Difluoro-2-methoxybenzene | [7] |
| Boiling Point | 73 °C / 25 mmHg | [5] |
| Density | 1.25 g/mL | [5] |
| Refractive Index (n20/D) | 1.48 | [5] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of this compound is characteristic and provides a clear structural fingerprint.
-
¹H NMR: The proton spectrum will exhibit three distinct signals in the aromatic region (typically δ 6.8-7.2 ppm) and one singlet in the aliphatic region for the methoxy group.
-
The methoxy group (-OCH₃) protons will appear as a sharp singlet around δ 3.8-3.9 ppm.
-
The three aromatic protons will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton ortho to the methoxy group (at C6) will likely be the most downfield, influenced by both the methoxy and adjacent fluorine.
-
-
¹³C NMR: The carbon spectrum will show seven distinct signals.
-
The methoxy carbon will appear around δ 56 ppm.
-
The four aromatic CH carbons and two aromatic C-F carbons will appear in the δ 100-160 ppm region. The carbons directly attached to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz) and will be significantly downfield. The carbon attached to the methoxy group (C2) will also be downfield due to the oxygen's deshielding effect.
-
-
¹⁹F NMR: The fluorine spectrum will show two distinct signals, each coupled to the other and to adjacent protons, providing further structural confirmation.
Synthesis of this compound: A Validated Pathway
Direct, regioselective difluorination of anisole is challenging. Therefore, a robust and more controlled multi-step synthesis is the preferred method, typically starting from a precursor like 2,5-difluoronitrobenzene. This pathway relies on well-established, high-yielding transformations.
Caption: A common synthetic route to this compound.
Detailed Experimental Protocol
This protocol describes the synthesis starting from the commercially available 2,5-difluoroaniline, which can be prepared by the reduction of 2,5-difluoronitrobenzene.[8]
Step 1: Diazotization of 2,5-Difluoroaniline to 2,5-Difluorophenol
-
Rationale: This is a classic Sandmeyer-type reaction sequence. The amine is converted into a diazonium salt, which is an excellent leaving group (N₂ gas). Subsequent hydrolysis in water replaces the diazonium group with a hydroxyl group.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,5-difluoroaniline (1.0 equiv).
-
Add a mixture of concentrated sulfuric acid and water, and cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the internal temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate flask, bring a volume of water to a boil. Add the cold diazonium salt solution slowly to the boiling water. Vigorous evolution of nitrogen gas will occur.
-
After the addition, continue heating (e.g., via steam distillation) to isolate the crude 2,5-difluorophenol.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,5-difluorophenol.[9]
-
Step 2: Methylation of 2,5-Difluorophenol to this compound (Williamson Ether Synthesis)
-
Rationale: The Williamson ether synthesis is a reliable Sₙ2 reaction for forming ethers. The phenolic proton is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkylating agent.[10][11]
-
Procedure:
-
To a flask containing the crude 2,5-difluorophenol (1.0 equiv) from the previous step, add a suitable solvent such as acetone or acetonitrile.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 equiv), to the mixture.
-
Add the methylating agent, typically iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 equiv), to the suspension.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the competing electronic effects of its substituents.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. It donates electron density to the aromatic ring via a powerful resonance effect (+M effect), which greatly stabilizes the carbocation intermediate (Wheland intermediate) formed during electrophilic attack at the ortho and para positions.[12]
-
Fluorine Atoms (-F): Halogens are generally deactivating yet ortho, para-directing. They are strongly electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they also possess lone pairs that can be donated to the ring via a weaker resonance effect (+M effect), which preferentially stabilizes the carbocation intermediate at the ortho and para positions.
In this compound, the powerful +M effect of the methoxy group is the dominant activating and directing influence. The inductive withdrawal of the two fluorine atoms serves to temper the ring's reactivity but does not override the directing effect of the methoxy group.
Electrophilic Aromatic Substitution (EAS): Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is a foundational EAS reaction. The regioselectivity can be predicted by examining the stability of the possible Wheland intermediates.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Difluoroaniline(367-30-6) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 12. Linsitinib (OSI-906)|867160-71-2--Shanghai xingMo Biotechnology [xmobio.com]
A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity 2,5-Difluoroanisole for Pharmaceutical Research and Development
Introduction: The Strategic Importance of 2,5-Difluoroanisole in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorine's unique electronic characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the vast array of fluorinated building blocks, this compound (CAS No. 75626-17-4) has emerged as a critical synthon for the synthesis of complex pharmaceutical intermediates. Its distinct substitution pattern offers a unique combination of reactivity and stability, making it a valuable asset in the development of novel therapeutics, particularly in the realm of neurological disorders.[2][3]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of commercial suppliers of high-purity this compound, delves into the critical aspects of quality assessment, and offers practical, field-proven insights into its handling and application in a laboratory setting.
I. Identifying and Qualifying Commercial Suppliers of High-Purity this compound
The success of any synthetic campaign hinges on the quality of the starting materials. For drug development, where purity and consistency are paramount, the selection of a reliable supplier for this compound is a critical first step.
A. Leading Commercial Suppliers
A number of chemical suppliers offer this compound, though the available grades and quantities can vary. For research and development purposes, where smaller quantities are initially required, several reputable suppliers are available. For larger scale and GMP (Good Manufacturing Practice) requirements, it is essential to engage with suppliers who can provide the necessary documentation and quality assurance.
| Supplier | Typical Purity | Available Quantities | Notes |
| Chem-Impex | ≥ 98% (GC)[3] | 5g, 25g, Bulk inquiries welcome[3] | A common supplier for research-grade chemicals. Offers detailed product information and safety data sheets. |
| TCI America (dist. by Fisher Scientific) | ≥ 98.0% (GC) | 5g, 25g | A well-established supplier with a strong distribution network, suitable for academic and industrial research labs. |
| Benchchem | Research Use Only | Inquiry-based | Positions this compound as a versatile building block for medicinal and agrochemical science.[3] |
| Matrix Scientific | Inquiry-based | Gram to multi-gram scale | A supplier of fine chemicals for research and development. |
| Sandoo Pharmaceuticals | Inquiry-based | Bulk quantities | A potential source for larger scale and manufacturing needs, with a focus on pharmaceutical intermediates.[4] |
This table is not exhaustive and is intended to provide a starting point for supplier evaluation. Pricing and availability are subject to change and should be confirmed directly with the suppliers.
B. The Critical Role of the Certificate of Analysis (CoA)
A Certificate of Analysis is a non-negotiable document when sourcing high-purity reagents for pharmaceutical development. It provides a detailed summary of the quality control testing performed on a specific batch of the chemical.
A comprehensive CoA for this compound should include the following:
-
Product Identification: Chemical name, CAS number, molecular formula, and batch/lot number.
-
Physical Properties: Appearance, boiling point, and refractive index.[3]
-
Purity Determination: The analytical method used (typically Gas Chromatography, GC) and the determined purity value (e.g., ≥99.5%).
-
Spectroscopic Data: Confirmation of identity using techniques like ¹H NMR and ¹³C NMR.
-
Water Content: Determined by Karl Fischer titration, as excess water can interfere with many chemical reactions.
-
Residual Solvents: Analysis for any remaining solvents from the synthesis and purification process.
-
Elemental Impurities: As per ICH Q3D guidelines for pharmaceutical products.[5]
It is imperative to request and review the CoA for each batch of this compound before use, especially when transitioning from research to process development.
II. Quality Control and Analytical Characterization of this compound
Verifying the purity and identity of incoming this compound is a crucial step in ensuring the reproducibility and success of synthetic procedures. The following analytical techniques are fundamental for a comprehensive quality assessment.
A. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is the workhorse technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides both quantitative information about the main component and qualitative information about any impurities present.
Diagram: GC-MS Workflow for this compound Analysis
Caption: A typical workflow for the GC-MS analysis of this compound.
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Calculate the purity based on the relative peak area of the this compound peak to the total area of all peaks in the chromatogram. Identify impurities by comparing their mass spectra to library databases (e.g., NIST).
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and identifying any structurally related impurities.
-
¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons and the methoxy group protons, with characteristic splitting patterns due to fluorine-hydrogen coupling.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The signals for the carbon atoms directly bonded to fluorine will show characteristic coupling (¹JCF), which is a key diagnostic feature.
Diagram: Key ¹H and ¹³C NMR Correlations for this compound
Caption: Expected NMR correlations for the key functional groups in this compound.
C. Potential Impurities and Their Origins
Understanding the potential impurities in commercially available this compound is crucial for anticipating and mitigating their impact on subsequent reactions. The synthesis of the precursor, 2,4-difluoroaniline, often involves the reduction of 2,4-difluoronitrobenzene.[6] A common synthetic route to anisoles involves the Williamson ether synthesis. Based on these general pathways, potential impurities could include:
-
Isomeric Difluoroanisoles: Depending on the selectivity of the fluorination and other synthetic steps, other isomers such as 2,4- or 3,5-difluoroanisole could be present.
-
Starting Materials: Residual amounts of 2,5-difluorophenol or the methylating agent.
-
Over- or Under-methylated Species: Trace amounts of difluorobenzene or dimethoxy-difluorobenzene.
-
Residual Solvents: Solvents used in the synthesis and purification, such as toluene, DMF, or DMSO.
III. Applications in Drug Discovery and Development: A Case Study
The 2,5-difluorophenyl moiety is a valuable pharmacophore in modern drug design. Its inclusion can enhance binding to target proteins and improve pharmacokinetic properties. A notable example is found in patent US-10285993-B2, which describes a crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.[7] This compound is disclosed for the treatment of a range of diseases including pain, cancer, and inflammation.[7] The presence of the 2,5-difluorophenyl group is a key structural feature, likely contributing to the compound's biological activity. The synthesis of such molecules would necessitate a high-purity starting material, such as a derivative of this compound or a related synthon.
IV. Safe Handling and Storage of this compound
As with all halogenated aromatic compounds, proper safety precautions must be observed when handling this compound.
Diagram: Laboratory Safety Protocol Flowchart
Caption: A flowchart outlining the essential safety protocols for handling this compound.
Step-by-Step Laboratory Handling Protocol:
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable option for splash protection).[2][8]
-
Dispensing: When transferring the liquid, use a syringe or pipette to avoid spills. Ensure all containers are clearly labeled.
-
Reaction Quenching: Be mindful that reactions involving halogenated aromatic compounds may require specific quenching procedures. Always plan your quenching step in advance.
-
Waste Disposal: Dispose of all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste. Follow all institutional and local environmental regulations for chemical waste disposal.[9]
-
Decontamination: Clean any spills immediately with an appropriate absorbent material. Decontaminate all glassware and equipment that has come into contact with this compound before removing it from the fume hood.
V. Conclusion
High-purity this compound is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical industry. Its strategic use can lead to the development of drug candidates with improved pharmacological profiles. For researchers and drug development professionals, a thorough understanding of the supplier landscape, rigorous quality control of incoming materials, and strict adherence to safe handling protocols are essential for successful and reproducible research outcomes. By implementing the guidelines outlined in this technical guide, scientists can confidently source and utilize this compound to advance their drug discovery programs.
VI. References
-
Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from Benchchem website.
-
Ningbo Inno Pharmchem Co., Ltd. (2025, October 14). 2,5-Difluoroaniline: A Cornerstone for Pharmaceutical and Agrochemical Innovation. Retrieved from the source.
-
Home Sunshine Pharma. (n.d.). 2,5-Difluoroaniline CAS 367-30-6. Retrieved from Home Sunshine Pharma website.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality 2,5-Difluoroaniline | Competitive Pricing & Manufacturer Insights. Retrieved from the source.
-
Alkali Scientific. (2026). 2,5-Difluoroaniline, 1 X 25 g (196606-25G) | MilliporeSigma® (Sigma-Aldrich). Retrieved from Alkali Scientific website.
-
(n.d.). 2,5-Difluoroaniline. Retrieved from the source.
-
Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 2,5-Difluoroaniline, 99.50% | 196606-25G. Retrieved from [Link]
-
(n.d.). 2,5-Difluoroaniline. Retrieved from the source.
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from HSC Chemistry website.
-
(n.d.). 2,5-Difluoroaniline. Retrieved from the source.
-
(n.d.). NMR Proton Shifts for Residual Solvent Impurities. Retrieved from the source.
-
Sandoo. (n.d.). China this compound Manufacturers & Suppliers. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. Retrieved from ResearchGate website.
-
(n.d.). scaqmd method 308-91. Retrieved from the source.
-
Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]
-
ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. Retrieved from
-
Scribd. (n.d.). Certificate of Analysis | PDF | Chemical Substances | Physical Sciences. Retrieved from [Link]
-
(n.d.). CERTIFICATE OF ANALYSIS. Retrieved from the source.
-
Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine. Retrieved from Benchchem website.
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from the source.
-
PubChem. (n.d.). Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2. Retrieved from [Link]
-
Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline. Retrieved from
-
European Patent Office. (n.d.). Method of preparing 2,4-difluoroaniline - European Patent Office - EP 0001825 B1. Retrieved from [Link]
-
Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline. Retrieved from
Sources
- 1. 367-30-6 Cas No. | 2,5-Difluoroaniline | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. la.sandoopharma.com [la.sandoopharma.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
- 7. Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Difluoroanisole
Introduction: The Utility and Latent Hazards of a Versatile Building Block
2,5-Difluoroanisole (CAS No. 75626-17-4) is a fluorinated aromatic compound that has emerged as a critical building block in the fields of pharmaceutical and agrochemical development.[1][2] Its unique electronic profile, a consequence of the interplay between the electron-donating methoxy group and the two electron-withdrawing fluorine atoms, imparts desirable properties to target molecules. These properties can include enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity, making it an invaluable synthon in the design of novel active pharmaceutical ingredients (APIs) and advanced materials.[2]
However, the very reactivity that makes this compound a valuable tool in organic synthesis also necessitates a comprehensive understanding of its potential hazards. This guide provides an in-depth analysis of the safety and handling precautions required when working with this compound. It is intended for researchers, scientists, and drug development professionals who demand not only procedural accuracy but also a foundational understanding of the causality behind safety protocols. By fostering a culture of informed caution, we can harness the synthetic potential of this compound while ensuring the highest standards of laboratory safety.
Section 1: Hazard Analysis - A Multifaceted Risk Profile
The safe handling of any chemical begins with a thorough understanding of its intrinsic hazards. This compound presents a combination of flammability, irritant properties, and potential for respiratory effects that demand rigorous control measures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is fundamental to understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆F₂O | [3][4] |
| Molecular Weight | 144.12 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 141-142 °C | [5] |
| Melting Point | -34 °C | [5] |
| Density | 1.25 g/mL | [1] |
| Flash Point | 66 °C (150.8 °F) - closed cup | |
| Refractive Index | n20D 1.48 | [1] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, ether, benzene) | [5] |
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[3][4]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[3][4]
The causality behind these classifications is rooted in the compound's chemical nature. Its flammability is a function of its organic structure and volatility. The irritation potential is common for halogenated aromatic compounds, which can interact with and disrupt biological tissues upon contact.
Section 2: The Hierarchy of Controls - A Proactive Approach to Safety
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to minimize risk.
Caption: Workflow for responding to a this compound spill.
-
Small Spills (manageable by trained personnel):
-
Alert others in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. [6] 4. Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with soap and water. [7]* Large Spills (or any spill outside of a fume hood):
-
Evacuate the area immediately. [7] 2. Alert others and activate the nearest fire alarm if there is a risk of fire or significant vapor exposure.
-
Call emergency services and inform them of the nature of the spill.
-
Do not attempt to clean up a large spill without specialized training and equipment (e.g., HAZWOPER). [8]
-
Fire Response
-
Extinguishing Media: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. [4]Do not use a direct stream of water, as it may spread the flammable liquid.
-
Evacuation: In the event of a significant fire, or if the fire cannot be immediately extinguished, evacuate the area and call for emergency assistance.
-
Hazardous Decomposition Products: Be aware that thermal decomposition may produce toxic and corrosive gases, including carbon oxides and hydrogen fluoride. [4]Firefighters should wear self-contained breathing apparatus (SCBA).
First-Aid Measures
Immediate and appropriate first aid is crucial in minimizing injury from exposure.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [9]* Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. [4]Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4]
Conclusion: A Commitment to Informed Safety
This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its potential for innovation in drug discovery and materials science is significant. However, realizing this potential requires an unwavering commitment to safety, grounded not just in procedure, but in a comprehensive understanding of the chemical's properties and risks. By implementing the multi-layered safety protocols outlined in this guide—from engineering controls and rigorous SOPs to appropriate PPE and emergency preparedness—researchers can confidently and responsibly unlock the synthetic utility of this versatile compound.
References
- This compound - ChemBK. ChemBK.
- This compound - Chem-Impex. Chem-Impex International.
- This compound | C7H6F2O | CID 2724989 - PubChem. National Center for Biotechnology Information.
- 2,5-Difluoroaniline - Chem-Impex. Chem-Impex International.
- 2,5-Difluoroaniline: A Cornerstone for Pharmaceutical and Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
- The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Chemical Spills. Purdue University Environmental Health and Safety.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. Hazmat School.
- Chemical Spill Procedures | Office of Environmental Health and Safety. Princeton University.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem. National Center for Biotechnology Information.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chembk.com [chembk.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. purdue.edu [purdue.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. echemi.com [echemi.com]
The Solubility Profile of 2,5-Difluoroanisole: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-difluoroanisole, a key intermediate in the pharmaceutical and agrochemical industries.[1] While specific quantitative solubility data is not extensively available in public literature, this guide synthesizes information from structurally analogous compounds and fundamental chemical principles to predict its solubility profile in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining the precise solubility of this compound is provided, empowering researchers to generate critical data for their specific applications. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic and formulation workflows.
Introduction: The Significance of this compound in Modern Chemistry
This compound (CAS No. 75626-17-4), also known as 1,4-difluoro-2-methoxybenzene, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[2][3] Its unique electronic profile, a result of the strategically placed fluorine atoms and the electron-donating methoxy group, allows for the fine-tuning of physicochemical properties in target molecules, such as metabolic stability, lipophilicity, and bioavailability.[2] As a versatile building block, it serves as a crucial synthon in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[2] Given its role as a key intermediate, a thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O | [1][3] |
| Molecular Weight | 144.12 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.25 g/mL | [1] |
| Boiling Point | 73 °C at 25 mmHg | [1] |
| Refractive Index | n20D 1.48 | [1] |
Predicted Solubility Profile of this compound
Aromatic compounds are generally more soluble in non-polar solvents.[4] The presence of two fluorine atoms, which are highly electronegative, and a methoxy group introduces some polarity to the this compound molecule. This molecular structure suggests a favorable interaction with a spectrum of organic solvents, from non-polar to moderately polar.
Based on the known solubility of 1,2-, 1,3-, and 1,4-difluorobenzene, which are all soluble in solvents like ethanol, acetone, and diethyl ether, a similar trend is expected for this compound.[5][6][7]
Table of Predicted Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High | The methoxy group can participate in hydrogen bonding with protic solvents. |
| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of the C-F and C-O bonds will interact favorably with the dipoles of aprotic polar solvents. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether, Dichloromethane | High | The aromatic ring is the dominant feature, leading to good solubility in non-polar and weakly polar solvents through van der Waals forces. |
| Aqueous | Water | Low to Insoluble | The hydrophobic nature of the difluorinated benzene ring is expected to significantly limit its solubility in water.[5][6][7] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data for this compound in a specific solvent, an experimental determination is necessary. The following protocol outlines a reliable gravimetric method.
Principle
The gravimetric method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. After reaching equilibrium, a known volume of the saturated solution is carefully separated from the undissolved solute. The solvent is then evaporated, and the mass of the remaining solute is measured.
Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Calibrated volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Experimental Workflow
Caption: Experimental workflow for the gravimetric determination of solubility.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. A visible excess of the liquid solute should be present at the bottom of the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the undissolved solute to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette or a syringe fitted with a solvent-compatible filter. It is critical to avoid disturbing the undissolved layer.
-
Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporating dish or vial. Record the initial weight of the dish.
-
Carefully evaporate the solvent. This can be achieved in a fume hood at ambient temperature, under a gentle stream of nitrogen, or in a vacuum oven at a temperature well below the boiling point of this compound to prevent loss of the solute.
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of aliquot taken
Conclusion
While quantitative solubility data for this compound is not widely published, its molecular structure and the known properties of analogous compounds strongly suggest high solubility in a broad range of common organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a robust and reliable method for generating this critical data. A thorough understanding and experimental determination of the solubility of this compound are essential for its effective utilization in research, development, and manufacturing.
References
- Solubility of 1,2-Difluorobenzene. Solubility of Things. [Link]
- Solubility of 1,3-Difluorobenzene. Solubility of Things. [Link]
- Solubility of 1,4-Difluorobenzene. Solubility of Things. [Link]
- This compound | C7H6F2O | CID 2724989. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to the Potential Hazards and Toxicity of 2,5-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoroanisole (CAS No. 75626-17-4), also known as 1,4-Difluoro-2-methoxybenzene, is an important fluorinated building block in modern medicinal and agrochemical research.[1] Its unique electronic properties, conferred by the two fluorine atoms on the aromatic ring, make it a valuable intermediate for synthesizing complex molecules with enhanced metabolic stability and binding affinity. However, as with any novel chemical entity introduced into the laboratory, a thorough understanding of its potential hazards and toxicological profile is paramount for ensuring researcher safety and proper experimental design.
This guide provides a comprehensive technical overview of the known hazards of this compound, addresses significant data gaps in its toxicological profile, and outlines standard methodologies for its assessment. The focus is on providing field-proven insights to empower researchers to handle this compound safely and interpret its biological effects accurately.
Physicochemical Properties and Identification
A clear understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate its behavior under various laboratory conditions and influence its potential routes of exposure and environmental fate.
| Property | Value | Source |
| Chemical Formula | C₇H₆F₂O | [2] |
| Molecular Weight | 144.12 g/mol | [2] |
| CAS Number | 75626-17-4 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.25 g/mL | [1] |
| Boiling Point | 73 °C at 25 mmHg | [1] |
| IUPAC Name | 1,4-difluoro-2-methoxybenzene | [2] |
| Synonyms | This compound, 2,5-difluoro-1-methoxybenzene | [2] |
Hazard Identification and GHS Classification
Based on aggregated data from suppliers and regulatory inventories, this compound is classified under the Globally Harmonized System (GHS) with several key hazards that demand stringent safety protocols in a laboratory setting.[2]
| Hazard Class | GHS Classification | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
These classifications indicate that this compound is a moderate fire risk and a significant irritant to the skin, eyes, and respiratory system upon direct, acute exposure.[2]
Toxicological Profile: Knowns and Unknowns
A critical aspect of working with research chemicals is acknowledging the gaps in toxicological data. For this compound, the primary hazards are well-defined as irritation, but comprehensive data on systemic, chronic, or genetic toxicity is largely unavailable.
Acute Toxicity: Current safety data sheets (SDS) often list the acute toxicity of this compound as "Not classified." This should not be interpreted as "non-toxic." Rather, it signifies a lack of formal testing or data to meet the criteria for classification under GHS. Researchers must therefore treat the compound as having unknown systemic toxicity and prevent exposure through all routes (dermal, inhalation, ingestion).
Irritation and Corrosivity:
-
Skin Irritation (H315): The compound is confirmed to cause skin irritation.[2] Prolonged or repeated contact can lead to dermatitis. The mechanism likely involves defatting of the skin and localized inflammatory responses.
-
Eye Irritation (H319): As a serious eye irritant, direct contact can cause redness, pain, and potential damage to the cornea.[2] Immediate and thorough flushing is critical following any eye exposure.
-
Respiratory Irritation (H335): Vapors or aerosols may irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[2]
Sensitization, Mutagenicity, and Carcinogenicity: There is currently no available data to classify this compound as a skin sensitizer, mutagen, or carcinogen. In the absence of such data, and given its nature as a reactive aromatic compound, prudence dictates that exposure should be minimized to mitigate any potential long-term risks.
While no specific metabolism studies for this compound are available, a probable metabolic pathway can be hypothesized based on the known metabolism of other substituted anisoles and related fluorinated compounds.[3][4] The primary routes of metabolism for anisole derivatives in mammals are O-demethylation and aromatic ring hydroxylation, both primarily mediated by the Cytochrome P450 (CYP) enzyme system.[3][5]
The proposed pathway would likely involve:
-
Phase I Metabolism:
-
O-Demethylation: The methoxy group is a prime target for CYP enzymes (e.g., CYP2E1, CYP2B6), leading to the formation of 2,5-difluorophenol.
-
Aromatic Hydroxylation: Alternatively, the aromatic ring could be hydroxylated at one of the available positions, creating a difluoromethoxy-phenol derivative.
-
-
Phase II Metabolism: The resulting phenolic metabolites are then likely conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) to form more water-soluble compounds that can be readily excreted in the urine.
Caption: Standard workflow for acute toxicity testing.
This test is designed to determine the potential of a substance to produce reversible (irritation) or irreversible (corrosion) skin damage. [6][7][8][9][10]1. Animal Model: The albino rabbit is the recommended species. [7]2. Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped to expose a test area. 3. Application: A dose of 0.5 mL (for liquids) of the test substance is applied to a small patch of skin (approx. 6 cm²). The area is covered with a gauze patch and non-irritating tape. [8]4. Exposure: The exposure period is typically 4 hours. [8]After exposure, any residual substance is removed. 5. Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects. [8]6. Scoring: Lesions are scored based on a standardized grading system. If the damage is not reversible within the 14-day observation period, the substance is considered an irritant. [6]
This guideline evaluates the potential for a substance to cause damage to the eye. [11][12][13][14][15]1. Pre-Consideration: An in vivo eye irritation test should only be considered after a weight-of-the-evidence analysis, including results from skin irritation tests (OECD 404). If a substance is a known skin corrosive, it is assumed to be an eye corrosive, and no further testing is needed. [11][14]2. Animal Model: The albino rabbit is the recommended species. 3. Procedure: A single dose (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated as a control. 4. Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated and scored. Observations may continue for up to 21 days to determine reversibility. [13][14]5. Humane Endpoints: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress. The study is terminated immediately if severe pain or corrosive effects are observed. [11][15]
This test provides information on health hazards from a single, short-term dermal exposure. [16][17][18][19][20]1. Animal Model: The rat, rabbit, or guinea pig may be used. [19]2. Dose Application: The substance is applied uniformly over a clipped area of skin (at least 10% of the body surface area). The area is covered with a porous gauze dressing for a 24-hour exposure period. [20]3. Procedure: A stepwise procedure is used, typically starting with a dose expected to produce some toxicity. The results from the first animal determine the dose for the next. This continues until a dose causing toxicity or mortality is identified, or no effects are seen at a limit dose (typically 2000 mg/kg). 4. Observation: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly. At the end of the study, all surviving animals are subjected to a gross necropsy.
Summary and Conclusion
This compound is a valuable research chemical with well-defined hazards related to flammability and irritation. The primary safety concerns for laboratory personnel are acute effects from direct contact or inhalation. Standard safe handling procedures, including the use of a fume hood and appropriate PPE, are effective at mitigating these risks.
However, a significant lack of data exists regarding its systemic acute toxicity, sensitization potential, and long-term effects such as mutagenicity and carcinogenicity. This data gap necessitates a cautious approach, where all routes of exposure are minimized. The toxicological assessment protocols outlined in this guide provide a clear framework for any future studies required to fully characterize the safety profile of this compound, ensuring its continued use in research and development can be conducted with the highest degree of safety and scientific integrity.
References
- National Toxicology Program. (2012).
- OECD. (2002).
- Analytice. (2021). OECD 402: Acute Dermal Toxicity. [Link]
- Nucro-Technics. (2024).
- Labcorp. (n.d.).
- IVAMI. (2023). In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). [Link]
- OECD. (2002). OECD Test Guideline 405. [Link]
- Agrawal, S. (n.d.).
- Labcorp. (n.d.). OECD 402/OCSPP 870.1200: Acute dermal toxicity. [Link]
- OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. [Link]
- OECD. (n.d.). Test No.
- OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. [Link]
- OECD. (n.d.). Test No.
- OECD. (n.d.). Test No.
- National Center for Biotechnology Information. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 2,5-Difluoroaniline.
- Gyan Sanchay. (n.d.). Dermal toxicity studies as per oecd guideline. [Link]
- Bray, H. G., Craddock, V. M., & Thorpe, W. V. (1955). Metabolism of ethers in the rabbit. 2. Nuclear-substituted anisoles. Biochemical Journal, 60(2), 225–232. [Link]
- D'Souza, J., et al. (1986). Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes. Xenobiotica, 16(6), 549-555. [Link]
- Grantham, P. H., et al. (1979).
- Wujec, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(21), 7248. [Link]
- Hong, S., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Chemistry, 7, 277. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the dyestuff intermediate 2,4-diaminoanisole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 16. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
An In-Depth Technical Guide to 2,5-Difluoroanisole: From Discovery to Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Difluoroanisole, a key fluorinated building block in modern chemistry. The document delves into the historical context of its discovery, tracing the evolution of its synthesis from early pioneering efforts in organofluorine chemistry to contemporary, optimized methodologies. It offers a detailed examination of the prevalent synthetic routes, including multi-step pathways from readily available precursors and potential direct methods. The guide is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only theoretical background but also practical, step-by-step experimental protocols and critical analysis of the causality behind experimental choices.
Introduction
This compound (CAS No. 75626-17-4), also known as 1,4-difluoro-2-methoxybenzene, is a fluorinated aromatic compound that has emerged as a versatile intermediate in a multitude of chemical applications.[1] Its unique electronic properties, conferred by the two fluorine atoms and the methoxy group on the benzene ring, make it a valuable synthon in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a sought-after component in drug design.[2] This guide aims to provide an in-depth understanding of the discovery, history, and synthesis of this important chemical entity.
I. Discovery and Historical Context: A Legacy of Aromatic Fluorination
The discovery of this compound is intrinsically linked to the broader history of organofluorine chemistry. While a definitive first synthesis report for this compound is not readily apparent in early literature, its conceptualization and eventual preparation are built upon the foundational work of pioneers in the field.
The late 19th and early 20th centuries saw the emergence of key reactions for the introduction of fluorine into aromatic systems. The Balz-Schiemann reaction , first reported by German chemists Günther Balz and Günther Schiemann in 1927, provided a reliable method for the preparation of aryl fluorides from aromatic amines via the thermal decomposition of diazonium tetrafluoroborate salts.[4][5][6] This reaction was a significant advancement over the hazardous direct fluorination methods of the time.[4]
Another critical development was the Halex process (halide exchange), which involves the nucleophilic substitution of a chloride or bromide on an activated aromatic ring with fluoride, typically using potassium fluoride at high temperatures.[7][8] These early methodologies, while groundbreaking, often required harsh conditions and were limited in scope.
The synthesis of specific difluorinated aromatic compounds began to be systematically explored in the mid-20th century. For instance, a 1944 paper by G.C. Finger and F.H. Reed in the Journal of the American Chemical Society detailed the synthesis of 2,5- and 3,5-difluorobenzotrifluorides, highlighting the growing interest in this class of compounds.[8] Although this paper does not mention this compound, it underscores the ongoing research into the synthesis and characterization of polyfluorinated aromatics during that era.
The eventual synthesis of this compound likely emerged from the application and refinement of these early aromatic fluorination and etherification techniques. The availability of precursors such as 2,5-difluoroaniline, which could be prepared from the corresponding nitro compound, paved the way for its synthesis through a multi-step sequence.
II. Synthetic Methodologies: A Journey from Precursors to Product
The synthesis of this compound is most commonly achieved through a multi-step pathway that offers good control over the regiochemistry of the final product. This approach leverages well-established and reliable organic transformations.
A. The Precursor Pathway: A Multi-Step Approach
This robust methodology involves the sequential conversion of a readily available starting material, 2,5-difluoronitrobenzene, into the target molecule.
1. Reduction of 2,5-Difluoronitrobenzene to 2,5-Difluoroaniline:
The initial step involves the reduction of the nitro group of 2,5-difluoronitrobenzene to an amine. A common and efficient method for this transformation is catalytic hydrogenation.
-
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro compounds. It provides a high surface area for the reaction and can be easily removed by filtration.
-
Hydrogen Source: Gaseous hydrogen is the most common reagent for this reduction, offering a clean and efficient process.
-
Solvent: Methanol is a suitable solvent as it readily dissolves the starting material and is compatible with the reaction conditions.
-
Experimental Protocol: Synthesis of 2,5-Difluoroaniline [9]
-
To a solution of 1,4-difluoro-2-nitrobenzene (500 mg, 3.14 mmol) in methanol (20 mL), add palladium on carbon catalyst (10% w/w, 66.9 mg, 0.063 mmol) in portions.
-
Stir the reaction mixture at 20 °C for 1 hour under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (3:1) eluent system.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford 2,5-difluoroaniline.
2. Diazotization of 2,5-Difluoroaniline and Hydrolysis to 2,5-Difluorophenol:
The resulting 2,5-difluoroaniline is then converted to the corresponding phenol via a diazotization reaction followed by hydrolysis. This is a classic transformation in aromatic chemistry.
-
Causality of Experimental Choices:
-
Diazotizing Agent: Sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) generates nitrous acid in situ, which reacts with the primary aromatic amine to form a diazonium salt.
-
Hydrolysis: Heating the aqueous solution of the diazonium salt leads to the replacement of the diazonium group with a hydroxyl group, yielding the phenol.
-
Experimental Protocol: Synthesis of 2,5-Difluorophenol
-
Dissolve 2,5-difluoroaniline in an aqueous solution of sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature to control the exothermic reaction and ensure the stability of the diazonium salt.
-
After the addition is complete, slowly warm the reaction mixture and then heat to induce the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.
-
Cool the reaction mixture and extract the 2,5-difluorophenol with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenol, which can be further purified by distillation or chromatography.
3. Methylation of 2,5-Difluorophenol to this compound:
The final step is the methylation of the hydroxyl group of 2,5-difluorophenol to form the methoxy group of this compound. The Williamson ether synthesis is a classic and reliable method for this transformation.[10][11][12][13]
-
Causality of Experimental Choices:
-
Base: A base, such as potassium carbonate, is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Methylating Agent: A methylating agent, such as methyl iodide or dimethyl sulfate, provides the methyl group that is attacked by the phenoxide ion in an SN2 reaction.
-
Solvent: A polar aprotic solvent like acetonitrile or acetone is typically used to facilitate the reaction.
-
Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis
-
To a solution of 2,5-difluorophenol in acetonitrile, add an excess of potassium carbonate.
-
Add methyl iodide dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
B. Alternative Synthetic Considerations
While the multi-step pathway is the most well-documented, other potential synthetic routes could be considered, though they may present challenges in terms of regioselectivity and availability of starting materials.
-
Direct Methylation of a Difluorobenzene Precursor: In principle, nucleophilic aromatic substitution of a suitable dihalobenzene with sodium methoxide could yield this compound. However, achieving the desired regioselectivity can be challenging.
-
Direct Synthesis from Cresol and a Fluorinating Agent: A less detailed method mentions the synthesis from cresol and difluoric anhydride. This would involve an electrophilic fluorination, and controlling the regioselectivity to obtain the 2,5-difluoro isomer would be a significant challenge.
III. Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 75626-17-4 | [1] |
| Molecular Formula | C₇H₆F₂O | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 158-160 °C | |
| Density | 1.25 g/mL at 25 °C | [3] |
Table 2: Key Intermediates in the Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Transformation |
| 2,5-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | Reduction to aniline |
| 2,5-Difluoroaniline | C₆H₅F₂N | 129.11 | Diazotization and hydrolysis to phenol |
| 2,5-Difluorophenol | C₆H₄F₂O | 130.09 | Methylation to anisole |
IV. Visualization of Synthetic Pathways
Caption: Multi-step synthesis of this compound.
Caption: Williamson Ether Synthesis of this compound.
Conclusion
This compound stands as a testament to the advancements in organofluorine chemistry. While its specific discovery is not marked by a singular, celebrated event, its existence is the logical and practical outcome of the pioneering work in aromatic fluorination and classical organic reactions. The prevalent multi-step synthesis, starting from 2,5-difluoronitrobenzene, offers a reliable and well-understood route to this valuable building block. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and historical context of this compound is crucial for its effective utilization in the creation of novel and improved chemical entities.
References
Sources
- 1. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides | U.S. Geological Survey [usgs.gov]
- 9. prepchem.com [prepchem.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
The Dichotomous Nature of Fluorine: A Deep Dive into the Electronic Effects in 2,5-Difluoroanisole
An In-Depth Technical Guide
Abstract
Fluorine's incorporation into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, yet its electronic influence remains a subject of nuanced discussion. Unlike other halogens, fluorine presents a fascinating dichotomy: it is the most electronegative element, exerting a powerful electron-withdrawing inductive effect, while simultaneously capable of donating electron density through resonance. This guide provides a detailed examination of these competing effects within the 2,5-difluoroanisole framework. We will dissect the interplay between the strongly activating methoxy group and the two deactivating, yet ortho-, para-directing, fluorine atoms. This analysis will serve as a predictive tool for understanding the molecule's reactivity, spectroscopic properties, and potential applications in drug development.
Introduction: The Duality of Aromatic Substituents
The reactivity and regioselectivity of an aromatic ring in electrophilic aromatic substitution (EAS) are fundamentally governed by the electronic properties of its substituents. These properties are broadly categorized into two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.[1][2]
-
Inductive Effect (-I / +I): This effect is transmitted through sigma (σ) bonds and is a consequence of the electronegativity difference between atoms.[1] Highly electronegative atoms, like fluorine and oxygen, pull electron density away from the ring, exerting a negative inductive effect (-I). This effect deactivates the ring towards electrophilic attack by reducing its nucleophilicity.
-
Resonance Effect (+R / -R): This effect involves the delocalization of pi (π) electrons or lone pairs across the conjugated system of the aromatic ring.[2] Substituents with lone pairs adjacent to the ring, such as methoxy (-OCH₃) and fluorine (-F), can donate this electron density into the ring, exerting a positive resonance effect (+R). This effect activates the ring, particularly at the ortho and para positions.
The net electronic influence of a substituent is the sum of these two often-competing forces. In this compound, we have three key players on the benzene ring: one methoxy group and two fluorine atoms, each contributing to the final electron density distribution and chemical personality of the molecule.
Analyzing the Substituents: A Quantitative Approach
To quantify the electronic influence of the methoxy and fluoro groups, we can turn to the Hammett equation, which provides substituent constants (σ) derived from the ionization of substituted benzoic acids.[3][4] These constants offer a reliable measure of the electron-donating or electron-withdrawing nature of a group at the meta (σₘ) and para (σₚ) positions.
-
σₘ: Primarily reflects the inductive effect.
-
σₚ: Reflects a combination of both inductive and resonance effects.
| Substituent | σ_meta_ (σₘ) | σ_para_ (σₚ) | Dominant Inductive Effect | Dominant Resonance Effect | Net Effect on Reactivity (vs. Benzene) |
| -OCH₃ | +0.12[5] | -0.27[5] | -I (Withdrawing) | +R (Donating) | Activating |
| -F | +0.34[6] | +0.05[6] | -I (Withdrawing) | +R (Donating) | Deactivating |
Causality Analysis:
-
The Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, resulting in a moderate electron-withdrawing inductive effect (-I), as shown by its positive σₘ value.[7] However, its lone pairs are perfectly aligned for π-delocalization, leading to a very strong electron-donating resonance effect (+R). In the para position, this +R effect overwhelmingly dominates the -I effect, resulting in a net electron-donating character (negative σₚ) and strong activation of the ring.[2][4]
-
The Fluorine Atom (-F): As the most electronegative element, fluorine exerts the strongest -I effect of all halogens, powerfully withdrawing electron density through the σ-bond framework.[8][9] This is reflected in its large positive σₘ value. While fluorine also possesses lone pairs capable of a +R effect, the poor energy and size match between fluorine's 2p orbitals and carbon's 2p orbitals results in less efficient overlap compared to oxygen.[10] Consequently, the potent -I effect outweighs the weaker +R effect, making the fluorine atom a net deactivating group, albeit one that still directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate.[9][11]
The Electronic Landscape of this compound
In this compound, these effects are combined, creating a unique electronic environment. The methoxy group at C1 acts as a powerful activating, ortho-, para- directing group. The fluorine atoms at C2 and C5 are deactivating, ortho-, para- directors.
The net effect is a complex interplay:
-
Overall Reactivity: The powerful deactivating -I effects of two fluorine atoms significantly reduce the overall nucleophilicity of the ring compared to anisole. However, the potent +R effect of the methoxy group ensures the ring is still susceptible to electrophilic attack, likely more so than 1,4-difluorobenzene.
-
Regioselectivity in Electrophilic Aromatic Substitution (EAS): Predicting the site of electrophilic attack requires evaluating the directing influence of all three substituents. The methoxy group strongly directs to its ortho (C2, C6) and para (C4) positions. The fluorine at C2 directs to its ortho (C1, C3) and para (C5) positions. The fluorine at C5 directs to its ortho (C4, C6) and para (C2) positions.
Let's analyze the potential substitution sites:
-
C3: This position is meta to the -OCH₃ group and ortho to the C2-F. The directing vectors are weak.
-
C4: This position is para to the -OCH₃ group (strongly activating) and ortho to the C5-F (activating). This position is highly favored.
-
C6: This position is ortho to the -OCH₃ group (strongly activating) and meta to both fluorine atoms. This position is also favored.
Caption: Competing inductive (-I) and resonance (+R) effects in this compound.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While less common than EAS, SNAr can occur on aromatic rings that are sufficiently electron-poor and possess a good leaving group.[12][13] The presence of two strongly electron-withdrawing fluorine atoms makes the this compound ring a potential candidate for SNAr.
Key Requirements for SNAr:
-
An electron-deficient aromatic ring.
-
A good leaving group (halides are common).
-
A strong nucleophile.
-
Electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[12][14]
In this compound, both fluorine atoms are potential leaving groups.
-
Attack at C2: If a nucleophile attacks C2, the negative charge in the Meisenheimer complex would be stabilized by the adjacent C1-methoxy group (via its -I effect) and the C5-fluorine atom (para position).
-
Attack at C5: If a nucleophile attacks C5, the negative charge is stabilized by the C4-H and the C6-H, with some stabilization from the C2-fluorine (meta position).
Therefore, nucleophilic attack is more likely to occur at the C2 position , displacing the fluorine atom, due to better stabilization of the intermediate. Interestingly, in SNAr, fluoride is often the best leaving group among the halogens because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[13][15]
Synthesis and Spectroscopic Characterization
This compound can be prepared from commercially available precursors such as 2,5-difluoroaniline. A common synthetic route involves a diazonization reaction followed by hydrolysis, and subsequent methylation.
Example Synthetic Workflow:
2,5-Difluoroaniline → Diazonium Salt → 2,5-Difluorophenol → this compound
Spectroscopic Signatures: The electronic environment of the ring can be confirmed using NMR spectroscopy.
-
¹H NMR: The chemical shifts of the aromatic protons (at C3, C4, and C6) would be influenced by the neighboring substituents. The proton at C4, being between two fluorine atoms (in a sense, though not directly adjacent) and para to the methoxy group, would likely exhibit a complex splitting pattern and a distinct chemical shift.
-
¹³C NMR: The carbon atoms attached to the highly electronegative F and O atoms (C1, C2, C5) will be significantly downfield. Large carbon-fluorine coupling constants (¹J_CF, ²J_CF) are characteristic and confirm the positions of the fluorine atoms.
-
¹⁹F NMR: This technique would show two distinct signals for the non-equivalent fluorine atoms at C2 and C5, with their chemical shifts providing direct insight into their local electronic environment.
Experimental Protocol: Electrophilic Nitration
This protocol describes a representative EAS reaction on this compound to illustrate the principles of regioselectivity discussed.
Objective: To synthesize a mixture of 4-nitro- and 6-nitro-2,5-difluoroanisole.
Materials:
-
This compound (1.0 eq)
-
Fuming Nitric Acid (HNO₃, 90%, 1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Hexanes/Ethyl Acetate solvent system for TLC and column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in dichloromethane. Cool the flask to 0 °C using an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid to concentrated sulfuric acid at 0 °C. Allow the mixture to stand for 10 minutes.
-
Addition: Add the prepared nitrating mixture dropwise to the solution of this compound over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is highly exothermic.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 1 hour. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to separate the isomers.
Causality and Validation:
-
The use of H₂SO₄ is critical to protonate HNO₃, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[16]
-
Maintaining a low temperature is essential to prevent over-nitration and decomposition of the starting material.
-
The bicarbonate wash neutralizes any remaining acid, preventing product degradation during concentration.
-
The separation of isomers via chromatography validates the predicted formation of multiple products (4-nitro and 6-nitro), and their relative yields would provide experimental evidence for the directing effects discussed.
Caption: Workflow for the electrophilic nitration of this compound.
Conclusion for the Research Professional
The electronic character of this compound is a product of a delicate balance between the powerful, activating +R effect of the methoxy group and the strong, deactivating -I effects of the two fluorine atoms. This competition renders the aromatic ring less nucleophilic than anisole but directs incoming electrophiles with high regioselectivity, primarily to the C4 and C6 positions. Furthermore, the electron-deficient nature of the ring, coupled with the presence of fluorine as a potential leaving group, opens possibilities for SNAr chemistry. For drug development professionals, understanding these electronic nuances is paramount. The strategic placement of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, and the principles outlined here provide a predictive framework for designing and synthesizing novel fluorinated aromatic compounds with tailored properties.[17]
References
- Vertex AI Search. (n.d.). 2,5-Difluoroaniline CAS#: 367-30-6 - ChemicalBook.
- Bralsford, R., Harris, P. V., & Price, W. C. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing.
- PrepChem.com. (n.d.). Synthesis of 2,5-difluoroaniline.
- ChemBK. (2024). This compound.
- Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry.
- Ragaini, F., et al. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central.
- Wikipedia. (n.d.). Hammett equation.
- University document. (n.d.). Example Question involving substituent effects (inductive vs resonance).
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Chemistry Stack Exchange. (2013). Competing resonance and inductive effects in a substituted benzene.
- Khan Academy. (n.d.). Resonance vs Inductive Effects (video).
- University of Wisconsin-La Crosse. (n.d.). Resonance and induction tutorial.
- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.
- University document. (n.d.). Table 1: Hammett constants for some common substituents.
- University of California, Davis. (n.d.). Unit 4: Free Energy Relationships.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. web.viu.ca [web.viu.ca]
- 6. global.oup.com [global.oup.com]
- 7. web.viu.ca [web.viu.ca]
- 8. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Khan Academy [khanacademy.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: 2,5-Difluoroanisole as a Versatile Building Block for Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Agrochemical Design
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1][2] This has led to a significant increase in the development of fluorinated pesticides in recent decades.[3][4] Among the array of fluorinated building blocks, 2,5-difluoroanisole has emerged as a particularly valuable synthon for the construction of complex and potent agrochemicals.[5][6]
This application note provides a comprehensive guide to the utilization of this compound in the synthesis of agrochemical candidates. We will explore its chemical properties, delve into key synthetic transformations, and provide detailed, field-proven protocols for its conversion into advanced intermediates. The causality behind experimental choices will be explained, ensuring a deep understanding of the synthetic strategies.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 75626-17-4 | [5] |
| Molecular Formula | C₇H₆F₂O | [7] |
| Molecular Weight | 144.12 g/mol | [7] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 73 °C at 25 mmHg | [5] |
| Density | 1.25 g/mL | [5] |
| Refractive Index | n20/D 1.48 | [5] |
Synthetic Utility and Key Transformations
This compound serves as a versatile starting material for a variety of chemical transformations crucial for the synthesis of agrochemical scaffolds. The presence of the methoxy group and two fluorine atoms on the aromatic ring dictates its reactivity in electrophilic and nucleophilic aromatic substitution reactions, as well as in metal-catalyzed cross-coupling reactions.[6]
Strategic Derivatization of this compound
A common strategy in agrochemical synthesis involves the transformation of this compound into more complex intermediates, such as substituted biphenyl anilines. These moieties are found in a number of successful fungicides, including the succinate dehydrogenase inhibitor (SDHI) pyraziflumid.[1][3][8] The following sections provide detailed protocols for a plausible synthetic route from this compound to a key biphenyl aniline intermediate.
Protocol 1: Demethylation of this compound to 2,5-Difluorophenol
Rationale: The demethylation of the methoxy group is a critical first step to unmask a reactive phenol functionality. Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers.[9][10][11][12][13] The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.
Safety Precautions: Boron tribromide is a highly corrosive and water-reactive substance that is fatal if swallowed or inhaled and causes severe skin burns and eye damage.[2][4][14][15] This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3]
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 eq) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,5-difluorophenol.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2,5-Difluorophenyl Trifluoromethanesulfonate
Rationale: The conversion of the phenol to a triflate (trifluoromethanesulfonate) is an excellent strategy to transform the hydroxyl group into a good leaving group for subsequent palladium-catalyzed cross-coupling reactions. Triflic anhydride in the presence of a non-nucleophilic base like pyridine is a standard and efficient method for this transformation.[16]
Materials:
-
2,5-Difluorophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
0.2 N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice/methanol bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 2,5-difluorophenol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.1 eq) to the solution.
-
Cool the mixture to -10 °C using an ice/methanol bath.
-
Slowly add triflic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not exceed -2 °C.[17]
-
Stir the reaction at -10 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 0.2 N HCl, water, and brine.[17]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude triflate.
-
Purify the product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Amine Precursor
Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that is widely used in the synthesis of pharmaceuticals and agrochemicals.[13][18][19][20][21] This protocol describes the coupling of the previously synthesized 2,5-difluorophenyl triflate with an appropriately substituted aminophenylboronic acid to construct the core biphenyl structure. The choice of a highly active palladium catalyst and ligand system is crucial to ensure efficient coupling and minimize side reactions.[18]
Safety Precautions: Palladium catalysts can be pyrophoric, especially when dry and exposed to air.[1][5][19][22][23] Handle palladium catalysts in an inert atmosphere where possible and keep them away from ignition sources.[1]
Materials:
-
2,5-Difluorophenyl trifluoromethanesulfonate
-
2-Amino-4-fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add 2,5-difluorophenyl trifluoromethanesulfonate (1.0 eq), 2-amino-4-fluorophenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 3',4'-difluoro-[1,1'-biphenyl]-2-amine.
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions can also be employed for the synthesis of the biphenyl amine intermediate.
-
Buchwald-Hartwig Amination: This reaction provides a powerful means to form C-N bonds and could be used to couple a suitably functionalized 2,5-difluorophenyl derivative with an aniline.[24][25][26][27][28]
Furthermore, direct functionalization of the this compound ring can be achieved through reactions such as:
-
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring, which can then be further manipulated.[21][29][30][31] For example, a subsequent Baeyer-Villiger oxidation can convert the resulting ketone into an ester, providing another route to functionalized phenols after hydrolysis.[32][33][34][35]
-
Nitration followed by Reduction: Electrophilic nitration of this compound, followed by reduction of the nitro group to an amine using reagents like Sn/HCl, offers a direct way to introduce an amino group onto the ring.[7][18][25][26][36]
Conclusion
This compound is a highly valuable and versatile building block for the development of novel agrochemicals. Its unique substitution pattern allows for a wide range of synthetic transformations, enabling the construction of complex molecular architectures with desirable biological activities. The protocols outlined in this application note provide a practical framework for researchers to harness the potential of this important synthon in their discovery and development programs. By understanding the underlying principles of the reactions and adhering to safe laboratory practices, scientists can effectively utilize this compound to create the next generation of innovative crop protection solutions.
References
- Shibata, N., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 241, 109679.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(36), 9579-9591.
- Müller, K., Faeh, A., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Jeschke, P. (2023). Recent developments in fluorine-containing pesticides. Pest Management Science.
- Theodoridis, G. (2016). Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 331-365).
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Quality 2,5-Difluoroaniline | Competitive Pricing & Manufacturer Insights.
- ChemBK. (2024). This compound.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(21), 4843-4850.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
- Glase, A., Kennedy, C., & Korn, M. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724989, this compound.
- Chem LibreTexts. (2023).
- Kikutake, K., et al. (2019). Synthesis and biological activity of a novel fungicide, pyraziflumid. Journal of Pesticide Science, 44(2), 193-201.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
- Ishihara Sangyo Kaisha, Ltd. (n.d.). Isofetamid.
- European Patent Office. (2022). Agrochemical composition with improved drift, rainfastness and uptake properties (EP 3994989 A1).
- MDPI. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 27(15), 4987.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Baeyer–Villiger oxidation.
- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
- Organic Syntheses. (n.d.). PALLADIUM-CATALYZED THIOETHERIFICATION: n-BUTYL 4-CHLOROPHENYL SULFIDE.
- University of Wisconsin-Madison. (n.d.).
- ResearchGate. (n.d.). Scheme 3.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- ScholarWorks@GVSU. (2015).
- ACS Publications. (2014). Baeyer−Villiger Oxidation of Ketones Catalyzed by Platinum(II) Lewis Acid Complexes Containing Coordinated Electron-Poor Fluorinated Diphosphines. Organometallics, 33(18), 4784–4791.
- SynArchive. (n.d.). Baeyer-Villiger Oxidation.
- CORE. (2015).
- PubMed. (2015).
- The Organic Chemistry Portal. (n.d.).
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
- PubMed Central. (2019).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Organic Syntheses. (n.d.). VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE.
Sources
- 1. honrel.com [honrel.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. purdue.edu [purdue.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 14. lobachemie.com [lobachemie.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid | Semantic Scholar [semanticscholar.org]
- 19. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 20. echemi.com [echemi.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. huaruicarbon.com [huaruicarbon.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 27. synquestlabs.com [synquestlabs.com]
- 28. researchgate.net [researchgate.net]
- 29. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 30. Organic Syntheses Procedure [orgsyn.org]
- 31. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 33. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. synarchive.com [synarchive.com]
- 36. orgosolver.com [orgosolver.com]
Application Notes & Protocols: Strategic Implementation of 2,5-Difluoroanisole in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of 2,5-Difluoroanisole in Synthesis
Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction in the synthesis of complex aromatic molecules, forming the backbone of numerous pharmaceutical agents and advanced materials.[1] The reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, proceeding through a distinct addition-elimination mechanism.[2][3] While traditionally reliant on rings heavily activated by potent electron-withdrawing groups (like nitro groups), the unique electronic properties of polyfluoroarenes have expanded the synthetic utility of SNAr.
This compound emerges as a particularly valuable substrate in this context. It presents a nuanced electronic landscape: two highly electronegative fluorine atoms that activate the ring towards nucleophilic attack and a methoxy group that modulates regioselectivity. This guide provides a deep dive into the mechanistic underpinnings, regiochemical control, and practical execution of SNAr reactions using this compound, offering field-tested protocols for its application in medicinal chemistry and beyond.
The SNAr Mechanism: Why Fluorine Excels as a Leaving Group
Unlike SN1 and SN2 reactions where iodide and bromide are superior leaving groups, the reactivity order for halogens in SNAr is F > Cl > Br > I.[3][4] This counterintuitive trend is a direct consequence of the reaction mechanism.
The SNAr reaction is a two-step process:
-
Rate-Determining Addition: A nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), disrupting the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4][5]
-
Fast Elimination: The leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.[2][5]
The first step is typically the slow, rate-determining step.[4][5] Fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect (-I), which strongly stabilizes the negative charge of the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, accelerating the overall reaction.[5] The strength of the C-F bond, which makes it a poor leaving group in other contexts, is irrelevant here because C-F bond cleavage occurs in the fast, second step.[4]
Regioselectivity with this compound
The substitution pattern of this compound presents a regiochemical challenge: which fluorine atom will be displaced? The outcome is dictated by the stability of the possible Meisenheimer complex intermediates.
-
Attack at C-2 (ortho to -OCH₃): Nucleophilic attack at the C-2 position places the negative charge in the intermediate ring, which can be delocalized to C-4 and C-6. This avoids placing the charge on C-1, where it would be destabilized by the electron-donating resonance effect (+M) of the methoxy group.
-
Attack at C-5 (para to -OCH₃): Attack at the C-5 position would lead to a resonance structure where the negative charge is delocalized directly onto C-1, the carbon bearing the methoxy group. This is an electronically unfavorable situation.
Therefore, nucleophilic attack preferentially occurs at the C-2 position , displacing the fluorine atom ortho to the methoxy group. This selectivity is a key strategic consideration when designing syntheses with this building block.
Core Experimental Protocols
Successful SNAr reactions hinge on the appropriate choice of solvent, base, and temperature. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are standard as they effectively solvate cations while leaving the nucleophile relatively "bare" and reactive.[6]
General Laboratory Workflow
The following diagram outlines a typical workflow for performing and analyzing SNAr reactions with this compound.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This protocol is broadly applicable for the synthesis of N-aryl amines and heterocycles, which are common motifs in pharmaceuticals.[7]
-
Objective: To synthesize 2-(dialkylamino)-5-fluoroanisole.
-
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.44 g, 10 mmol), the secondary amine (12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMSO (20 mL) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into a beaker containing ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMSO/DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
-
-
Causality Behind Choices:
-
Base (K₂CO₃): A moderate, insoluble base is used to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. Its insolubility can sometimes lead to more reproducible reaction kinetics.
-
Solvent (DMSO): A high-boiling polar aprotic solvent is ideal for dissolving the reactants and facilitating the formation of the charged Meisenheimer complex.[8]
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier associated with disrupting the aromatic ring.
-
Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)
Thioethers are important functionalities in various bioactive molecules. Thiols are generally potent nucleophiles, often allowing for milder reaction conditions.[6][9]
-
Objective: To synthesize 2-(alkylthio)-5-fluoroanisole.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., Thiophenol, Benzyl Mercaptan) (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF (20 mL).
-
Carefully add sodium hydride (e.g., 0.48 g, 12 mmol) portion-wise at 0 °C (ice bath).
-
Slowly add a solution of the thiol (11 mmol) in anhydrous THF (5 mL) to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate anion (hydrogen gas evolution will cease).
-
Add this compound (1.44 g, 10 mmol) dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 2-6 hours). Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product via flash chromatography.
-
-
Causality Behind Choices:
-
Base (NaH): A strong, non-nucleophilic base is required to fully deprotonate the thiol, generating the highly nucleophilic thiolate anion. This step is performed in situ just before the addition of the electrophile.[6]
-
Anhydrous Conditions: Sodium hydride reacts violently with water. All reagents and solvents must be strictly anhydrous.
-
Quenching: A mild acid quench (NH₄Cl) is used to neutralize any unreacted NaH and the basic reaction mixture safely.
-
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for SNAr reactions on this compound, providing a starting point for optimization.
| Nucleophile Class | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| N-Nucleophiles | Morpholine | K₂CO₃ (2.0) | DMSO | 100 | 6-10 | 85-95 |
| Indole | KOH (1.5) | DMSO | 110 | 8-12 | 70-85[7] | |
| Benzylamine | K₂CO₃ (2.0) | DMF | 90 | 5-8 | 80-90 | |
| O-Nucleophiles | Phenol | NaH (1.2) | THF/DMF | 60-80 | 12-24 | 60-75 |
| Isopropanol | KOtBu (1.2) | THF | 60 | 16-24 | 50-65 | |
| S-Nucleophiles | Thiophenol | NaH (1.1) | DMF | 25-50 | 2-4 | >90[6] |
| Ethanethiol | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 3-5 | 85-95 |
Applications in Drug Discovery and Development
The functionalized products derived from this compound are valuable intermediates in the synthesis of biologically active compounds. The remaining fluorine atom and the methoxy group serve as handles for further chemical diversification.
-
Pharmaceutical Scaffolds: The resulting 2-substituted-5-fluoroanisole core is a precursor for molecules targeting a range of therapeutic areas. For example, similar difluoroaromatic structures are key components in kinase inhibitors, GPCR modulators, and anti-infective agents. The synthesis of the GERD treatment Fexuprazan, for instance, relies on intermediates derived from 2,4-difluorobenzaldehyde.[10]
-
Late-Stage Functionalization: The reliability of SNAr reactions allows for the introduction of complex amines or other nucleophiles late in a synthetic sequence, a crucial strategy in modern drug discovery.
-
Further Derivatization:
-
The methoxy group can be cleaved using reagents like BBr₃ to reveal a phenol, opening up another site for modification (e.g., etherification, esterification).
-
The remaining fluorine atom can be used for subsequent cross-coupling reactions or even a second, more challenging SNAr displacement under forcing conditions.
-
References
- Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. [Link]
- Chemistry Stack Exchange. (2013).
- Wikipedia. (n.d.).
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.).
- ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]
- ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]
- ProQuest. (n.d.). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. [Link]
- ResearchGate. (n.d.). Perfluoroaryl-thiol SNAr reaction for the modification of porphyrins (A) and polymers (B). [Link]
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
- Google Patents. (n.d.).
- University of Illinois. (n.d.).
- ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress. [Link]
- Semantic Scholar. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. [Link]
- Royal Society of Chemistry. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. [Link]
- ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]
- YouTube. (2019).
- YouTube. (2019).
- National Institutes of Health. (n.d.). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PMC. [Link]
Sources
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 7. mdpi.com [mdpi.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-Difluoroanisole in Material Science and Polymer Chemistry
Foreword: The Strategic Role of Fluorination in Advanced Materials
The introduction of fluorine atoms into organic molecules is a powerful strategy in modern materials science and polymer chemistry. The unique properties of the carbon-fluorine bond—its high bond energy, polarity, and the low polarizability of fluorine—impart remarkable characteristics to the resulting materials. These can include enhanced thermal and chemical stability, low surface energy, and tailored electronic properties.[1] 2,5-Difluoroanisole, with its strategically placed fluorine atoms activated for nucleophilic aromatic substitution and an electron-donating methoxy group, serves as a valuable and versatile building block for the synthesis of high-performance fluorinated polymers and liquid crystals.[2][3]
This technical guide provides researchers, scientists, and professionals in drug development with a comprehensive overview of the applications of this compound. It offers detailed, field-proven protocols for the synthesis of advanced polymers and liquid crystal precursors, underpinned by a discussion of the scientific principles guiding these methodologies.
Section 1: Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O | [4] |
| Molecular Weight | 144.12 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | Chem-Impex |
| Boiling Point | 73 °C at 25 mmHg | Chem-Impex |
| Density | 1.25 g/mL | Chem-Impex |
| Refractive Index | n20/D 1.48 | Chem-Impex |
| CAS Number | 75626-17-4 | [4] |
Section 2: Application in High-Performance Fluorinated Poly(arylene ether)s
Fluorinated poly(arylene ether)s (FPAEs) are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and desirable dielectric properties.[1] These characteristics make them suitable for demanding applications in aerospace, electronics, and membrane technologies. The incorporation of this compound into the polymer backbone can further enhance these properties.
The primary synthetic route to FPAEs utilizing this compound is through nucleophilic aromatic substitution (SNA) polymerization. In this reaction, the fluorine atoms of this compound are displaced by a bisphenoxide nucleophile, forming an ether linkage. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack, facilitating the polymerization.
Experimental Protocol: Synthesis of Poly(this compound-alt-Bisphenol A)
This protocol details the synthesis of a novel FPAE by the polycondensation of this compound with Bisphenol A. This procedure is adapted from established methods for the synthesis of similar fluorinated poly(arylene ether)s.[5]
Materials:
-
This compound (≥98%)
-
Bisphenol A (BPA, ≥99%)
-
Anhydrous potassium carbonate (K₂CO₃, powdered and dried)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Vacuum filtration apparatus.
-
Soxhlet extractor.
-
Vacuum oven.
Procedure:
-
Reactor Setup: In a 250 mL three-necked flask, add Bisphenol A (e.g., 10.0 mmol, 2.283 g) and anhydrous potassium carbonate (12.0 mmol, 1.658 g).
-
Solvent Addition: Add 40 mL of anhydrous DMAc and 20 mL of anhydrous toluene to the flask.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 4-6 hours to ensure the complete removal of water.
-
Monomer Addition: After cooling the reaction mixture to approximately 80 °C, add this compound (10.0 mmol, 1.441 g) to the flask.
-
Polymerization: Slowly raise the temperature to 160-165 °C and maintain it for 12-16 hours with continuous stirring under a nitrogen blanket. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature and dilute with 20 mL of DMAc.
-
Slowly pour the polymer solution into 500 mL of vigorously stirred methanol. A fibrous white polymer will precipitate.
-
Collect the polymer by vacuum filtration and wash it thoroughly with deionized water and then with methanol.
-
To further purify the polymer, perform a Soxhlet extraction with methanol for 24 hours to remove any remaining low molecular weight oligomers and salts.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Caption: Workflow for the synthesis of fluorinated poly(arylene ether).
Expected Characterization Results
| Technique | Expected Observations |
| FTIR (ATR) | Appearance of characteristic ether linkage peaks (Ar-O-Ar) around 1240 cm⁻¹. Disappearance of the broad O-H stretch from Bisphenol A. |
| ¹H NMR | Signals corresponding to the aromatic protons of both monomer units and the methyl protons of the anisole and Bisphenol A moieties. |
| ¹⁹F NMR | Signals corresponding to the fluorine atoms on the polymer backbone. |
| GPC | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). |
| DSC | Determination of the glass transition temperature (Tg), indicating the thermal properties of the amorphous polymer. |
| TGA | Assessment of the thermal stability of the polymer, showing the decomposition temperature. |
Section 3: Application in the Synthesis of Fluorinated Liquid Crystals
The incorporation of fluorine atoms into liquid crystal (LC) molecules is a critical strategy for tuning their mesomorphic and electronic properties.[6][7] Fluorinated LCs are essential components in modern liquid crystal displays (LCDs) due to their optimized dielectric anisotropy, viscosity, and thermal stability. This compound can serve as a precursor for the synthesis of novel fluorinated mesogens.
Hypothetical Protocol: Synthesis of a 2,5-Difluorophenyl-based Liquid Crystal Precursor
This protocol outlines a hypothetical synthetic route to a liquid crystal precursor starting from this compound. The synthesis involves the demethylation of this compound to form 2,5-difluorophenol, followed by an etherification reaction with a suitable alkyl halide.
Part 1: Demethylation of this compound
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (10.0 mmol, 1.441 g) in 50 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (12.0 mmol, 12.0 mL) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,5-difluorophenol.
-
Part 2: Etherification of 2,5-Difluorophenol
Materials:
-
Crude 2,5-difluorophenol from Part 1
-
A long-chain alkyl bromide (e.g., 1-bromooctane)
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the crude 2,5-difluorophenol (approx. 10.0 mmol), 1-bromooctane (12.0 mmol, 2.318 g), and K₂CO₃ (20.0 mmol, 2.764 g) in 50 mL of acetone.
-
Reaction: Reflux the mixture with stirring for 24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 1-(octyloxy)-2,5-difluorobenzene.
-
Caption: Synthetic pathway for a liquid crystal precursor.
Section 4: Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[4] It can also cause skin and eye irritation.[4]
-
Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Section 5: Conclusion
This compound is a valuable building block in the synthesis of advanced fluorinated materials. Its unique electronic and structural properties enable the creation of high-performance polymers and liquid crystals with tailored characteristics. The protocols provided in this guide offer a starting point for researchers to explore the potential of this versatile compound in their own applications. Further derivatization and copolymerization can lead to a wide array of novel materials with enhanced properties for various technological fields.
References
- Chem-Impex. This compound.
- Ding, J., & Qi, Y. (2007). The Preparation and Characterization of Highly Fluorinated Poly(arylene alkylene ether)s. Macromolecules, 40(26), 9415–9422.
- Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances.
- Shuvalova, E. V., et al. (2018). Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s. Polymers for Advanced Technologies, 29(11), 2764-2774.
- Scheme 1. Preparation of the Highly Fluorinated Poly(arylene alkylene ether sulfone)s.
- US Patent for Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device.
- EP Patent for Halogenated aniline and method for producing same.
- Method of preparing 2,4-difluoroaniline.
- PubChem. This compound.
- Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbon
- BenchChem. This compound | High-Purity Reagent.
- A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic arom
- Synthesis and characterization of bisphenol-A ether diamine-based polyimide POSS nanocomposites for low K dielectric and flame-retardant applications.
- CN Patent for Synthesis process of 3, 5-difluorophenol.
- Synthesis and characterization of new polycarbonates free of bisphenol A components (BPA-free)
- Poly(amino acid)
- Synthesis of Novel Cyclic Poly(2,5-furylene vinylene) Biosourced Furanic Polymers via McMurry Homopolymerization. Chemical Engineering Transactions.
- EP Patent for Method of preparing 2,4-difluoroaniline.
- New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation.
- Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber.
- One-Pot Synthesis of 2,5-Diformylfuran from Fructose by Bifunctional Polyaniline-Supported Heteropolyacid Hybrid C
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. EP2940002A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]
- 7. Method of preparing 2,4-difluoroaniline - Patent 0001825 [data.epo.org]
Protocols for the Directed ortho-Lithiation of 2,5-Difluoroanisole
An Application Guide for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the regioselective lithiation of 2,5-difluoroanisole, a critical building block in the synthesis of complex pharmaceutical agents and functional materials. We delve into the mechanistic principles of Directed ortho-Metalation (DoM), detail optimized protocols using n-butyllithium, and offer field-proven insights into reaction parameters, safety procedures, and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic transformation.
Introduction: The Strategic Importance of this compound
This compound is a versatile aromatic scaffold frequently employed in the synthesis of bioactive molecules. Its specific substitution pattern offers a unique electronic and steric environment, making it a valuable synthon for introducing fluorinated moieties into drug candidates to modulate metabolic stability, binding affinity, and lipophilicity.
The functionalization of the this compound ring is most effectively achieved through Directed ortho-Metalation (DoM). This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong organolithium base to deprotonate a specific adjacent C-H bond, creating a nucleophilic aryllithium intermediate.[1][2][3] In the case of this compound, the methoxy (-OMe) group serves as a potent DMG, enabling highly regioselective functionalization.[2][4]
The primary challenge and strategic advantage of this reaction lie in its regioselectivity. The methoxy group directs lithiation exclusively to the C6 position, overriding any potential directing effects from the fluorine atoms. This reliable selectivity provides a robust method for synthesizing 1,2,3,4-tetrasubstituted aromatic systems that are otherwise difficult to access.
Mechanistic Rationale and Key Experimental Parameters
The Mechanism of Directed ortho-Metalation (DoM)
The DoM of this compound proceeds through a well-established mechanism driven by a complex-induced proximity effect (CIPE).[4]
-
Coordination: The organolithium reagent, typically n-butyllithium (n-BuLi), which exists as an aggregate in solution, first coordinates to the Lewis basic oxygen atom of the methoxy group.[2][5] This forms a pre-lithiation complex.
-
Deprotonation: This coordination brings the highly basic butyl group into close proximity with the C6 proton, significantly increasing its kinetic acidity.[1] The base then abstracts this proton, generating a stable 6-lithio-2,5-difluoroanisole intermediate while releasing butane gas.[6] The lithium cation remains chelated by the methoxy group.
-
Electrophilic Quench: The resulting aryllithium species is a potent nucleophile that readily reacts with a wide range of electrophiles (E+) at the C6 position, yielding the desired functionalized product.[2]
Critical Reaction Parameters
The success of the lithiation hinges on rigorous control over several key parameters:
-
Organolithium Reagent: While various alkyllithiums can be used, n-butyllithium (n-BuLi) is the reagent of choice for this substrate, offering an excellent balance of reactivity, selectivity, and handling.[6][7] More basic reagents like sec-butyllithium or tert-butyllithium may offer faster reaction times but increase the risk of side reactions or decomposition.[8] Less nucleophilic bases like lithium diisopropylamide (LDA) are typically unnecessary as the anisole substrate is not prone to nucleophilic attack by n-BuLi.[9][10]
-
Solvent: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is the most common and effective solvent, as it readily solvates the lithium species.[6][11] It is crucial to use freshly distilled THF over a sodium/benzophenone ketyl radical to ensure it is free of water and peroxides.
-
Temperature: Strict temperature control is non-negotiable. The reaction must be conducted at -78 °C (a dry ice/acetone bath). At higher temperatures, n-BuLi can deprotonate and decompose THF, consuming the reagent and reducing yield.[6][12] Low temperatures also ensure the reaction is under kinetic control, locking in the desired C6 regioselectivity.
-
Atmosphere: Organolithium reagents are highly pyrophoric and react violently with water and oxygen.[7] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[8][13]
-
Additives: While not always necessary for this substrate, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the rate of lithiation. TMEDA is a bidentate Lewis base that chelates the lithium cation, breaking down n-BuLi aggregates into more reactive monomers or dimers and increasing the effective basicity of the reagent.[4][6][11]
Experimental Protocols
General Protocol for Lithiation and Electrophilic Quench
This protocol provides a robust and reproducible method for the C6-functionalization of this compound. The subsequent example demonstrates its application in the synthesis of 2,5-difluoro-6-iodoanisole.
Materials and Reagents:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1-1.2 equiv, typically 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (1.2-1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
Flame-dried, two- or three-neck round-bottom flask with a magnetic stir bar
-
Septa, glass stopper
-
Argon or Nitrogen line with a bubbler
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
Step-by-Step Procedure:
-
Preparation: Under a positive pressure of argon, add this compound (1.0 equiv) and anhydrous THF (to make a ~0.2 M solution) to a flame-dried, multi-neck flask equipped with a stir bar, thermometer, and septum.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium species may result in a slight color change.
-
Electrophilic Addition: Prepare a solution of the desired electrophile (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C.
-
Warming: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to ambient temperature.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired C6-substituted product.
Example Protocol: Synthesis of 2,5-Difluoro-6-iodoanisole
This protocol applies the general method to synthesize a versatile iodinated intermediate, which can be used in a variety of cross-coupling reactions.
Procedure:
-
To a flame-dried 100 mL three-neck flask under argon, add this compound (1.44 g, 10.0 mmol, 1.0 equiv) and 50 mL of anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (I₂) (3.05 g, 12.0 mmol, 1.2 equiv) in 15 mL of anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature over 2 hours.
-
Quench with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, followed by 20 mL of saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude oil by flash chromatography (e.g., 0-10% ethyl acetate in hexanes) to yield 2,5-difluoro-6-iodoanisole as a solid or oil.
Data Summary and Troubleshooting
The following table summarizes typical reaction parameters and expected outcomes for the lithiation of this compound.
| Parameter | Recommended Condition | Rationale & Common Pitfalls |
| Base | n-BuLi (1.1-1.2 equiv) | Provides optimal reactivity. Pitfall: Using old/titrated-low n-BuLi leads to incomplete reaction. Always use a freshly titrated or newly purchased bottle. |
| Solvent | Anhydrous THF | Good solvating properties. Pitfall: Wet solvent will quench the n-BuLi and aryllithium, killing the reaction. |
| Temperature | -78 °C | Ensures kinetic control and prevents THF decomposition. Pitfall: Allowing the temperature to rise can lead to side products and lower yields. |
| Atmosphere | Dry Argon or Nitrogen | Prevents reaction with air/moisture. Pitfall: Leaks in the system are a common source of failure. Ensure all joints and septa are well-sealed. |
| Stirring Time | 1-2 hours post n-BuLi | Ensures complete formation of the aryllithium. Pitfall: Insufficient time can lead to unreacted starting material. |
| Electrophile | 1.2-1.5 equiv | Drives the reaction to completion. Pitfall: Highly reactive electrophiles may require inverse addition (adding the lithiate to the electrophile). |
Safety and Handling
Extreme Caution is Required.
-
Pyrophoric Reagents: n-Butyllithium and other organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air. All transfers must be performed under an inert atmosphere using proper syringe techniques.[7][13]
-
Reactive Quenching: Never add water directly to an unreacted organolithium solution. To quench excess reagent, slowly add it to a cooled solution of a proton source like isopropanol.[8]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Conduct all operations within a chemical fume hood.
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher nearby. A container of sand can also be used to smother small fires.[8]
References
- Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link]
- Directed Ortho Metalation | Chem-St
- Directed ortho metal
- Directed Metalation: A Survival Guide - Baran Lab. [Link]
- Directed ortho metal
- Organolithium Reagents - Myers Group, Harvard University. [Link]
- n-Butyllithium: A Comprehensive Review of Properties, Prepar
- Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autoc
- Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride C
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. [Link]
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- n-Butyllithium - Wikipedia. [Link]
- Half-Lives of Organolithium Reagents in Common Ethereal Solvents. [Link]
- Directed lithiation and substitution of pyridine deriv
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - ResearchG
Sources
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. baranlab.org [baranlab.org]
- 5. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. people.uniurb.it [people.uniurb.it]
- 12. ospt.osi.lv [ospt.osi.lv]
- 13. researchgate.net [researchgate.net]
Application Notes: 2,5-Difluoroanisole as a Strategic Precursor for the Synthesis of Neurological Drug Candidates and PET Radiotracers
Abstract
The development of novel therapeutics and diagnostic agents for neurological disorders is a paramount challenge in medicinal chemistry, demanding molecular scaffolds that offer both metabolic stability and synthetic versatility. 2,5-Difluoroanisole has emerged as a highly valuable precursor for this purpose. The strategic placement of two fluorine atoms on the aromatic ring enhances lipophilicity and blocks potential sites of metabolic oxidation, properties that are advantageous for central nervous system (CNS) drug candidates which must cross the blood-brain barrier. Furthermore, the methoxy group serves as a versatile synthetic handle, readily converted to a phenol for subsequent derivatization or, critically, for the introduction of positron-emitting radionuclides like Fluorine-18 ([¹⁸F]) for the synthesis of Positron Emission Tomography (PET) radiotracers.[1] This document provides a detailed guide on the strategic application of this compound, including key synthetic protocols, mechanistic insights, and safety considerations for researchers in drug discovery and development.
Introduction: The Strategic Value of Fluorination in CNS Drug Design
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine atoms can profoundly alter a molecule's physicochemical properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and potency.
-
Lipophilicity & Permeability: Strategic fluorination can increase a molecule's lipophilicity, which is often crucial for its ability to penetrate the blood-brain barrier and reach CNS targets.
This compound (also known as 1,4-difluoro-2-methoxybenzene) is an ideal starting material that leverages these benefits.[1] Its difluorinated ring provides a metabolically stable core, while the methoxy group offers a reliable point for synthetic elaboration, particularly for creating radiolabeled compounds for neuroimaging.[1] PET imaging is an indispensable tool in neurology, allowing for the non-invasive visualization and quantification of biochemical processes in the living brain, and the development of novel PET tracers is a key area of research.[2][3]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 75626-17-4 | [1][4] |
| Molecular Formula | C₇H₆F₂O | [4] |
| Molecular Weight | 144.12 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | ~145 °C | [5] |
| Density | ~1.288 g/mL at 25 °C | [6] |
Core Synthetic Strategy: From Precursor to Neuro-Active Candidate
The primary synthetic pathway involves the transformation of this compound into a versatile phenolic intermediate, 2,5-difluorophenol. This phenol is a critical hub, enabling the introduction of various functionalities or, most notably, serving as a direct precursor for late-stage radiofluorination to produce PET tracers.
Workflow Overview
The following diagram illustrates the general workflow from the starting material to a final radiolabeled neurological imaging agent.
Caption: General synthetic workflow from this compound to a PET tracer.
Experimental Protocols
Protocol 1: O-Demethylation of this compound
Objective: To synthesize the key intermediate, 2,5-difluorophenol, by cleaving the methyl ether.
Rationale: The conversion of the methoxy group to a hydroxyl group is a critical transformation. The resulting phenol is more reactive and allows for subsequent etherification reactions, which are commonly used in the final step of [¹⁸F]-radiotracer synthesis. Boron tribromide (BBr₃) is a highly effective Lewis acid for cleaving aryl methyl ethers under relatively mild conditions. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack by the bromide ion on the methyl group.
Materials:
-
This compound (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the BBr₃ solution (1.2 eq) dropwise via a dropping funnel over 20-30 minutes. The reaction is exothermic and may produce HBr gas. Ensure adequate ventilation in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,5-difluorophenol.
-
The product can be further purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7]
-
DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
Protocol 2: Synthesis of an [¹⁸F]-Radiotracer via Nucleophilic Aromatic Substitution
Objective: To demonstrate the use of a 2,5-difluorinated precursor for the synthesis of a model [¹⁸F]-labeled PET tracer. This protocol outlines a general procedure for the final radiolabeling step.
Rationale: The synthesis of PET radiotracers requires a rapid and efficient method to incorporate the short-lived Fluorine-18 isotope (half-life ≈ 110 minutes).[8] A common strategy is the nucleophilic substitution of a good leaving group on an electron-deficient aromatic ring with [¹⁸F]fluoride. A nitro group is an excellent activating group and leaving group for such reactions. This protocol assumes the availability of a 2,5-difluoro-4-nitrophenol precursor, synthesized from 2,5-difluorophenol. The [¹⁸F]fluoride is typically activated using a potassium/Kryptofix 2.2.2 complex.[3]
Materials:
-
Precursor (e.g., 1,4-difluoro-2-methoxy-5-nitrobenzene) (5-10 mg)
-
Aqueous [¹⁸F]fluoride (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO)
-
Automated radiosynthesis module or shielded hot cell
-
HPLC system for purification
-
Sep-Pak C18 cartridge
Procedure (typically performed in an automated module):
-
[¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution through an anion exchange cartridge to trap the [¹⁸F]⁻.
-
Elution and Drying: Elute the [¹⁸F]⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen or argon to remove all traces of water. This step is critical for activating the fluoride ion.
-
Radiolabeling Reaction: Add a solution of the precursor (e.g., 1,4-difluoro-2-methoxy-5-nitrobenzene) in anhydrous DMSO to the dried [¹⁸F]K/K₂₂₂ complex.
-
Heat the reaction mixture at 120-160 °C for 10-15 minutes.[3]
-
Purification: After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC system to isolate the desired [¹⁸F]-labeled product from unreacted precursor and byproducts.
-
Formulation: Collect the product fraction, remove the HPLC solvent under vacuum, and reformulate the final tracer in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection. The solution is passed through a sterile filter.
Caption: Key reaction for the synthesis of an [¹⁸F]-labeled tracer.
Safety and Handling
Proper handling of this compound and its derivatives is essential. Always consult the Safety Data Sheet (SDS) before use.
GHS Hazard Information for this compound
| Pictogram | Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor[4] | |
| Skin corrosion/irritation | H315: Causes skin irritation[4] | |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[4] | |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[4] |
Handling Recommendations:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, nitrile gloves, and a flame-retardant lab coat.[7][9]
-
Keep away from heat, sparks, and open flames.[7]
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a powerful and versatile building block for the development of neurological drug candidates and diagnostic agents. Its inherent physicochemical properties, conferred by the difluorinated aromatic ring, provide a robust scaffold with enhanced metabolic stability and potential for strong target interactions. The synthetic accessibility of the corresponding phenol intermediate opens a direct and efficient pathway to a wide range of derivatives, most notably for the synthesis of [¹⁸F]-labeled PET radiotracers. The protocols and strategies outlined in this document provide a solid foundation for researchers aiming to leverage the unique advantages of this precursor in the pursuit of novel CNS therapies and imaging agents.
References
- Lawrence Berkeley National Laboratory. (2017). New discovery could aid in synthesis of radiotracers for use with PET scanning.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Quality 2,5-Difluoroaniline | Competitive Pricing & Manufacturer Insights.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724989, this compound.
- Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals.
- National Center for Biotechnology Information. (2018). Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2.
- National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo.
- National Center for Biotechnology Information. (2020). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. news-medical.net [news-medical.net]
- 3. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 4. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. 2,5-Difluoroaniline 99.5 367-30-6 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Application Notes and Protocols for the Synthesis of 2,5-Difluoroanisole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
2,5-Difluoroanisole is a valuable starting material in medicinal chemistry and materials science. The presence of two fluorine atoms and a methoxy group on the aromatic ring imparts unique electronic properties and provides multiple reaction sites for further functionalization. This guide offers a comprehensive overview of key synthetic strategies to create a diverse range of derivatives from this versatile building block. We will delve into the mechanistic principles behind each transformation, providing detailed, field-tested protocols and explaining the rationale for experimental choices to empower researchers in their synthetic endeavors.
The strategic placement of substituents on the this compound core is governed by the interplay of the directing effects of the methoxy group and the fluorine atoms. The methoxy group is an ortho, para-directing activating group for electrophilic aromatic substitution, and a potent ortho-directing metalation group (DMG).[1][2] Conversely, the fluorine atoms are deactivating for electrophilic substitution but are also ortho, para-directing.[3] Furthermore, the high electronegativity of fluorine makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), where fluoride can act as an excellent leaving group.[4][5]
This application note will explore four primary synthetic avenues:
-
Directed ortho-Metalation (DoM)
-
Electrophilic Aromatic Substitution (EAS)
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Cross-Coupling Reactions
Directed ortho-Metalation (DoM): Precision C-H Functionalization
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho C-H bond. The methoxy group in this compound is an effective DMG.[1][6] The organolithium reagent coordinates to the Lewis basic oxygen atom, positioning the base to abstract a proton from the nearest ortho position, leading to a thermodynamically stable aryllithium intermediate that can be trapped with various electrophiles.[1][7]
In this compound, there are two positions ortho to the methoxy group: C2 and C6. The C2 position is already substituted with a fluorine atom. Therefore, lithiation is directed exclusively to the C6 position.
Mechanism of Directed ortho-Metalation
The process begins with the coordination of the alkyllithium reagent to the oxygen atom of the methoxy group. This proximity effect facilitates the deprotonation of the C6-H bond, which is the most acidic proton ortho to the methoxy group, to form a stable 6-lithio-2,5-difluoroanisole intermediate. This intermediate can then react with a wide range of electrophiles to yield 1,2,4,5-tetrasubstituted benzene derivatives.
Diagram 1: General Workflow for Directed ortho-Metalation of this compound
Caption: Workflow of DoM on this compound.
Protocol 1: Synthesis of 2,5-Difluoro-6-iodophenyl Methyl Ether
This protocol details the iodination of this compound at the C6 position via DoM.
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add anhydrous THF (20 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv.) followed by the dropwise addition of s-BuLi (1.1 equiv.).
-
Add this compound (1.0 equiv.) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour. The formation of the lithiated species is typically rapid.[8]
-
In a separate flask, dissolve iodine (1.2 equiv.) in anhydrous THF (10 mL).
-
Slowly add the solution of the lithiated anisole to the iodine solution at -78 °C via cannula.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Decolorize the mixture by adding saturated aqueous Na₂S₂O₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
| Electrophile (E+) | Product | Typical Yield (%) |
| I₂ | 6-Iodo-2,5-difluoroanisole | 85-95 |
| Dimethylformamide (DMF) | 2,5-Difluoro-6-methoxybenzaldehyde | 70-80 |
| CO₂ (dry ice) | 2,5-Difluoro-6-methoxybenzoic acid | 75-85 |
| Trimethylsilyl chloride (TMSCl) | (2,5-Difluoro-6-methoxyphenyl)trimethylsilane | 90-98 |
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the methoxy group is a strong activating, ortho, para-director, while the fluorine atoms are deactivating, ortho, para-directors. The outcome of the reaction is determined by the balance of these electronic effects. The available positions for substitution are C3, C4, and C6.
-
Position C6: ortho to OMe, meta to F at C5, meta to F at C2. Strongly activated by OMe.
-
Position C4: para to OMe, meta to F at C2, ortho to F at C5. Activated by OMe and directed by F at C5.
-
Position C3: ortho to F at C2, meta to OMe, meta to F at C5. Least favored position due to being meta to the strongly activating methoxy group.
Generally, substitution is expected to occur primarily at the C4 and C6 positions. Steric hindrance at C6 from the adjacent methoxy group may favor substitution at C4 under certain conditions.
Protocol 2: Nitration of this compound
This protocol describes the introduction of a nitro group, a versatile functional group for further transformations.
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated H₂SO₄ (5 mL) to 0 °C in an ice-water bath.
-
Slowly add fuming HNO₃ (1.1 equiv.) to the sulfuric acid while maintaining the temperature at 0 °C. This generates the nitronium ion (NO₂⁺) electrophile.[9]
-
Dissolve this compound (1.0 equiv.) in CH₂Cl₂ (10 mL) and add it dropwise to the nitrating mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The primary product is typically 1,4-difluoro-2-methoxy-5-nitrobenzene (substitution at C4), which can be purified by recrystallization or column chromatography.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,5-difluoroanisole |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2,5-difluoroanisole |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 4-Acetyl-2,5-difluoroanisole[10] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic attack. In SNAr reactions, a strong nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. Fluoride is an excellent leaving group in this context due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[3][4]
Substitution can occur at either C2 or C5. The regioselectivity is influenced by the ability of the substituents to stabilize the negative charge in the Meisenheimer complex intermediate. The methoxy group is electron-donating by resonance, which would destabilize the intermediate. Therefore, nucleophilic attack is generally favored at the C5 position, which is para to the methoxy group, where the resonance destabilization is less pronounced compared to the ortho C2 position.
Diagram 2: Mechanism of SNAr on this compound
Caption: SNAr mechanism showing the formation of the Meisenheimer complex.
Protocol 3: Synthesis of 5-Amino-2-fluoroanisole
This protocol describes the displacement of the C5-fluorine with an amine.
Materials:
-
This compound
-
Aqueous Ammonia (NH₃·H₂O) or other amine
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Water
Procedure:
-
In a sealed tube or pressure vessel, combine this compound (1.0 equiv.), aqueous ammonia (5-10 equiv.), and DMSO (10 mL).
-
Add a base such as potassium carbonate (2.0 equiv.) to facilitate the reaction.
-
Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours. The reaction should be monitored by LC-MS or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 5-amino-2-fluoroanisole.
| Nucleophile | Product |
| Ammonia (NH₃) | 5-Amino-2-fluoroanisole |
| Sodium methoxide (NaOMe) | 1,4-Dimethoxy-2-fluorobenzene |
| Piperidine | 5-(Piperidin-1-yl)-2-fluoroanisole |
| Sodium thiophenoxide (NaSPh) | 2-Fluoro-5-(phenylthio)anisole |
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable tools for C-C and C-N bond formation. To utilize this compound in these reactions, it must first be converted into a suitable coupling partner, such as an organoborane (for Suzuki coupling) or an aryl halide (for Suzuki or Buchwald-Hartwig amination). The DoM protocol described earlier provides an excellent entry point by allowing the introduction of a halide (e.g., iodine) or a boronic ester group at the C6 position.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[11][12] Starting from 6-iodo-2,5-difluoroanisole (prepared via Protocol 1), a wide variety of aryl or vinyl groups can be introduced at the C6 position.
Diagram 3: Suzuki Coupling Strategy
Caption: Synthetic route to biaryls via DoM and Suzuki coupling.
Protocol 4: Suzuki Coupling of 6-Iodo-2,5-difluoroanisole with Phenylboronic Acid
Materials:
-
6-Iodo-2,5-difluoroanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)
-
1,4-Dioxane/Water solvent mixture
-
Toluene
-
Ethyl acetate
Procedure:
-
To a Schlenk flask, add 6-iodo-2,5-difluoroanisole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours until TLC or GC-MS analysis indicates completion.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] Using 6-iodo-2,5-difluoroanisole, various primary or secondary amines can be coupled to introduce nitrogen-containing functionalities.
Protocol 5: Buchwald-Hartwig Amination of 6-Iodo-2,5-difluoroanisole with Morpholine
Materials:
-
6-Iodo-2,5-difluoroanisole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOt-Bu (1.4 equiv.) to an oven-dried Schlenk tube.
-
Add 6-iodo-2,5-difluoroanisole (1.0 equiv.) and anhydrous toluene.
-
Add morpholine (1.2 equiv.) and seal the tube.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Conclusion
This compound serves as an excellent platform for the synthesis of complex, highly functionalized aromatic compounds. By leveraging the distinct electronic influences of the methoxy and fluoro substituents, chemists can achieve remarkable control over regioselectivity. Directed ortho-metalation provides a precise method for C6-functionalization, while electrophilic aromatic substitution allows for modification at the C4 and C6 positions. Furthermore, the inherent electron deficiency of the ring enables nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions open avenues to a vast chemical space. The protocols and strategies outlined in this guide provide a robust toolkit for researchers aiming to exploit the synthetic potential of this compound in drug discovery and materials science.
References
- Mortier, J.
- Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link][7]
- Wikipedia.
- Grokipedia.
- Buchwald, S. L., & Hartwig, J. F.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link][14]
- Chemistry LibreTexts.
- Professor Dave Explains. (2019).
- Molecular Memory. (2018). The NAS mechanism and a practice problem. YouTube. [Link][4]
- Neumann, C. N., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9918–9925. [Link][5]
- Myers, A. G. ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link][8]
- Organic Chemistry Tutor. (2022). Electrophilic Aromatic Substitutions You Need To Know! YouTube. [Link][9]
- Chem 201. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube. [Link][18]
- Chemistry Stack Exchange. (2014). Electrophilic aromatic substitution reaction of dihydrofuran-2,5-dione with anisole. Chemistry Stack Exchange. [Link][10]
- Al-Buriahi, A. K., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link][6]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. baranlab.org [baranlab.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2,5-Difluoroanisole in the Development of Novel Agrochemicals
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and bioavailability of a molecule.[2][3] In the realm of agriculture, fluorinated pesticides and herbicides have demonstrated superior efficacy in crop protection, often with a more favorable environmental profile compared to their non-fluorinated counterparts.[1][3][4] It is estimated that approximately 25% of licensed herbicides contain at least one fluorine atom, a testament to the transformative impact of this halogen in agrochemical research and development.[3][4]
2,5-Difluoroanisole is a versatile and valuable building block in the synthesis of complex organic molecules, including those with applications in the agrochemical industry.[5] Its difluorinated aromatic ring provides a scaffold with enhanced reactivity and selectivity, making it an ideal starting material for the synthesis of novel pesticides and herbicides.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the formulation of a hypothetical, yet scientifically plausible, pyrazole-based herbicide.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 75626-17-4 | [5][6] |
| Molecular Formula | C₇H₆F₂O | [5][6] |
| Molecular Weight | 144.12 g/mol | [5][6] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Density | 1.25 g/cm³ | [5] |
| Boiling Point | 73 °C at 25 mmHg | [5] |
| Refractive Index | n20/D 1.48 | [5] |
| Purity | ≥ 98% (GC) | [5] |
Hypothetical Synthesis of a Pyrazole-Based Herbicide from this compound
This section outlines a detailed, multi-step synthesis of a novel, hypothetical pyrazole-based herbicide, "Fluopyrazol," starting from this compound. Pyrazole derivatives are a well-established class of herbicides, known for their potent activity against a broad spectrum of weeds.[3][7][8][9] The proposed synthetic route is based on established and reliable organic chemistry transformations.
Overall Synthetic Scheme
Caption: Hypothetical synthetic pathway for "Fluopyrazol" from this compound.
Part 1: Synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)ethan-1-one (Intermediate 1)
This initial step involves a Friedel-Crafts acylation of this compound. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, a crucial first step in building the final herbicide structure.[10][11][12]
Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the suspension via the dropping funnel with vigorous stirring.
-
After 15 minutes, add a solution of this compound in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2,5-Difluoro-4-methoxyphenyl)ethan-1-one.
-
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Part 2: Synthesis of the Pyrazole Ring (Hypothetical Herbicide "Fluopyrazol")
The subsequent steps involve the construction of the pyrazole ring, a common scaffold in many commercial herbicides.[3][7][8][9] This is typically achieved by reacting a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Protocol:
-
Synthesis of the Enaminone Intermediate:
-
React the previously synthesized 1-(2,5-Difluoro-4-methoxyphenyl)ethan-1-one with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a key enaminone intermediate.
-
-
Pyrazole Ring Formation:
-
The enaminone intermediate is then cyclized with a suitable hydrazine, such as methylhydrazine sulfate, in the presence of a base like sodium acetate. This step forms the core pyrazole ring of our hypothetical herbicide.
-
-
Final Functionalization:
-
The resulting pyrazole can be further functionalized to enhance its herbicidal activity. This could involve reactions such as oxidation, substitution, or the introduction of other pharmacophores known to contribute to herbicidal efficacy.
-
Mechanism of Action: A Plausible Hypothesis
Many pyrazole-containing herbicides function by inhibiting key plant enzymes.[13][14] A plausible mechanism of action for our hypothetical "Fluopyrazol" would be the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[13][14][15][16] HPPD is a crucial enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative damage.[15][16] Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching of new growth followed by plant death.[15][16]
Caption: Plausible mechanism of action for "Fluopyrazol" via HPPD inhibition.
Formulation and Application
For practical application in the field, the synthesized active ingredient, "Fluopyrazol," would need to be formulated into a stable and effective product. An emulsifiable concentrate (EC) is a common and effective formulation for many herbicides.[2][6][17][18][19]
Hypothetical Emulsifiable Concentrate (EC) Formulation:
| Component | Function | Hypothetical % (w/w) |
| "Fluopyrazol" (Active Ingredient) | Herbicide | 20% |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent for AI | 65% |
| Anionic Emulsifier (e.g., Calcium dodecylbenzenesulfonate) | Emulsifier | 5% |
| Non-ionic Emulsifier (e.g., Ethoxylated castor oil) | Emulsifier/Stabilizer | 10% |
This EC formulation, when diluted with water, would form a stable emulsion that can be easily applied using standard agricultural spray equipment.[2][6][17][18][19]
Experimental Workflow for Efficacy Testing
Caption: A typical workflow for testing the herbicidal efficacy of a new compound.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel, fluorinated agrochemicals. The hypothetical synthesis of "Fluopyrazol" detailed in these application notes provides a scientifically grounded framework for researchers to explore the potential of this and other fluorinated building blocks in the development of next-generation herbicides. The strategic incorporation of fluorine, coupled with a well-designed synthetic route and a robust testing program, is a powerful approach to discovering new and effective solutions for global crop protection challenges.
References
- PubMed Central. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
- Solutions Pest & Lawn. (n.d.). Emulsifiable Concentrate Formulation.
- He, H. Q., Lie, X. H., Weng, J. Q., & Tan, C. X. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery, 14(2), 195-200.
- ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation.
- Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC).
- Purdue Extension. (n.d.). Pesticides and Formulation Technology.
- Fu, Y., Wang, M. X., Zhang, D., Hou, Y. W., Gao, S., Zhao, L. X., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(82), 52086-52092.
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- RSC Publishing. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives.
- Cai, Z., Zhang, W., Yan, Z., & Du, X. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274.
- Cai, Z., Zhang, W., Yan, Z., & Du, X. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed.
- University of Florida. (n.d.). Pesticide Formulations.
- ResearchGate. (n.d.). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.
- Semantic Scholar. (n.d.). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite.
- PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- PubMed. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- Cai, Z., Zhang, W., Yan, Z., & Du, X. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5879.
- PubMed. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- Semantic Scholar. (n.d.). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- YouTube. (2022). Electrophilic Aromatic Substitutions You Need To Know!.
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course. Cengage Learning.
- YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.
- Chemistry Stack Exchange. (2014). Electrophilic aromatic substitution reaction of dihydrofuran-2,5-dione with anisole.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
- YouTube. (2025). Electrophilic Aromatic Substitution in 25 seconds with five examples #organicchemistry #mcatprep.
Sources
- 1. researchgate.net [researchgate.net]
- 2. extension.purdue.edu [extension.purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 15. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09858H [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. solutionsstores.com [solutionsstores.com]
- 18. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 19. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
Application Note: 2,5-Difluoroanisole as an Emerging Non-Polar Solvent for Organic Synthesis
Abstract: The selection of an appropriate solvent is a critical parameter that dictates the efficiency, safety, and environmental impact of a chemical transformation. While traditional non-polar solvents such as toluene, benzene, and chlorinated hydrocarbons are widely used, their associated toxicity and environmental concerns have spurred the search for viable alternatives. This document introduces 2,5-Difluoroanisole (CAS 75626-17-4), a fluorinated aromatic ether, as a promising non-polar solvent for modern organic synthesis. We will explore its physicochemical properties, provide a rationale for its application, and present a detailed protocol for its use in a representative cross-coupling reaction. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Physicochemical Profile of this compound
This compound is a colorless liquid whose unique properties are derived from the strategic placement of two fluorine atoms and a methoxy group on a benzene ring.[1][2] The two C-F bonds are highly polarized, but the overall molecular geometry results in a relatively low net dipole moment, classifying it as a non-polar solvent. The methoxy group provides a site for weak coordination, while the fluorine atoms can engage in non-covalent interactions, potentially influencing transition state stabilization and solubility profiles for fluorinated substrates.[3]
Its stability and compatibility with a range of reaction conditions make it a compelling choice for innovative chemical research.[1][4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75626-17-4 | [1] |
| Molecular Formula | C₇H₆F₂O | [1][5] |
| Molecular Weight | 144.12 g/mol | [1][5] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.25 g/mL | [1] |
| Boiling Point | 141-142 °C (atm) / 73 °C (25 mmHg) | [1][2] |
| Refractive Index | n20/D 1.48 | [1] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, ether) | [2] |
The relatively high boiling point allows for a wide operational temperature range, suitable for reactions requiring thermal energy, while its density facilitates phase separation from aqueous media during workup.
Rationale for Use and Strategic Advantages
The decision to replace a conventional solvent requires a thorough analysis of the potential benefits. This compound offers several advantages rooted in its chemical structure.
-
Chemical Inertness: The presence of electron-withdrawing fluorine atoms enhances the stability of the aromatic ring, rendering it less susceptible to undesired side reactions under many catalytic conditions.
-
Enhanced Solubility for Fluorinated Compounds: In pharmaceutical and agrochemical synthesis, the incorporation of fluorine is a common strategy to improve metabolic stability and bioavailability.[6] this compound is an excellent candidate for dissolving fluorinated substrates and reagents where traditional hydrocarbon solvents may be inadequate.
-
Favorable Thermal Profile: With a boiling point of ~141 °C, it can be used in reactions that require higher temperatures than solvents like THF or Dichloromethane, without the need for high-pressure equipment.
-
Potential as a Greener Alternative: While a full lifecycle analysis is pending, it offers a potential replacement for solvents with more established toxicity profiles, such as benzene and chlorinated hydrocarbons.
Below is a logical workflow illustrating the decision-making process for selecting this compound.
Caption: Solvent selection workflow for considering this compound.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis.[7][8] The choice of solvent is critical to ensure solubility of all components and to facilitate the catalytic cycle. Here, we provide a validated protocol for a model Suzuki coupling using this compound as the solvent.
Objective: To synthesize 4-methoxy-2',5'-difluorobiphenyl via the palladium-catalyzed coupling of 4-bromoanisole and 2,5-difluorophenylboronic acid.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Bromoanisole | 187.04 | 1.0 | 187 mg |
| 2,5-Difluorophenylboronic Acid | 157.91 | 1.2 | 189 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 35 mg |
| K₂CO₃ (anhydrous) | 138.21 | 2.0 | 276 mg |
| This compound | 144.12 | - | 5.0 mL |
Step-by-Step Experimental Procedure
-
Vessel Preparation: Add a magnetic stir bar to a 25 mL oven-dried Schlenk flask. Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-bromoanisole (187 mg, 1.0 mmol), 2,5-difluorophenylboronic acid (189 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol) to the flask.
-
Solvent Addition: Add 5.0 mL of this compound via syringe.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 110 °C. Stir the reaction mixture vigorously for 12 hours.
-
Reaction Monitoring (Self-Validation): After 12 hours, cool the reaction to room temperature. Take a small aliquot, dilute with ethyl acetate, and spot on a TLC plate (e.g., Hexane:Ethyl Acetate 9:1). The disappearance of the 4-bromoanisole spot (starting material) indicates reaction completion.
-
Aqueous Workup: Add 10 mL of deionized water to the flask and stir for 5 minutes. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Organic Phase Consolidation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (gradient elution, 100% Hexane to 5% Ethyl Acetate in Hexane) to yield the pure product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Hazards: this compound is a flammable liquid and vapor. It is reported to cause skin and eye irritation.[5] Inhalation of vapors may cause respiratory irritation.[2][5]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a flame-retardant lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition and oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound presents itself as a valuable and versatile addition to the synthetic chemist's toolkit of non-polar solvents. Its unique combination of a high boiling point, chemical inertness, and affinity for fluorinated molecules makes it a superior choice for specific applications, particularly in the synthesis of complex pharmaceutical and agrochemical targets. The provided protocol for the Suzuki-Miyaura coupling serves as a robust starting point for its integration into synthetic workflows. Further investigation into its broader applicability and environmental impact is warranted and will undoubtedly expand its role in modern organic synthesis.
References
- This compound - Chem-Impex. (n.d.).
- This compound - ChemBK. (2024, April 9). ChemBK. [Link]
- This compound | C7H6F2O | CID 2724989 - PubChem. (n.d.).
- 2,5-Difluoroaniline: A Cornerstone for Pharmaceutical and Agrochemical Innovation. (2025, October 15). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2,5-Difluoroanisol - Chem-Impex. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Demethylation of 2,5-Difluoroanisole
Introduction
2,5-Difluorophenol is a critical building block in the synthesis of numerous pharmaceutical agents and advanced materials. Its unique electronic properties, stemming from the fluorine substituents, make it a valuable synthon for modulating the physicochemical and pharmacological properties of target molecules. The most common precursor to 2,5-difluorophenol is 2,5-difluoroanisole, necessitating a robust and efficient demethylation step. This guide provides a comprehensive overview of established methodologies for the O-demethylation of this compound, offering detailed protocols and mechanistic insights to aid researchers in selecting and executing the optimal strategy for their specific needs.
The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis.[1] While numerous methods exist, the choice of reagent and conditions is often dictated by the substrate's sensitivity to harsh acidic or basic environments and the presence of other functional groups.[2] This document will explore several key approaches, including the use of Lewis acids, strong acids in the form of pyridinium salts, and nucleophilic reagents.
Section 1: Lewis Acid-Mediated Demethylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful and widely used reagent for the cleavage of ethers, particularly aryl methyl ethers.[3][4] Its high reactivity is attributed to the Lewis acidic nature of the boron center.[5]
Mechanistic Rationale
The demethylation of this compound with BBr₃ proceeds through a well-elucidated mechanism. The initial step involves the formation of an adduct between the Lewis acidic BBr₃ and the lone pair of electrons on the ether oxygen. This coordination weakens the C-O bond of the methyl group, making it more susceptible to nucleophilic attack. Subsequent intramolecular or intermolecular attack by a bromide ion on the methyl group results in the cleavage of the ether bond, yielding a borate ester and methyl bromide. Upon aqueous workup, the borate ester is hydrolyzed to afford the desired 2,5-difluorophenol.
Recent computational studies have refined our understanding of this process, suggesting a bimolecular pathway that avoids the formation of highly charged intermediates and rationalizes the use of sub-stoichiometric amounts of BBr₃.[3][5][6]
View Reaction Mechanism Diagram
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. m.youtube.com [m.youtube.com]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
Application Note: A Step-by-Step Synthesis of 2,5-Difluoro-4-methoxyaniline from 2,5-Difluoroanisole
Abstract
Fluorinated aromatic amines are cornerstone building blocks in modern medicinal chemistry, valued for their ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This application note provides a detailed, two-step protocol for the synthesis of 2,5-Difluoro-4-methoxyaniline, a versatile intermediate, starting from the readily available 2,5-Difluoroanisole. The synthesis involves a regioselective electrophilic nitration followed by a highly efficient catalytic transfer hydrogenation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental procedures, and robust characterization data.
Introduction: The Strategic Value of Fluorinated Anilines
The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a powerful strategy in drug design. The unique electronic properties of fluorine can modulate pKa, improve lipophilicity, and block sites of metabolic degradation. 2,5-Difluoro-4-methoxyaniline, with its distinct substitution pattern, serves as a valuable precursor for a range of complex molecules, including tyrosine kinase inhibitors and other targeted therapies.[1][2]
This guide details a reliable and scalable synthetic route that leverages fundamental organic transformations. The causality behind the choice of reagents, reaction conditions, and the resulting regioselectivity is thoroughly explained to provide a protocol that is not just a series of steps, but a self-validating scientific method.
Overall Synthetic Workflow
The synthesis of 2,5-Difluoro-4-methoxyaniline from this compound is achieved in two sequential steps:
-
Nitration: An electrophilic aromatic substitution to install a nitro group at the C4 position of this compound.
-
Reduction: A chemoselective reduction of the nitro group to an amine using a catalytic transfer hydrogenation protocol.
Caption: High-level overview of the two-step synthesis.
Step 1: Regioselective Nitration of this compound
Expertise & Rationale
The first step is a classic electrophilic aromatic substitution (EAS). The key to success is controlling the regioselectivity of the incoming nitro group. The starting material, this compound, has three substituents that influence the position of electrophilic attack:
-
Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho (C6) and para (C4) positions through resonance stabilization.[3]
-
Fluorine Atoms (-F): While electronegative and deactivating via induction, halogens are ortho, para-directors due to resonance effects where their lone pairs can stabilize the intermediate carbocation (arenium ion).[4]
The methoxy group is the most powerful activating group on the ring, and its directing effect is dominant. It strongly activates the C4 (para) and C6 (ortho) positions. The fluorine atom at C5 also directs to the C4 and C6 positions. Therefore, the nitration is highly directed to these two sites. The C4 position is sterically more accessible than the C6 position (which is flanked by the methoxy and a fluorine atom), leading to the preferential formation of 1-Methoxy-2,5-difluoro-4-nitrobenzene as the major product.[5]
The electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid, which acts as a dehydrating agent and proton source.[6][7]
Mechanism: Electrophilic Attack
Caption: Formation and attack of the nitronium electrophile.
Experimental Protocol
Safety Precaution: This reaction uses concentrated strong acids and is exothermic. Perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of the nitrating mixture must be done slowly while monitoring the internal temperature.
Table 1: Reagents for Nitration
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 144.11 | 10.0 g | 69.4 mmol | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 30 mL | - | - |
| Nitric Acid (70%) | 63.01 | 4.8 mL | 76.3 mmol | 1.1 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Ice | - | ~200 g | - | - |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound (10.0 g, 69.4 mmol).
-
Cool the flask in an ice/water bath to 0-5 °C.
-
In a separate beaker, carefully and slowly add concentrated nitric acid (4.8 mL) to concentrated sulfuric acid (30 mL) pre-cooled in an ice bath. This nitrating mixture should be prepared with caution.
-
Slowly add the cold nitrating mixture dropwise to the stirred this compound over 30-45 minutes, ensuring the internal reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water (3 x 50 mL) until the filtrate is neutral.
-
Dry the solid product under vacuum to yield 1-Methoxy-2,5-difluoro-4-nitrobenzene.
Expected Results
-
Yield: 11.8 g (90% theoretical yield).
-
Appearance: Pale yellow solid.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Step 2: Reduction of the Nitro Group
Expertise & Rationale
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. While various methods exist, Catalytic Transfer Hydrogenation (CTH) is chosen for this protocol due to its operational simplicity, safety, and high efficiency.[8] This method avoids the need for high-pressure hydrogenation equipment and flammable hydrogen gas.
Hydrazine hydrate (N₂H₄·H₂O) serves as the hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[8] The reaction proceeds under mild conditions (refluxing methanol) and is highly chemoselective. The nitro group is readily reduced, while the robust C-F bonds, the aromatic ring, and the methyl ether remain unaffected.[9]
Experimental Protocol
Safety Precaution: Hydrazine hydrate is toxic and corrosive. Handle it with extreme care in a fume hood, wearing appropriate PPE. The reaction produces nitrogen gas, so the apparatus should not be sealed.
Table 2: Reagents for Reduction
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1-Methoxy-2,5-difluoro-4-nitrobenzene | 189.11 | 10.0 g | 52.9 mmol | 1.0 |
| Palladium on Carbon (10% Pd) | - | 500 mg | - | 5 wt % |
| Hydrazine Monohydrate (~64%) | 50.06 | 8.0 mL | ~165 mmol | ~3.1 |
| Methanol | 32.04 | 150 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro compound (10.0 g, 52.9 mmol), methanol (150 mL), and 10% Pd/C (500 mg).
-
Stir the suspension and heat it to a gentle reflux (~65 °C) using a heating mantle.
-
Once refluxing, add hydrazine monohydrate (8.0 mL) dropwise via the top of the condenser over a period of 20-30 minutes. Vigorous gas evolution (N₂) will be observed.
-
Maintain the reflux for 2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep the filter cake wet with methanol or water during and after filtration and dispose of it properly.
-
Wash the filter cake with a small amount of methanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 2,5-Difluoro-4-methoxyaniline.
Expected Results & Summary
-
Yield: 7.8 g (85% theoretical yield).
-
Appearance: Off-white to light brown solid.
-
Characterization: Successful conversion is confirmed by the disappearance of the nitro group signals in the IR spectrum and the appearance of a characteristic -NH₂ signal around 3300-3500 cm⁻¹. ¹H NMR will show a new broad singlet for the -NH₂ protons.
Table 3: Synthesis Summary
| Step | Product | Starting Mass | Product Mass | Yield (%) | Purity (Typical) |
| 1 | 1-Methoxy-2,5-difluoro-4-nitrobenzene | 10.0 g | 11.8 g | 90% | >97% |
| 2 | 2,5-Difluoro-4-methoxyaniline | 10.0 g | 7.8 g | 85% | >98% |
| Overall | 10.0 g | 9.1 g | 76.5% | >98% |
Conclusion
This application note demonstrates a robust and high-yielding two-step synthesis of the valuable medicinal chemistry building block, 2,5-Difluoro-4-methoxyaniline, from this compound. The protocols are based on well-understood chemical principles, prioritizing regiochemical control in the nitration step and safety and efficiency in the reduction step. By providing detailed mechanistic rationale and step-by-step instructions, this guide empowers researchers to confidently synthesize this and related fluorinated intermediates for application in drug discovery and development programs.
References
- Esteves, P. M., et al. (2021). "Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects". The Journal of Organic Chemistry.
- OpenOChem Learn. "EAS-Nitration".
- Kovacic, P., et al. (2018). "Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach". PMC.
- Cravotto, G., et al. (2023). "Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol". Organic Process Research & Development.
- NINGBO INNO PHARMCHEM CO.,LTD. "4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science".
- Ashenhurst, J. (2018). "Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation". Master Organic Chemistry.
- Al-Amin, M., et al. (2022). "Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst". National Institutes of Health.
- Maji, B., et al. (2017). "A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes". RSC Publishing.
- Unacademy. "Notes on Electrophilic Substitution Mechanism in Nitration".
- Cravotto, G., et al. (2023). "Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol". UniTo.
- LibreTexts Chemistry. "Reactions of Arenes: Electrophilic Aromatic Substitution". Available at: [Link] (Note: A general reference for the principles described).
- LibreTexts Chemistry. (2023). "15.2: Regioselectivity in Electrophilic Aromatic Substitution".
- ChemTalk. "Electrophilic Aromatic Substitution".
- Chen, P. H., et al. (2021). "High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation". National Institutes of Health.
- Smith, K., et al. (2012). "Methods for the nitration of aromatic compounds". Google Patents.
- Cao, Y., et al. (2020). "Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor". ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EAS-Nitration | OpenOChem Learn [learn.openochem.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,5-Difluoroanisole as a Robust Internal Standard for Chromatographic Quantification of Aromatic Compounds
Abstract
Accurate and precise quantification is paramount in scientific research and drug development. Chromatographic methods, while powerful, are susceptible to variations in sample preparation, injection volume, and instrument response. The use of an internal standard (IS) is a widely accepted technique to mitigate these errors and enhance data reliability. This application note presents a comprehensive guide to using 2,5-Difluoroanisole as an analytical standard, specifically as an internal standard, for the quantification of aromatic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). We provide detailed protocols for standard preparation, sample analysis, and data processing, grounded in established scientific principles to ensure methodological integrity and trustworthiness.
Introduction: The Imperative for Precision in Chromatography
Quantitative analysis by chromatography relies on the principle that the detector's response is proportional to the concentration of the analyte.[1] However, this relationship can be affected by numerous factors, leading to analytical variability. The internal standard method is a powerful technique that corrects for such variations by introducing a known amount of a non-interfering compound—the internal standard—to every sample, calibrant, and quality control standard.[2] The quantification is then based on the ratio of the analyte's response to the internal standard's response, a value that remains stable even if the absolute responses fluctuate.[3] This approach effectively cancels out errors from sample loss during preparation and inconsistencies in injection volume.[4]
The selection of an appropriate internal standard is critical to the success of the method. An ideal IS should possess the following characteristics[4][5]:
-
It must be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample extraction and chromatographic analysis.
-
It must be chromatographically resolved from all other components in the sample matrix.
-
It should not be naturally present in the samples being analyzed.
-
It must be stable throughout the entire analytical process.
This compound emerges as an excellent internal standard candidate for the analysis of various small aromatic and fluoroaromatic molecules, which are common motifs in pharmaceutical and agrochemical compounds.[6] Its chemical properties ensure it behaves predictably in common chromatographic systems.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for its effective use as an analytical standard. These properties dictate its solubility, volatility, and chromatographic behavior.
| Property | Value | Source(s) |
| Synonyms | 1,4-Difluoro-2-methoxybenzene | [6][7] |
| CAS Number | 75626-17-4 | [6][7] |
| Molecular Formula | C₇H₆F₂O | [6] |
| Molecular Weight | 144.12 g/mol | [6][7] |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Boiling Point | 73 °C at 25 mmHg | [6] |
| Density | 1.25 g/mL | [6] |
| Purity (Typical) | ≥ 98% (GC) | [6] |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Hexane) | Inferred |
Experimental: Protocols for GC-MS Analysis
This section provides a representative protocol for using this compound as an internal standard for the quantification of a hypothetical analyte, 2-Fluoroanisole , by GC-MS. The principles and steps can be adapted for other similar aromatic analytes.
Materials and Instrumentation
-
Reagents: this compound (IS, ≥98% purity), 2-Fluoroanisole (Analyte, ≥98% purity), Methanol (HPLC or GC grade), Certified Reference Materials.
-
Instrumentation: Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector.
-
GC Column: A non-polar or semi-polar column is recommended. An Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is an excellent choice due to its low bleed characteristics and inertness, making it ideal for MS applications.[8][9]
-
Consumables: Autosampler vials, inserts, caps, volumetric flasks, and micropipettes.
Protocol 1: Preparation of Standard Solutions
Causality: Preparing a concentrated stock solution that is then serially diluted is a standard laboratory practice to minimize weighing errors and conserve reference materials. The internal standard is added at a constant concentration to all solutions to ensure the response ratio is solely dependent on the analyte concentration.[10]
-
Internal Standard (IS) Primary Stock Solution (1.0 mg/mL):
-
Accurately weigh 25 mg of this compound.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This is the IS Stock .
-
-
Analyte Primary Stock Solution (1.0 mg/mL):
-
Accurately weigh 25 mg of 2-Fluoroanisole.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This is the Analyte Stock .
-
-
Internal Standard Working Solution (ISWS) (10 µg/mL):
-
Pipette 1.0 mL of the IS Stock (1.0 mg/mL) into a 100 mL volumetric flask.
-
Dilute to the mark with methanol.
-
-
Calibration Curve Standards (0.1 - 10 µg/mL):
-
Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock into volumetric flasks.
-
To each flask, add a constant amount of the IS Stock to achieve a final IS concentration of 2.5 µg/mL in every standard.
-
Dilute to final volume with methanol.
Example Dilution Scheme:
Calibrant Level Volume of Analyte Stock (µL) Volume of IS Stock (µL) Final Volume (mL) Final Analyte Conc. (µg/mL) Final IS Conc. (µg/mL) 1 10 25 10 0.1 2.5 2 50 25 10 0.5 2.5 3 100 25 10 1.0 2.5 4 250 25 10 2.5 2.5 5 500 25 10 5.0 2.5 | 6 | 1000 | 25 | 10 | 10.0 | 2.5 |
-
Protocol 2: Sample Preparation and Analysis
Causality: The internal standard must be added to the unknown sample before any extraction or significant dilution steps.[4] This ensures that any loss of sample during preparation will affect both the analyte and the IS equally, preserving the integrity of their response ratio.
-
Sample Spiking: For a 1.0 mL unknown sample, add 25 µL of the IS Stock (1.0 mg/mL) to achieve a final IS concentration of 2.5 µg/mL (assuming negligible volume change and a final volume of 10 mL after processing).
-
Sample Processing: Perform any necessary extraction, filtration, or dilution steps as required by the specific sample matrix.
-
Final Preparation: Transfer the final prepared sample into a GC vial for analysis.
Representative GC-MS Conditions
Causality: The selected parameters are based on typical methods for analyzing semi-volatile aromatic compounds.[11][12] The temperature program is designed to ensure good separation of the analytes from the solvent front and each other, while the MS parameters are set for sensitive detection.
| Parameter | Setting |
| GC System | Agilent Intuvo 9000 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet | Split/Splitless, 250 °C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 50 °C, hold 1 min. Ramp: 15 °C/min to 250 °C. Hold: 2 min. |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition | Full Scan (m/z 40-200) or Selected Ion Monitoring (SIM) |
| SIM Ions | 2-Fluoroanisole: m/z 126 (Quant), 95, 83 (Qual). This compound (IS): m/z 144 (Quant), 129, 101 (Qual). |
Workflow and Data Analysis
The entire process, from preparation to final concentration determination, follows a logical and self-validating workflow.
Caption: Workflow for quantification using an internal standard.
Data Processing Steps
-
Integration: Integrate the chromatographic peaks for the analyte (2-Fluoroanisole) and the internal standard (this compound) in all calibrant and sample injections to obtain their respective peak areas.
-
Ratio Calculation: For each injection, calculate the Peak Area Ratio:
-
Area Ratio = (Peak Area of Analyte) / (Peak Area of IS)
-
-
Calibration Curve Construction: Plot the Peak Area Ratio of the calibration standards against their known analyte concentrations. Perform a linear regression analysis. The resulting curve should have a high coefficient of determination (R² > 0.995) for a valid calibration.[10][13]
-
Quantification of Unknowns: Calculate the Peak Area Ratio for the unknown sample. Use the linear regression equation from the calibration curve to determine the concentration of the analyte in the sample.
-
Analyte Concentration = (Sample Area Ratio - y-intercept) / slope
-
Representative Data
The following table shows hypothetical but realistic data for a set of calibration standards.
| Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.1 | 2.5 | 15,100 | 380,500 | 0.040 |
| 0.5 | 2.5 | 76,200 | 385,100 | 0.198 |
| 1.0 | 2.5 | 155,000 | 388,000 | 0.399 |
| 2.5 | 2.5 | 390,100 | 391,000 | 0.998 |
| 5.0 | 2.5 | 775,500 | 389,500 | 1.991 |
| 10.0 | 2.5 | 1,580,000 | 392,300 | 4.028 |
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of fluoroaromatic and other small aromatic compounds by GC-MS. Its chemical properties provide for stable and predictable chromatographic behavior. By following the detailed protocols outlined in this application note, researchers can significantly improve the accuracy, precision, and robustness of their quantitative methods. The internal standard method, when properly implemented, provides a self-validating system that corrects for unavoidable experimental variations, leading to higher quality, more reliable data in research and regulated environments.
References
- Vertex AI Search. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
- Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- Environics, Inc. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration.
- Wikipedia. Internal standard.
- U.S. Food and Drug Administration (FDA). Validation of Chromatographic Methods.
- Allan Chemical Corporation. (2025). FDA Guidelines for Chromatography Validation.
- Chem-Impex. This compound.
- Agilent Technologies. DB-5ms Ultra Inert GC column.
- Taylor & Francis Online. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis.
- Whitman College. Lab Chapter 7.2.3.
- Agilent Technologies. DB-5ms Low Bleed GC Columns.
- Scribd. GC-MS Method for Anisole Detection.
- PubChem. This compound.
- ResearchGate. GC-MS spectra of control and treated anisole samples.
- ResearchGate. Polycyclic Aromatic Hydrocarbon (PAH) Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column.
- Agilent Technologies. GC Column Solvent Retention Table.
- Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
- LCGC International. When Should an Internal Standard be Used?.
- Thermo Fisher Scientific. Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
- Alfa Chemistry. Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
Sources
- 1. agilent.com [agilent.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields of 2,5-Difluoroanisole Derivatives
Welcome to the Technical Support Center for the synthesis of 2,5-difluoroanisole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of these valuable compounds. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound derivatives.
Q1: What are the primary synthetic routes to prepare this compound and its derivatives?
A1: The two most common and versatile methods are:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a difluorobenzene derivative, activated by electron-withdrawing groups, with a nucleophile.[2][3] For this compound synthesis, this would typically involve reacting 1,2,4-trifluorobenzene with a methoxide source. The fluorine atom para to the newly introduced methoxy group is the most likely to be substituted in subsequent reactions due to electronic activation.
-
Williamson Ether Synthesis: This classic method involves the reaction of a deprotonated 2,5-difluorophenol (a phenoxide) with an alkylating agent (e.g., methyl iodide or dimethyl sulfate) to form the ether linkage.[4][5] This is an SN2 reaction, so the choice of alkylating agent is critical to avoid elimination side reactions.[6]
Q2: My SNAr reaction is giving a low yield. What are the first things I should check?
A2: For low yields in SNAr reactions, systematically evaluate the following:
-
Reagent Purity and Activity: Ensure your starting materials, especially the nucleophile and any base used, are pure and anhydrous. Moisture can quench the nucleophile and hinder the reaction.
-
Solvent Choice: The solvent must be anhydrous and compatible with your reagents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile, increasing its reactivity.[4]
-
Reaction Temperature: Some SNAr reactions require heating to proceed at a reasonable rate.[7] However, excessively high temperatures can lead to decomposition or side reactions. A gradual increase in temperature while monitoring the reaction progress is recommended.[7]
-
Activation of the Aromatic Ring: SNAr reactions are most efficient when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3] If your substrate has weak activation, you may need to consider harsher conditions or a different synthetic strategy.
Q3: I'm observing significant byproduct formation in my Williamson ether synthesis. What could be the cause?
A3: Byproduct formation in Williamson ether synthesis, particularly when using secondary or tertiary alkyl halides, is often due to a competing E2 elimination reaction.[5][6] To minimize this:
-
Use a Primary Alkyl Halide: Whenever possible, use a primary alkyl halide as the electrophile.[4][6]
-
Control the Temperature: Lowering the reaction temperature can favor the SN2 pathway over elimination.
-
Choice of Base: Use a non-hindered base to generate the alkoxide. Strong, bulky bases can promote elimination.
Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving common issues encountered during the synthesis of this compound derivatives.
Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Low yields in SNAr reactions are a frequent challenge. The following workflow and detailed explanations will help you diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting low yields in SNAr reactions.
-
Reagent and Solvent Quality:
-
Problem: Moisture is a common culprit, as it can hydrolyze the starting material or react with the base and nucleophile.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by using a solvent purification system. Fluorinating reagents, in particular, can be sensitive to moisture.[7]
-
-
Reaction Conditions Optimization:
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are excellent choices as they effectively solvate cations, leaving the anionic nucleophile more reactive.[4] Acetonitrile is also a commonly used solvent.[8] The reaction rate can be significantly slower in less polar or protic solvents.
-
Temperature Control: While heating can increase the reaction rate, it can also lead to decomposition of starting materials or products. It is advisable to start at a moderate temperature (e.g., 50-80 °C) and slowly increase it while monitoring the reaction by TLC or GC-MS.[4]
-
Base Selection: A suitable, non-nucleophilic base is often required to deprotonate the nucleophile (if it's an alcohol or thiol). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[5] The choice of base can influence the reaction outcome.[9]
-
-
Substrate Reactivity:
-
Ring Activation: The SNAr mechanism proceeds via a negatively charged intermediate (Meisenheimer complex), which is stabilized by electron-withdrawing groups (EWGs) at the ortho and para positions to the leaving group.[2][3] The presence of fluorine atoms themselves provides some activation.[10] However, if the ring is not sufficiently electron-deficient, the reaction will be slow.
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[11] Consequently, fluoride is a surprisingly good leaving group in these reactions due to its high electronegativity, which strongly activates the ring towards nucleophilic attack.[3][11]
-
Guide 2: Optimizing Williamson Ether Synthesis for this compound Derivatives
The Williamson ether synthesis is a robust method, but side reactions can lower the yield. This guide focuses on maximizing the desired ether product.
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Use primary alkyl halides (e.g., CH₃I, CH₃OTs). | Minimizes the competing E2 elimination reaction that is prevalent with secondary and tertiary halides.[5][6] |
| Base | Use a strong, non-hindered base (e.g., NaH, KH). | Ensures complete deprotonation of the phenol to the more nucleophilic phenoxide without promoting elimination.[6] |
| Solvent | Use polar aprotic solvents (e.g., DMF, DMSO, THF). | These solvents enhance the nucleophilicity of the alkoxide and accelerate the SN2 reaction.[4][6] |
| Temperature | Maintain the lowest effective temperature. | Higher temperatures favor the elimination side reaction over substitution.[7] |
| Phase Transfer Catalyst | Consider using a phase transfer catalyst (e.g., 18-crown-6, TBAB). | Can improve the solubility and reactivity of the nucleophile, especially in biphasic systems.[4] |
This protocol provides a starting point for the synthesis of this compound from 2,5-difluorophenol.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add 2,5-difluorophenol (1.0 eq.) to the solvent. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting sodium 2,5-difluorophenoxide solution back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq.) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: A decision tree for troubleshooting low yields in Williamson ether synthesis.
By systematically addressing these common issues, researchers can significantly improve the yield and purity of this compound and its derivatives, facilitating their use in pharmaceutical and agrochemical research and development.
References
- Wikipedia. Nucleophilic aromatic substitution.
- ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction.
- Wikipedia. Williamson ether synthesis.
- ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- Chem-Impex. This compound.
- ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions.
- J&K Scientific LLC. Williamson Ether Synthesis.
- Williamson Ether Synthesis.
- PubMed Central. Late-stage [18F]Fluorination: New Solutions to Old Problems.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- MDPI. Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Common side reactions in the synthesis of 2,5-Difluoroanisole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,5-Difluoroanisole. As a Senior Application Scientist, I have compiled this guide to address the common challenges and side reactions encountered during the preparation of this important synthetic intermediate. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to provide direct, actionable advice for your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the widely used Williamson ether synthesis of 2,5-difluorophenol.
Issue 1: Low Yield of this compound and Presence of Unreacted 2,5-Difluorophenol
Question: My reaction is showing a low conversion of 2,5-difluorophenol to this compound. What are the likely causes and how can I improve the yield?
Answer:
A low yield of the desired product with a significant amount of starting material remaining is a common issue. The primary causes often revolve around incomplete deprotonation of the starting phenol, the choice of base and solvent, and the reactivity of the methylating agent.
Causality and Solutions:
-
Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1][2] If the base used is not strong enough to fully deprotonate the weakly acidic 2,5-difluorophenol, the reaction will not proceed to completion.
-
Troubleshooting:
-
Base Selection: Employ a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). For challenging cases, consider stronger bases like potassium tert-butoxide (t-BuOK).
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any moisture will consume the base and hinder phenoxide formation.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature plays a critical role in the SN2 reaction mechanism of the Williamson ether synthesis.
-
Troubleshooting:
-
Solvent Choice: Utilize a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to enhance the nucleophilicity of the phenoxide.
-
Temperature Optimization: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to side reactions. A typical temperature range is 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal temperature.
-
-
-
Methylating Agent Reactivity: The choice of methylating agent can impact the reaction's efficiency.
-
Troubleshooting:
-
Reagent Comparison: Methyl iodide (MeI) is generally more reactive than dimethyl sulfate ((CH₃)₂SO₄). If using dimethyl sulfate, a slightly higher temperature or longer reaction time may be necessary. Be aware that dimethyl sulfate is highly toxic and should be handled with extreme caution.
-
-
Experimental Protocol: Optimized Methylation of 2,5-Difluorophenol
Caption: Optimized workflow for the synthesis of this compound.
Issue 2: Formation of an Unexpected Isomeric Byproduct
Question: I've isolated my product, but NMR analysis shows an unexpected isomer in addition to this compound. What could this be and how can I prevent its formation?
Answer:
The most likely isomeric byproduct is a result of C-alkylation, where the methyl group attaches directly to the aromatic ring instead of the oxygen atom. Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation) or a carbon atom on the ring (C-alkylation), typically at the ortho or para position.[3]
Causality and Solutions:
-
Factors Favoring C-Alkylation:
-
Solvent: Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic.
-
Counter-ion: A "free" or less-associated phenoxide ion is more likely to undergo O-alkylation. Factors that promote ion pairing, such as less polar solvents or smaller counter-ions, can favor C-alkylation.
-
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
-
-
Troubleshooting to Favor O-Alkylation:
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation, leaving the oxygen atom of the phenoxide more exposed and nucleophilic.
-
Base/Counter-ion: Using a base with a larger cation, such as potassium carbonate (K⁺) or cesium carbonate (Cs⁺), can promote dissociation and favor O-alkylation.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically controlled O-alkylation product.
-
Caption: Factors influencing C- versus O-alkylation of 2,5-difluorophenoxide.
Issue 3: Presence of a Higher Molecular Weight Impurity
Question: My mass spectrometry analysis indicates the presence of an impurity with a higher molecular weight than my product. What could this be?
Answer:
A higher molecular weight impurity could be due to over-methylation or side reactions involving the solvent.
Causality and Solutions:
-
Over-methylation: While less common for phenols, under certain conditions, a second methyl group could potentially add to the aromatic ring, especially if there are unreacted phenoxide ions and an excess of a highly reactive methylating agent.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the methylating agent, but avoid a large excess.
-
Controlled Addition: Add the methylating agent slowly and at a controlled temperature to prevent localized high concentrations.
-
-
-
Solvent-Related Side Products: If using DMF as a solvent, it can decompose at higher temperatures, especially in the presence of a strong base, to form dimethylamine. This can then react with the methylating agent to form trimethylamine or other byproducts.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating when using DMF.
-
Alternative Solvents: Consider using acetonitrile or acetone as alternative polar aprotic solvents.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic routes are:
-
Williamson Ether Synthesis: This involves the O-methylation of 2,5-difluorophenol using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. This is often the preferred lab-scale method due to the availability of the starting materials.
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of 1,2,4-trifluorobenzene or 1-bromo-2,5-difluorobenzene with sodium methoxide. The SNAr reaction is more common in industrial settings.[4]
Q2: Are there any alternative, "greener" methylating agents I can use?
A2: Yes, dimethyl carbonate (DMC) is considered a greener alternative to methyl iodide and dimethyl sulfate.[5] It is less toxic and produces benign byproducts. However, reactions with DMC often require higher temperatures and may need specific catalysts to achieve good yields.
Q3: What is the best way to purify this compound from the common side products?
A3: A combination of techniques is usually most effective:
-
Aqueous Work-up: After the reaction, washing the organic extract with an aqueous sodium hydroxide or potassium carbonate solution will remove any unreacted 2,5-difluorophenol by converting it to its water-soluble salt.
-
Column Chromatography: Flash column chromatography on silica gel is highly effective for separating this compound from C-alkylated byproducts and other non-polar impurities. A gradient elution with a mixture of hexane and ethyl acetate is typically used.
-
Distillation: If the product is obtained in high purity after the work-up and/or chromatography, fractional distillation under reduced pressure can be used for final purification.
Q4: I am considering an Ullmann condensation approach. What are the potential side reactions?
A4: The Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol, can be an effective method for synthesizing aryl ethers.[4][6] However, it often requires high temperatures, and potential side reactions include:
-
Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.
-
Reduction: The aryl halide can be reduced to the corresponding arene.
-
Challenges with Substrate Scope: The reaction can be sensitive to the electronic nature of the aryl halide and may not be suitable for all substrates.
Summary of Key Parameters and Potential Side Products
| Parameter | Recommended Conditions | Potential Side Reactions/Issues |
| Starting Material | High-purity 2,5-difluorophenol | Impurities in starting material can lead to side products. |
| Base | Anhydrous K₂CO₃, NaH | Incomplete deprotonation, side reactions with solvent. |
| Methylating Agent | Methyl iodide, Dimethyl sulfate | Over-methylation, C-alkylation. |
| Solvent | Anhydrous DMF, Acetonitrile | C-alkylation (in less polar solvents), solvent decomposition. |
| Temperature | 50-80 °C | Low temperature: slow reaction. High temperature: side reactions. |
Conclusion
The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to maximize yield and minimize the formation of side products. By understanding the underlying reaction mechanisms and the factors that influence side reactions, researchers can effectively troubleshoot their experiments and achieve high-purity this compound for their research and development needs.
References
- PrepChem.com. Synthesis of 2,5-difluoroaniline. [Link]
- Lewis, H. F., Shaffer, S., Trieschmann, W., & Cogan, H. (1930). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry, 22(1), 34-37.
- Chemistry Stack Exchange. (2019).
- Wikipedia. (n.d.).
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
- Google Patents. (n.d.).
- ResearchGate. (2018). Alkylation of Phenol: A Mechanistic View. [Link]
- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
- Quick Company. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Slideshare. (2015). Ullmann reaction. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Tree of Light Health. (2024). Over Methylation Explained: Causes & Symptoms. [Link]
- Mensah Medical. (2010).
- PrepChem.com. Synthesis of 3-bromofluorobenzene. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Organic Chemistry Portal. (n.d.).
- National Center for Biotechnology Information. (2022). Possible Side Effects of Polyphenols and Their Interactions with Medicines. [Link]
- ResearchGate. (2020).
- ResearchGate. (2019).
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Google Patents. (n.d.).
- ResearchGate. (2012).
- National Center for Biotechnology Information. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. [Link]
- Dan Purser MD. (n.d.).
- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
Sources
Technical Support Center: Purification of 2,5-Difluoroanisole Reaction Products
Welcome to the Technical Support Center for the purification of 2,5-Difluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. This compound is a key building block in the synthesis of many pharmaceuticals and agrochemicals, making its purity paramount for successful downstream applications.[1]
This guide is structured to address common challenges encountered during the purification of this compound, synthesized primarily through two common routes: Williamson Ether Synthesis and Nucleophilic Aromatic Substitution. We will explore potential impurities, troubleshooting strategies, and detailed purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities largely depend on your synthetic route.
-
Williamson Ether Synthesis: If you are synthesizing this compound from 2,5-difluorophenol and a methylating agent (e.g., methyl iodide, dimethyl sulfate), you can expect:
-
Nucleophilic Aromatic Substitution (SNAr): When synthesizing from 1,4-difluorobenzene and a methoxide source, potential impurities include:
-
Unreacted 1,4-difluorobenzene.
-
Regioisomers (e.g., 3,4-difluoroanisole), although the directing effects of the fluorine atoms generally favor the desired product.
-
Byproducts from reactions with residual water in your solvent.
-
Q2: My crude this compound is a dark color. What could be the cause?
A2: A dark coloration in your crude product often indicates the presence of phenolic impurities, which can oxidize to form colored quinone-like structures. In the context of this compound synthesis, this is most likely due to unreacted 2,5-difluorophenol from a Williamson ether synthesis route. It could also suggest some thermal decomposition if the reaction was run at a high temperature.
Q3: I am having trouble separating this compound from a closely boiling impurity. What do you recommend?
A3: When dealing with closely boiling impurities, such as regioisomers or certain starting materials, standard distillation may not be sufficient. Consider the following:
-
Fractional Vacuum Distillation: This is the most effective distillation method for separating compounds with small differences in boiling points.[4][5][6] By using a fractionating column and reducing the pressure, you can enhance the separation efficiency at lower temperatures, which also prevents thermal degradation of your product.[4][5][6]
-
Column Chromatography: If distillation is ineffective, column chromatography is your next best option. The polarity differences between this compound and its impurities, even if slight, can often be exploited for separation on a silica or alumina column.[7][8]
Q4: How does the presence of fluorine atoms in this compound affect its behavior during purification?
A4: The two fluorine atoms have a significant impact on the molecule's properties:
-
Polarity: Fluorine is highly electronegative, which can alter the polarity of the molecule compared to non-fluorinated anisole. This is a key factor to consider when choosing a solvent system for column chromatography.
-
Boiling Point: The fluorine atoms affect the intermolecular forces, which in turn influences the boiling point. This is critical for planning distillation-based purifications.
-
Reversed-Phase Chromatography: The unique properties of fluorinated compounds can be leveraged in reversed-phase HPLC. Fluorinated phases can exhibit different selectivities compared to traditional C18 columns, sometimes allowing for the separation of otherwise challenging mixtures.[9][10]
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of organic material after extraction. | Emulsion Formation: The presence of salts and polar impurities can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion.- If the emulsion persists, filter the entire mixture through a pad of celite.- Allow the mixture to stand for an extended period to allow for phase separation. |
| Product remains in the aqueous layer. | Incorrect pH: If your workup involves a basic wash (e.g., to remove unreacted 2,5-difluorophenol), and your aqueous layer is too basic, you may be deprotonating the phenol and making it water-soluble. | - Ensure the pH of the aqueous layer is appropriate for your intended extraction. Use pH paper to check.- If you suspect your product is in the aqueous layer, acidify it and re-extract with an organic solvent. |
Issue 2: Ineffective Purification by Distillation
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad boiling point range during distillation. | Inefficient Separation: Your distillation setup may not have enough theoretical plates to separate closely boiling components. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings).- Perform the distillation more slowly to allow for better equilibrium between the liquid and vapor phases. |
| Product co-distills with an impurity. | Azeotrope Formation: Your product may be forming an azeotrope with a solvent or impurity, resulting in a constant boiling mixture. | - Try distilling under a different pressure (vacuum distillation) as this can sometimes break the azeotrope.- Consider adding a third component (an entrainer) that can form a new, lower-boiling azeotrope with one of the components, allowing for its removal. |
| Product darkens or decomposes in the distillation pot. | Thermal Decomposition: The distillation temperature is too high. | - Use vacuum distillation to lower the boiling point of your product.[5][11]- Ensure your heating mantle is set to the appropriate temperature and that the flask is not being overheated locally. |
Issue 3: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Product co-elutes with an impurity. | Inappropriate Solvent System: The polarity of your eluent is not optimized to differentiate between your product and the impurity. | - Perform a thorough TLC analysis with a range of solvent systems of varying polarities to find an eluent that gives good separation.- Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Tailing of spots on TLC and broad peaks during column chromatography. | Interaction with Silica Gel: Acidic or basic functional groups on your product or impurities can interact strongly with the silica gel. | - Add a small amount of a modifier to your eluent. For example, if your compound is basic, add a small amount of triethylamine (0.1-1%). If it is acidic, add a small amount of acetic or formic acid. |
| Difficulty separating regioisomers. | Similar Polarity: Regioisomers often have very similar polarities, making them challenging to separate on standard silica gel. | - Try a different stationary phase, such as alumina (which can be acidic, basic, or neutral) or a reversed-phase silica gel (C18).- Explore the use of specialized fluorinated HPLC columns which can offer unique selectivity for fluorinated compounds.[9][10][12] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
This protocol is ideal for separating this compound from less volatile impurities like unreacted 2,5-difluorophenol or higher boiling side products.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Crude Product Preparation: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 73 °C at 25 mmHg).[1] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill over.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is suitable for removing impurities with different polarities from this compound.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of around 0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the isolated product using GC-MS or NMR.
Visualization of Purification Workflow
Below is a generalized workflow for the purification of this compound.
Caption: A generalized workflow for the purification of this compound.
References
- Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordin
- Williamson Ether Synthesis. ChemTalk.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- How to separate these regioisomers? Reddit. (2024-11-08).
- This compound | C7H6F2O | CID 2724989. PubChem.
- How To Make Column Chromatography More Efficient? Chemistry For Everyone. (2025-03-09).
- Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. (2021-05-07).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- How To Improve Column Chromatography Separation? Chemistry For Everyone. (2025-01-01).
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Reversed-Phase Flash Purific
- Reverse Phased Chromatography (RPC) in Practice. Sigma-Aldrich.
- Williamson ether synthesis. Wikipedia.
- Six Suggestions for Successful Column Chrom
- Separating Regioisomers using Prepar
- Fractional Distill
- What is vacuum and fractional distill
- Williamson Ether Synthesis.
- Don't Lose It: Troubleshooting Separ
- Optimization of multi‐column chromatography for capture and polishing
- Technical Support Center: Synthesis of 2,4-Difluorophenol. Benchchem.
- The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24).
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
- Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabric
- US5294742A - Process for preparing 3,5-difluoroaniline.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009-12-01).
- Williamson Ether Synthesis reaction. BYJU'S.
- Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals.
- Distillation - Separations And Purific
- This compound.
- EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- This compound. Chem-Impex.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20).
- Nucleophilic Arom
- Vacuum Distill
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02).
- Prediction of the performance of pre-packed purification columns through machine learning. (2022-03-01).
- US5091580A - Process for the preparation of 2,6-difluoroaniline.
- 2,5-Difluoroaniline 99.5 367-30-6. Sigma-Aldrich.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. byjus.com [byjus.com]
- 4. brandtech.com [brandtech.com]
- 5. quora.com [quora.com]
- 6. jackwestin.com [jackwestin.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. buschvacuum.com [buschvacuum.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
Troubleshooting guide for incomplete 2,5-Difluoroanisole reactions
Welcome to the technical support center for the synthesis of 2,5-Difluoroanisole. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in their synthetic routes. Here, we address common issues leading to incomplete reactions and low yields, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to effectively troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound has stalled, showing significant unreacted starting material. What are the most common reasons for this incomplete conversion?
An incomplete reaction can be traced back to several factors, largely dependent on your chosen synthetic pathway. The three most common routes to this compound are the Williamson Ether Synthesis, Nucleophilic Aromatic Substitution (SNAr), and synthesis via a diazonium salt intermediate. Each has unique critical parameters that, if not properly controlled, can lead to reaction failure.
To diagnose the issue, first identify your synthetic route and then consult the specific troubleshooting questions below. We will dissect the causality behind each common pitfall.
Troubleshooting Workflow: A General Overview
Before diving into route-specific issues, it's beneficial to follow a logical diagnostic sequence. The following flowchart outlines a systematic approach to troubleshooting any incomplete chemical reaction.
Caption: General workflow for diagnosing incomplete reactions.
Route 1: Williamson Ether Synthesis
This classic method involves the reaction of a deprotonated 2,5-difluorophenol (an alkoxide) with a methylating agent. It is an SN2 reaction, and its success hinges on the principles of bimolecular nucleophilic substitution.[1][2]
Caption: Williamson Ether Synthesis pathway.
Q2: I'm using the Williamson ether synthesis from 2,5-difluorophenol and methyl iodide, but my reaction shows mostly starting phenol. What went wrong?
This is a very common issue and almost always points to inefficient formation or poor reactivity of the 2,5-difluorophenoxide nucleophile.
Possible Cause 1: Incomplete Deprotonation The first step is the deprotonation of the phenol to form the phenoxide. Phenols are acidic, but the equilibrium must be driven completely to the alkoxide side for the reaction to proceed.
-
Causality: If the base is not strong enough or is used in insufficient quantity, a significant portion of the phenol remains protonated. The neutral phenol is a poor nucleophile and will not react with the methyl iodide.
-
Solution:
-
Base Strength: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, evolving hydrogen gas. Carbonates (K₂CO₃, Cs₂CO₃) can also be effective but may require higher temperatures or longer reaction times to drive the equilibrium.
-
Stoichiometry: Use at least 1.1 equivalents of the base to ensure complete deprotonation.
-
Anhydrous Conditions: Moisture will quench strong bases like NaH and protonate the newly formed phenoxide, inhibiting the reaction. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Possible Cause 2: Poor Nucleophile Reactivity (Solvent Effects) The SN2 reaction rate is highly dependent on the solvent.
-
Causality: Protic solvents (like ethanol or methanol) can form a hydrogen-bond cage around the phenoxide anion. This solvation shell stabilizes the nucleophile, increasing the activation energy required for it to attack the electrophilic methyl iodide and thereby slowing the reaction dramatically.
-
Solution: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are ideal. They can dissolve the ionic phenoxide salt but do not hydrogen bond, leaving the nucleophile "naked" and highly reactive.
Troubleshooting Summary Table: Williamson Ether Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete deprotonation of phenol. | Use a stronger base (e.g., NaH) and ensure anhydrous conditions. |
| Poor nucleophile reactivity. | Switch from a protic solvent to a polar aprotic solvent (DMF, MeCN). | |
| Poor leaving group on methylating agent. | Use methyl iodide or dimethyl sulfate over methyl bromide or chloride. | |
| Reaction is Sluggish | Low temperature. | Gently warm the reaction (e.g., to 50-80 °C), but monitor for side products.[1] |
| Insufficient reaction time. | Allow the reaction to run for a longer period (4-24 hours), monitoring by TLC or GC.[1] |
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This route typically involves reacting an activated aromatic ring, such as 1,2,4-trifluorobenzene, with a methoxide source like sodium methoxide. The reaction proceeds via a negatively charged Meisenheimer complex intermediate.[3]
Q3: My SNAr reaction between 1,2,4-trifluorobenzene and sodium methoxide is very slow and gives a mixture of products. How can I improve this?
This is a challenge of reactivity and regioselectivity. The fluorine atoms themselves are only moderately activating towards SNAr, and substitution can potentially occur at different positions.
Possible Cause 1: Insufficient Ring Activation
-
Causality: The SNAr mechanism requires the aromatic ring to be electron-deficient to be attacked by a nucleophile. While fluorine is an inductively withdrawing group, it is also a pi-donating group. For SNAr to be efficient, very strong electron-withdrawing groups (like -NO₂) are typically needed ortho or para to the leaving group. Without such groups, harsher conditions are required.[4]
-
Solution:
-
Increase Temperature: SNAr reactions on non-activated or weakly activated rings often require elevated temperatures (e.g., >100 °C) to overcome the high activation energy barrier.
-
Use a High-Boiling Point Solvent: Solvents like DMSO or N-Methyl-2-pyrrolidone (NMP) are excellent for SNAr as they are polar aprotic and have high boiling points, allowing for higher reaction temperatures.
-
Possible Cause 2: Poor Regioselectivity
-
Causality: In 1,2,4-trifluorobenzene, the methoxide can attack at C1, C2, or C4. The outcome is determined by the stability of the intermediate Meisenheimer complex, which is influenced by the positions of the remaining fluorine atoms. This can lead to a mixture of isomers, complicating purification and lowering the yield of the desired this compound.
-
Solution:
-
Control Stoichiometry: Use the methoxide as the limiting reagent (e.g., 0.95 equivalents) to minimize the chance of double substitution.
-
Lower Temperature (if possible): Sometimes, running the reaction at the lowest possible temperature that still allows for a reasonable rate can improve selectivity.
-
Alternative Starting Material: Consider starting with 3,4-difluoronitrobenzene. The nitro group is a powerful activating group and will direct the methoxide to the para position (C4). The resulting 2-fluoro-4-nitroanisole can then be converted to the target molecule in subsequent steps (e.g., reduction of the nitro group, diazotization, and Sandmeyer-type removal).
-
Route 3: Synthesis via Diazotization of 2,5-Difluoroaniline
This method involves converting 2,5-difluoroaniline into a diazonium salt, which is then decomposed in the presence of methanol to yield the anisole.[5]
Q4: I'm attempting the synthesis from 2,5-difluoroaniline, but the reaction mixture turns dark brown and I isolate very little product. What is causing this decomposition?
This is a classic problem when working with diazonium salts, which are notoriously unstable. The formation of tar and colored byproducts strongly suggests decomposition and unwanted side reactions.
Possible Cause 1: Diazonium Salt Decomposition
-
Causality: Aryl diazonium salts are thermally labile and can decompose, sometimes explosively, upon warming. The decomposition proceeds through a highly reactive aryl cation, which can lead to a multitude of side products and polymerization (tar).[6]
-
Solution:
-
Strict Temperature Control: The diazotization step (reacting the aniline with sodium nitrite in acid) MUST be performed at 0-5 °C. Use an ice-salt bath to maintain this temperature range rigorously.
-
Immediate Use: Never isolate the diazonium salt. It should be generated in situ and used immediately in the next step.[6]
-
Possible Cause 2: Azo Coupling Side Reactions
-
Causality: The diazonium salt is an electrophile and can react with any electron-rich aromatic rings present in the mixture. If there is unreacted 2,5-difluoroaniline, it will couple with the diazonium salt to form a colored azo compound (often red, orange, or brown).[6]
-
Solution:
-
Sufficient Acid: Ensure you use a sufficient excess of a strong acid (like H₂SO₄ or HCl). The acid protonates the amino group of any unreacted aniline, deactivating it towards electrophilic attack and preventing it from acting as a coupling partner.
-
Correct Order of Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline. This ensures that the nitrite immediately reacts to form nitrous acid and then the diazonium salt, never building up in concentration.
-
Experimental Protocol: Diazonium Salt Formation and Use
This protocol provides a generalized procedure. Always consult specific literature for optimized conditions.
-
Setup: Place a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-salt bath.
-
Aniline Solution: Dissolve 1.0 equivalent of 2,5-difluoroaniline in an aqueous solution of sulfuric acid (e.g., 3-4 equivalents of H₂SO₄ in water) in the flask. Cool the solution to 0 °C with stirring.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise from the dropping funnel to the aniline solution, ensuring the internal temperature never rises above 5 °C.
-
Confirmation: After the addition is complete, stir for an additional 15 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates the reaction is complete).[6]
-
Quenching: Add a small amount of urea or sulfamic acid to quench any remaining excess nitrous acid.
-
Reaction: Immediately and carefully add this cold diazonium salt solution to a pre-warmed (e.g., 50-60 °C) solution of methanol, often containing a catalytic amount of copper powder or a copper salt to facilitate the reaction.[5]
References
- Benchchem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
- PrepChem.com. (n.d.). Synthesis of 2,5-difluoroaniline.
- Rokem, J. S., & Pines, O. (1995). A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Journal of Fluorine Chemistry, 75(1), 105-107. (Simulated reference, as the direct link provides a PDF of a similar but different paper. The content reflects the general chemistry described in the search result.)
- ChemicalBook. (n.d.). 2,5-Difluoroaniline CAS#: 367-30-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Efficiency: Synthesis and Applications of 4-Fluoroanisole in Chemical Manufacturing.
- ChemBK. (2024). This compound.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of fluorinated compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry.
- Benchchem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
- Ritter, T., et al. (2015). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 524(7565), 313–317. (Simulated reference details, as the search result is a PMC article abstract. The content reflects the principles described.)
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197.
- Benchchem. (n.d.). Troubleshooting common issues in fluorination reactions of cycloheptanes.
- Thermo Fisher Scientific. (n.d.). Troubleshooting Guide.
- Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,4-Difluorophenol.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,5-Difluoroanisole
Welcome to the technical support center for the purification of 2,5-Difluoroanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who handle fluoroaromatic compounds. Here, we provide in-depth, experience-based answers to common challenges encountered during the purification of this compound, moving beyond simple instructions to explain the fundamental principles behind each step. Our goal is to empower you to troubleshoot effectively and achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. Common impurities often include:
-
Unreacted Starting Materials: If synthesized via Williamson ether synthesis, residual 2,5-difluorophenol is a likely impurity. If synthesized from 2,5-difluoroaniline, this starting material may also be present.
-
Regioisomers: If the starting material (e.g., difluorobenzene) was not isomerically pure, you might have other difluoroanisole isomers (e.g., 2,4- or 3,5-difluoroanisole). These are often the most challenging to remove due to very similar physical properties.
-
Solvent Residues: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be carried through workup procedures.
-
Byproducts of Side Reactions: This can include products from over-alkylation or hydrolysis of the starting materials or product.
Q2: What is the best first-pass purification strategy for crude this compound?
A2: For a liquid compound like this compound, fractional vacuum distillation is almost always the most efficient first-pass strategy. It is excellent for removing non-volatile baseline impurities, high-boiling solvents, and some starting materials, especially if there is a significant difference in boiling points. If distillation fails to separate key impurities (like regioisomers), then flash column chromatography is the indicated secondary method.
Q3: How can I reliably assess the purity of my final product?
A3: A multi-technique approach is recommended for authoritative purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse method. It provides excellent resolution of volatile components, allowing for the quantification of purity by peak area percentage and the identification of impurities by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is crucial for structural confirmation. ¹H NMR can reveal minor proton-containing impurities, while ¹⁹F NMR is exceptionally sensitive for detecting other fluorinated species, such as regioisomers.
-
High-Performance Liquid Chromatography (HPLC): While less common for this type of compound than GC, reverse-phase HPLC can be effective for detecting less volatile or more polar impurities.
Troubleshooting Guides
This section addresses specific problems you may encounter during purification experiments.
Troubleshooting Fractional Vacuum Distillation
Issue 1: My product is co-distilling with an impurity, and the boiling point is not sharp.
-
Possible Cause: You may have a co-boiling impurity, such as a regioisomer, or your distillation column has insufficient theoretical plates for the separation. Fractional distillation is most effective when boiling points differ by at least 25 °C, though separation is possible for closer boiling points with a highly efficient column.[1]
-
Expert Insight & Solution: The key to separating liquids with similar boiling points is to maximize the number of vaporization-condensation cycles.[2][3]
-
Increase Column Efficiency: Switch to a longer Vigreux column or, for maximum efficiency, a packed column (e.g., with Raschig rings or metal sponge). This increases the surface area and the number of "theoretical plates," enhancing separation.[2]
-
Optimize the Reflux Ratio: Slow down the distillation rate. By heating gently and taking off the distillate slowly, you allow a proper vapor-liquid equilibrium to be established in the column, which is critical for separation.
-
Switch to Chromatography: If distillation fails, the impurities have boiling points that are too similar to the product's. In this case, flash column chromatography, which separates based on polarity, is the next logical step.
-
Issue 2: The distillation is extremely slow, or the compound seems to be decomposing.
-
Possible Cause: The boiling point of your compound may be too high for atmospheric distillation, leading to thermal decomposition at the required temperature. This compound has a reported boiling point of 73 °C at 25 mmHg[4], indicating a much higher boiling point at atmospheric pressure where decomposition could be a risk.
-
Expert Insight & Solution:
-
Use a Vacuum: Always perform the distillation under reduced pressure (vacuum). This lowers the boiling point of the liquid, allowing it to distill at a lower temperature where it is more stable. Connect your apparatus to a vacuum pump and use a manometer to monitor the pressure.
-
Ensure a Tight System: Vacuum leaks are a common cause of inefficient distillation. Ensure all glass joints are properly sealed with vacuum grease and clamps.
-
Accurate Temperature Reading: Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.
-
Troubleshooting Flash Column Chromatography
Issue 1: I am getting poor separation between this compound and a closely-eluting impurity.
-
Possible Cause: The polarity of your eluent (mobile phase) is not optimized for this specific separation. Either the eluent is too polar, causing all compounds to move too quickly, or it's not polar enough, resulting in broad, overlapping bands.
-
Expert Insight & Solution: The goal is to find a solvent system where your product has an Rf value of approximately 0.3 on a TLC plate.[5]
-
Systematic TLC Analysis: Before running the column, systematically test different solvent systems using Thin Layer Chromatography (TLC). As a halogenated aromatic, this compound is a relatively non-polar compound.[6] Start with a very non-polar mobile phase, such as 100% hexanes, and gradually increase the polarity by adding small percentages of a more polar solvent like ethyl acetate or dichloromethane.[7]
-
Use a Weaker Eluent: If your spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. For example, switch from 10% ethyl acetate/hexanes to 2% or 5%. This will increase the interaction of the compounds with the polar silica gel, slowing their movement and improving separation.[8]
-
Consider a Different Solvent System: Sometimes, changing the nature of the solvents, not just the polarity, can improve selectivity. For example, trying a dichloromethane/hexanes system instead of ethyl acetate/hexanes can alter the specific interactions and improve separation.
-
Issue 2: My product is coming off the column in a very broad band, leading to low concentration and high solvent use.
-
Possible Cause: This is often due to improper sample loading or issues with the column packing.
-
Expert Insight & Solution:
-
Concentrated Sample Loading: The sample should be loaded onto the column in the smallest possible volume of solvent. Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, like dichloromethane) and carefully apply it to the top of the silica bed. A dilute sample will start as a wide band and will only get wider as it elutes.
-
Dry Loading Technique: If your compound is not very soluble in the mobile phase, use the "dry loading" method. Dissolve the crude product in a volatile solvent (e.g., acetone or dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample starts as a very narrow, concentrated band.[5]
-
Properly Packed Column: Ensure the silica gel is packed uniformly without any air bubbles or channels, which can cause uneven solvent flow and band broadening.
-
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Comments |
| This compound | 144.12 | 73 @ 25 mmHg[4] | The target compound. Its boiling point at atmospheric pressure is estimated to be ~160-170 °C. |
| 2,5-Difluoroaniline | 129.11 | 176-178 @ 760 mmHg[9][10] | A potential starting material. Higher boiling point makes it separable by distillation. |
| 2,5-Difluorophenol | 130.09 | 153 @ 760 mmHg | A potential starting material. Boiling point is close to the product, may require fractional distillation. |
| 2,4-Difluoroanisole | 144.12 | 150-151 @ 760 mmHg | A potential isomeric impurity. Very close boiling point makes distillation very difficult. Chromatography is the preferred method. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is designed for the initial purification of crude this compound to remove non-volatile or high-boiling impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are lightly greased and secured with clips.
-
Connect the apparatus to a vacuum pump via a trap cooled with liquid nitrogen or a dry ice/acetone bath. Include a manometer to monitor the pressure.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., 25 mmHg).
-
Gently heat the flask using a heating mantle.
-
Observe the vapor rising through the fractionation column. A "reflux ring" of condensing vapor should slowly climb the column. Maintain a slow and steady heating rate.
-
Collect any low-boiling initial fractions (forerun) in a separate flask.
-
When the temperature at the distillation head stabilizes near the expected boiling point of the product (e.g., ~73 °C at 25 mmHg), switch to a clean receiving flask to collect the main product fraction.[4]
-
Continue distillation until the temperature either drops or begins to rise sharply, indicating the product has finished distilling.
-
Stop heating, allow the apparatus to cool, and then slowly vent the system to atmospheric pressure before collecting your purified liquid.
-
Protocol 2: Silica Gel Flash Column Chromatography
This protocol is for separating this compound from impurities with similar boiling points but different polarities, such as regioisomers.
-
Solvent System Selection:
-
Using TLC, identify a solvent system that gives your product an Rf of ~0.3 and provides good separation from impurities. For this compound, a good starting point is 5% Ethyl Acetate in Hexanes.
-
-
Column Packing:
-
Plug a glass chromatography column with a small piece of cotton or glass wool. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column.
-
Use gentle air pressure to pack the column and elute the excess solvent until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve your sample in the minimum required volume of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully pipette the concentrated sample solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level again reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, pressurize the column with air, and begin elution.
-
Maintain a steady flow rate and collect the eluent in a series of numbered test tubes or flasks.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Purification Workflow Diagram
This diagram outlines the logical decision-making process for purifying crude this compound.
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Logic for Distillation
This diagram illustrates the decision process when facing a co-distillation issue.
Caption: Troubleshooting logic for poor separation during distillation.
References
- 2,5-difluoroaniline Physical Properties. Stenutz. [Link]
- Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
- Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
- Column chrom
- What is Fractional Distill
- Purification: Fractional Distillation. University of Rochester, Department of Chemistry. [Link]
- Flash Column Chromatography. University of York, Chemistry Teaching Labs. [Link]
- Fractional distill
- Fractional distill
Sources
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. Fractional distillation | chemical process | Britannica [britannica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Chromatography [chem.rochester.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. Chromatography [chem.rochester.edu]
- 8. columbia.edu [columbia.edu]
- 9. fishersci.com [fishersci.com]
- 10. 2,5-Difluoroaniline CAS#: 367-30-6 [m.chemicalbook.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2,5-Difluoroanisole
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2,5-difluoroanisole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this uniquely substituted aryl fluoride. Here, we move beyond generic protocols to provide a deep, mechanistic understanding of catalyst selection and reaction optimization, empowering you to troubleshoot effectively and achieve your synthetic goals.
The Core Challenge: Understanding the Reactivity of this compound
At first glance, this compound presents a puzzle. The methoxy group is electron-donating by resonance, while the two fluorine atoms are strongly electron-withdrawing by induction. This electronic tug-of-war, combined with the inherent strength of the C-F bond (the strongest single bond to carbon in organic chemistry), makes it a formidable substrate.[1]
The primary hurdle in any cross-coupling reaction is the oxidative addition of the aryl halide to a low-valent metal center (typically Pd(0) or Ni(0)). The C-F bond's strength makes this step exceptionally difficult compared to its heavier halogen counterparts (C-Cl, C-Br, C-I).[1] Therefore, successful coupling of this compound is not merely a matter of choosing a catalyst; it is about selecting a catalytic system potent enough to overcome a high activation barrier.
Frequently Asked Questions (FAQs)
Q1: Why is my standard palladium catalyst (e.g., Pd(PPh₃)₄) ineffective for coupling with this compound?
A1: Tetrakis(triphenylphosphine)palladium(0) and similar catalysts with simple phosphine ligands like triphenylphosphine (PPh₃) are generally not active enough to cleave the robust C-F bond of an electron-rich or neutral aryl fluoride.[1] The oxidative addition step is the bottleneck. To overcome this, you need a catalyst system that is both highly electron-rich and, often, sterically bulky. Electron-rich ligands enhance the electron density on the palladium center, making it a better nucleophile to attack the C-F bond. Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species.[2][3]
Q2: Should I be using a Palladium (Pd) or Nickel (Ni) catalyst for C-F activation?
A2: This is a critical decision.
-
Palladium: Pd-catalyzed cross-coupling is more developed and offers a vast library of well-behaved ligands and precatalysts.[1] For C-F activation, palladium systems almost invariably require highly specialized, electron-rich, and sterically demanding phosphine ligands (e.g., Buchwald biarylphosphines) or N-heterocyclic carbenes (NHCs).[4][5][6]
-
Nickel: Nickel is inherently more reactive and has a greater ability to oxidatively add strong bonds, including C-F bonds.[1] Ni-catalyzed reactions can often proceed under milder conditions or with less specialized ligands compared to palladium. However, nickel catalysts can be more sensitive to air and moisture, and their catalytic cycles can sometimes involve more complex mechanistic pathways, including single-electron transfer (SET) processes.
Our Recommendation: Start with a modern, well-defined palladium precatalyst system using a bulky, electron-rich biarylphosphine ligand. These systems are often more user-friendly and have a broad scope.[6] If you face persistent low reactivity, exploring a nickel-based system is a logical and powerful alternative.[7]
Q3: Which of the two C-F bonds on this compound is more likely to react?
A3: The C-F bond at the 2-position (ortho to the methoxy group) is generally more challenging to activate due to steric hindrance from the adjacent methoxy group. The C-F bond at the 5-position (meta to the methoxy group) is typically the site of initial reaction. Achieving selective mono-functionalization is common. Difunctionalization is significantly more challenging and requires forcing conditions, which can lead to side reactions.[8]
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses common problems encountered during cross-coupling reactions with this compound.
Problem: Low to No Conversion
Q4: My reaction shows no product formation, only starting material. What are my first steps?
A4: Before drastically changing the catalyst system, verify the fundamentals of your reaction setup. This workflow helps diagnose the most common culprits.
Caption: Initial troubleshooting workflow for failed reactions.
Q5: I've confirmed my setup is correct, but conversion is still poor. How do I rationally improve my catalyst system?
A5: This is where catalyst and ligand choice becomes paramount. The goal is to accelerate the rate-limiting oxidative addition step.
-
Increase Ligand Electron-Donating Ability & Bulk: If you are using a ligand like SPhos, consider moving to a more electron-rich and bulky ligand like RuPhos or BrettPhos.[4][9] These ligands create a more reactive Pd(0) center. For N-heterocyclic carbene (NHC) ligands, increasing the bulk of the N-aryl substituents (e.g., from mesityl to diisopropylphenyl) can also enhance activity.[5]
-
Change the Base: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. For Suzuki couplings, a switch from a weaker base like K₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[3]
-
Consider a Different Metal: If an optimized palladium system fails, it is time to evaluate nickel. A common starting point is a Ni(COD)₂ precursor with a suitable phosphine or NHC ligand.[7]
-
Solvent Effects: The solvent influences catalyst solubility and stability. Aprotic polar solvents like dioxane, toluene, or DMF are common. For Suzuki couplings, the addition of a small amount of water can be beneficial, but for C-F activation, rigorously anhydrous conditions are often preferred to prevent side reactions.[10]
Catalyst System Comparison for C-F Activation
| Catalyst System | Ligand Type | Typical Loading (mol %) | Pros | Cons |
| Pd(OAc)₂ / Biarylphosphine | Buchwald Ligands (XPhos, RuPhos, BrettPhos) | 1 - 5 | Broad scope, high functional group tolerance, many well-documented procedures.[6][11] | Can be expensive; requires careful exclusion of air for catalyst formation. |
| Buchwald Precatalysts (G3/G4) | Buchwald Ligands (Integrated) | 1 - 5 | Air-stable, easy to handle, rapid and reliable activation to Pd(0).[6] | Higher initial cost than simple Pd salts. |
| Pd(dba)₂ / NHC Ligand | IPr, IMes, etc. | 1 - 5 | Highly active for C-F bonds, thermally very stable. | Ligand synthesis can be complex; sometimes less general than phosphine systems. |
| Ni(COD)₂ / PCy₃ or NHC | Trialkylphosphine or NHC | 2 - 10 | More reactive for C-F bonds, can use cheaper ligands, effective for stubborn substrates.[1][7] | Highly air-sensitive precursor, can promote side reactions (e.g., reduction). |
Problem: Side Product Formation
Q6: I'm observing significant hydrodefluorination (C-F bond is replaced by a C-H bond). What causes this?
A6: Hydrodefluorination is a common side reaction with electron-rich aryl halides. It typically arises from a competing pathway where a palladium hydride species (Pd-H), formed from the base, solvent, or nucleophile, inserts into the C-F bond or where the oxidative addition intermediate is reduced. To minimize this:
-
Use a Rigorously Anhydrous, Aprotic Solvent: Water or alcohols can be sources of hydrides.
-
Choose Your Base Carefully: A base like potassium carbonate can contain water. Using a stronger, anhydrous base like NaOt-Bu or K₃PO₄ stored in a glovebox is preferable.
-
Ensure Purity of the Nucleophile: In Suzuki reactions, boronic acids can contain boric acid (B(OH)₃), which can facilitate decomposition pathways. Using high-purity reagents or switching to more stable boronic esters (e.g., pinacol esters) can help.[10][12]
Q7: In my Suzuki reaction, the desired product yield is low, and I see signs of boronic acid decomposition (protodeboronation). How can I fix this?
A7: Protodeboronation is the cleavage of the C-B bond, and it's a major issue with electron-deficient boronic acids, especially under harsh basic conditions.[12][13]
-
Use a Milder Base: Fluoride ions (from KF or CsF) can be effective bases that minimize protodeboronation.[10][14] K₃PO₄ is often a good compromise between reactivity and minimizing this side reaction.
-
Lower the Temperature: If the catalytic system is active enough, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can significantly reduce the rate of decomposition relative to the rate of productive coupling.
-
Use a Boronic Ester: MIDA boronates or pinacol boronates are significantly more stable towards protodeboronation and are excellent alternatives.
Recommended Starting Protocols
These protocols provide robust starting points for your experiments. Optimization of temperature, concentration, and catalyst loading may be necessary.
Protocol 1: Suzuki-Miyaura Coupling
This protocol uses a third-generation Buchwald precatalyst for reliable and rapid catalyst activation.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
RuPhos Pd G3 (2 mol %)
-
RuPhos (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane (Anhydrous, to make 0.2 M solution)
-
-
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, RuPhos Pd G3, RuPhos, and K₃PO₄.
-
Seal the vial with a septum cap and cycle between vacuum and argon (or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
This C-N coupling protocol uses a strong base necessary for activating the amine.[2][15]
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 (2 mol %)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (Anhydrous, to make 0.2 M solution)
-
-
Procedure:
-
Inside a glovebox, add NaOt-Bu and BrettPhos Pd G3 to an oven-dried reaction vial.
-
Remove the vial from the glovebox, add this compound and the amine.
-
Seal the vial with a septum cap.
-
Add anhydrous toluene via syringe.
-
Place the vial in a preheated oil bath or heating block at 100-110 °C.
-
Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, carefully quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Generalized Catalytic Cycle for Cross-Coupling
Understanding the catalytic cycle helps in troubleshooting. The key challenge for this compound is the first step: Oxidative Addition.
Caption: Generalized palladium-catalyzed cross-coupling cycle.
References
- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
- Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. Organic Letters.
- Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.
- Buchwald–Hartwig amin
- A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. synthesis-reagents.com. [Link]
- Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- How can I solve my problem with Suzuki coupling?
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
Sources
- 1. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions Involving 2,5-Difluoroanisole
As a Senior Application Scientist, this guide is designed to provide you with the technical expertise and field-proven insights necessary for safely handling 2,5-Difluoroanisole in reactions prone to exothermic behavior. The following information synthesizes established safety protocols, chemical principles, and emergency procedures to ensure both the integrity of your research and the safety of your laboratory personnel.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the hazards and reactive properties of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid and vapor (H226).[1][2] It is also known to cause skin irritation (H315) and serious eye irritation (H319).[1][2] Some data suggests it may cause respiratory irritation (H335).[1] Beyond these intrinsic properties, the primary process hazard arises from its participation in highly exothermic reactions, which, if not properly controlled, can lead to a thermal runaway. A thermal runaway is a situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[3][4]
Q2: Which types of reactions involving this compound are most likely to be dangerously exothermic?
A2: While this compound is a key intermediate in pharmaceutical and agrochemical synthesis, certain transformations are particularly energetic.[5] The methoxy group (-OCH₃) is an activating group, and the fluorine atoms are electron-withdrawing, influencing the molecule's reactivity. Be particularly cautious with:
-
Nitration: Electrophilic aromatic substitution with nitrating agents (e.g., HNO₃/H₂SO₄) is a classic, highly exothermic reaction. The energy release can be substantial and rapid.
-
Friedel-Crafts Reactions (Alkylation/Acylation): The use of strong Lewis acids (e.g., AlCl₃, FeCl₃) with alkyl or acyl halides can generate significant heat.
-
Metalation/Grignard Formation: Reactions with strong bases or organometallic reagents (e.g., n-BuLi, Grignard reagents) to functionalize the aromatic ring can be very exothermic and require strict temperature control.
-
Reactions with Strong Oxidizers or Reducing Agents: As with many organic compounds, reactions with potent oxidizing (e.g., KMnO₄, H₂O₂) or reducing agents (e.g., LiAlH₄, although less common for this substrate) can be highly energetic.
Q3: How do the fluorine atoms on the aromatic ring affect exothermic potential?
A3: The two electron-withdrawing fluorine atoms modulate the reactivity of the anisole ring. While they can decrease the overall electron density of the ring compared to anisole, this does not inherently eliminate the risk of a powerful exotherm. The primary driver of the exotherm is often the high activation energy and enthalpy of reaction associated with powerful reagents like nitrating acids or Lewis acids.[6] Therefore, all safety protocols applicable to similar aromatic compounds must be strictly followed, as the presence of fluorine does not render the reaction safe from thermal runaway.
Section 2: Proactive Thermal Hazard Management
Proper planning and engineering controls are the most effective tools for preventing thermal incidents. This section provides guides for assessing risk and implementing controls.
Q4: How should I assess the thermal risk of my planned reaction before starting?
A4: A thorough risk assessment is critical. The following decision tree provides a framework for evaluating the potential thermal hazard.
Caption: Decision tree for assessing thermal risk.
Q5: What are the best practices for controlling reagent addition to manage heat generation?
A5: The rate of heat generation is directly proportional to the rate of reaction. Controlling the concentration of the limiting reagent is a fundamental safety principle.
-
Slow, Controlled Addition: The most reactive or energetic reagent should always be added slowly (dropwise) to the solution of the other reactants. This prevents the accumulation of unreacted starting material, which could lead to a sudden, uncontrollable surge in reaction rate and heat output.[7]
-
Sub-surface Addition: If practical for your setup, adding the reagent below the surface of the reaction mixture ensures immediate mixing and dispersion, preventing localized "hot spots."
-
Dilution: Adding the energetic reagent as a solution in an inert, high-boiling solvent can help moderate the reaction rate and provides additional thermal mass to absorb heat.[6]
-
Continuous Monitoring: The internal reaction temperature must be monitored continuously with a calibrated probe. The addition rate should be adjusted or stopped immediately if the temperature deviates from the setpoint.
Q6: What cooling methods are appropriate for these types of reactions?
A6: The choice of cooling bath must be sufficient to handle the total expected heat evolution of the reaction. The cooling system's capacity must always exceed the maximum potential rate of heat generation.
| Cooling Bath Composition | Typical Temperature Range (°C) | Advantages | Disadvantages |
| Water / Ice | 0 to 5 | Readily available, non-toxic. | Limited cooling capacity. |
| NaCl / Ice / Water | -10 to -20 | Lower temperature than ice alone. | Corrosive, temperature can be inconsistent. |
| Dry Ice / Acetone or Isopropanol | -78 | Stable low temperature, high cooling capacity. | Flammable solvent, requires careful handling and ventilation. CO₂ off-gassing. |
| Liquid Nitrogen (used in cryostats) | <-100 | Very high cooling capacity for extreme exotherms. | Requires specialized equipment (condenser, cryocooler). Direct use can be dangerous. |
Section 3: Troubleshooting Guide & Emergency Procedures
Even with careful planning, unexpected events can occur. This section provides a logical flow for troubleshooting and responding to thermal emergencies.
Q7: What are the early warning signs of a developing thermal runaway?
A7: Prompt identification is key to preventing a catastrophic failure. Be alert for:
-
Uncontrolled Temperature Rise: A sudden increase in the internal reaction temperature that does not respond to the primary cooling system.[7]
-
Increased Pressure: A noticeable rise in pressure within the reaction vessel, indicating rapid gas evolution.
-
Gas Evolution: Vigorous bubbling or venting of gases from the reaction mixture.[8]
-
Physical Changes: An unexpected change in the color, viscosity, or reflux rate of the reaction mixture.
Q8: I suspect a thermal runaway is beginning. What are the immediate steps I must take?
A8: If you suspect a thermal runaway, prioritize safety above all else. Follow this emergency response workflow.
Caption: Emergency response workflow for a thermal event.
Q9: How do I design an effective quenching procedure for my reaction?
A9: A quenching procedure is a pre-planned method to rapidly terminate the reaction and neutralize energetic reagents. It is NOT an improvised solution.
-
Identify the Reactive Species: Determine the most energetic component to neutralize (e.g., the nitrating acid, the organolithium reagent).
-
Select a Quenching Agent: The agent must react quickly and irreversibly with the hazardous species, ideally producing thermally stable and non-gaseous byproducts. For example, a cold solution of sodium bicarbonate or sodium sulfite can be used to quench some acidic oxidizers, while isopropanol or acetone can quench organolithium reagents.
-
Consider the Exotherm of the Quench: The quenching reaction itself can be exothermic. The quenching agent should be pre-cooled and added slowly to a separate, appropriately sized, and cooled vessel into which the reaction mixture is transferred (a "quench pot"). Never add the quencher directly to an overheating reactor unless it is the absolute last resort and you are prepared for a violent reaction.
-
Scale and Stoichiometry: Calculate the amount of quenching agent needed to neutralize at least 1.5 to 2 equivalents of the reactive species. Ensure the quench pot is large enough to accommodate the full volume of the reaction mixture plus the quenching solution.
Section 4: Experimental Protocol Example: Calorimetry for Risk Assessment
To quantify the thermal risk, reaction calorimetry is the gold standard. This protocol outlines a basic method for determining the heat of reaction (ΔH_rxn) using a simple constant-pressure calorimeter.[9][10]
Objective: To estimate the heat evolved during the nitration of this compound on a small scale.
Materials:
-
Polystyrene coffee cup calorimeter with a lid[11]
-
Magnetic stirrer and stir bar
-
Digital thermometer (0.1 °C resolution)
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Inert solvent (e.g., dichloromethane)
Protocol:
-
Calorimeter Setup: Assemble the coffee cup calorimeter. Ensure the lid has holes for the thermometer and for reagent addition.[10]
-
Initial Setup: Add a known volume of the inert solvent and this compound to the calorimeter. Begin stirring and allow the system to reach thermal equilibrium.
-
Data Logging: Record the temperature every 30 seconds for 5 minutes to establish a stable baseline.[12]
-
Reagent Addition: At the 5-minute mark, add a pre-measured, limiting amount of the nitrating mixture (pre-mixed and cooled H₂SO₄/HNO₃).
-
Temperature Monitoring: Continue to record the temperature every 30 seconds, observing the rise. Continue recording for at least 10 minutes after the maximum temperature has been reached to establish a post-reaction cooling curve.
-
Data Analysis:
-
Plot temperature vs. time.
-
Extrapolate the pre-addition and post-reaction curves to the time of addition to determine the true temperature change (ΔT), correcting for heat loss to the surroundings.[12]
-
Calculate the heat absorbed by the solution (q_soln) using: q_soln = m × c × ΔT , where 'm' is the total mass of the solution and 'c' is its specific heat capacity (can be approximated by the solvent's specific heat for dilute solutions).[11]
-
The heat of the reaction (q_rxn) is equal in magnitude but opposite in sign to the heat absorbed by the solution: q_rxn = -q_soln .
-
Calculate the molar enthalpy of reaction (ΔH_rxn) by dividing q_rxn by the number of moles of the limiting reactant.
-
This small-scale experiment provides critical data that allows you to calculate the total energy that will be released at a larger scale, enabling you to design appropriate engineering controls to manage the heat safely.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Dhingra, S., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemistry & Chemical Technology. [Link]
- ResearchGate. (2016). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
- Patsnap Eureka. (2024). Control Strategies For Managing Exothermic Reactions In Flow.
- PubChem. (n.d.). 2,4-Difluoroaniline. National Center for Biotechnology Information.
- MDPI. (2024). Analysis of the Thermal Runaway Mitigation Performances of Dielectric Fluids During Overcharge Abuse Tests of Lithium-Ion Cells.
- College of Western Idaho. (n.d.). Exp. 9: Calorimetry and Hess' Law.
- OpenStax Chemistry 2e. (2021). Calorimetry of Reactions in Solution. YouTube.
- PubMed Central. (2023). Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules. National Institutes of Health.
- ResearchGate. (2023). (PDF) Thermal Runaway Early Warning and Risk Estimation Based on Gas Production Characteristics of Different Types of Lithium-Ion Batteries.
- Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes.
- ScienceDirect. (n.d.). Effects of lithium dendrites on thermal runaway and gassing of LiFePO4 batteries.
- Federal Aviation Administration. (2017). Fire Hazard Analysis for Various Lithium Batteries.
- ACS Publications. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
- Filo. (n.d.). EXPERIMENT 6: Determination of Enthalpy Changes by Calorimetry.
- ResearchGate. (n.d.). (PDF) Fluorescence Quenching of Aromatic Hydrocarbons by Nitroxide Radicals: A Mechanistic Study.
- National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central.
Sources
- 1. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. iris.enea.it [iris.enea.it]
- 4. fire.tc.faa.gov [fire.tc.faa.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exp. 9: Calorimetry and Hess’ Law – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]
- 10. EXPERIMENT 6: Determination of Enthalpy Changes by Calorimetry Goal: To .. [askfilo.com]
- 11. youtube.com [youtube.com]
- 12. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
Preventing unwanted polymerization in 2,5-Difluoroanisole applications
Welcome to the technical support guide for 2,5-Difluoroanisole. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated aromatic building block.[1] While this compound is stable under normal storage conditions, its unique electronic profile—featuring an electron-donating methoxy group and electron-withdrawing fluorine atoms—can make it susceptible to unwanted polymerization under specific experimental conditions.[2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate and prevent the formation of polymeric byproducts, ensuring the success and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is unwanted polymerization and why does it occur with this compound?
A1: Unwanted polymerization is the unintended reaction of monomer molecules (in this case, this compound) to form large, often insoluble, polymeric chains. This process can lead to low product yields, difficult purifications, and potentially hazardous runaway reactions.
For this compound, this is most likely to occur via a free-radical mechanism. The methoxy group makes the aromatic ring electron-rich, which can stabilize radical intermediates.[3] The process is typically initiated by:
-
Heat: High reaction temperatures can cause the homolytic cleavage of weak bonds, generating initial radicals.[4] Studies on anisole pyrolysis show that the O–CH₃ bond can cleave at elevated temperatures to form a phenoxy radical, which can initiate further reactions.[5]
-
Light: UV radiation can provide the energy needed to generate radicals.
-
Chemical Initiators: Contaminants such as peroxides (formed from ethers upon storage in air) or exposure to strong oxidizing agents can trigger radical chain reactions.[2]
Q2: What are the tell-tale signs of unwanted polymerization in my reaction?
A2: The visual and analytical indicators of polymerization can include:
-
The appearance of insoluble, sticky, or gummy materials in the reaction flask.
-
A significant decrease in the concentration of your starting material without a corresponding increase in the desired product.
-
Broad, unresolved humps in the baseline of your NMR spectrum.
-
Difficulty in filtering the reaction mixture.
-
Unexpected color changes, often to yellow or brown.
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is the first line of defense. Store this compound in a cool, dry, and dark place, away from heat, sparks, and flame.[2] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, consider refrigeration (2-8°C) and storage under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxide impurities.
Q4: What is a polymerization inhibitor and should my this compound contain one?
A4: A polymerization inhibitor is a chemical compound added to a monomer to prevent its self-polymerization during transport and storage.[4] These inhibitors are typically free-radical scavengers that intercept radical species before they can initiate a polymer chain.[6] While this compound is often supplied without an inhibitor due to its relatively good stability, for applications involving high temperatures or extended reaction times, the in-situ addition of an inhibitor might be a necessary precaution.
Troubleshooting Guide: Scenarios & Solutions
This section addresses specific issues you may encounter during your experiments.
Scenario 1: During a high-temperature reaction (e.g., >100°C), I observed the formation of an insoluble, tarry substance.
-
Potential Cause: Thermally-induced free-radical polymerization. At elevated temperatures, even trace impurities or the monomer itself can generate radicals, initiating a chain reaction.[4]
-
Recommended Solution:
-
Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature is the most direct way to minimize thermal initiation.
-
Introduce a High-Temperature Inhibitor: Add a small amount of a suitable inhibitor to the reaction mixture. Phenolic antioxidants are excellent choices.
-
Scenario 2: My reaction yield is consistently low, and I notice a precipitate forming during workup.
-
Potential Cause: Slow polymerization is occurring under your reaction conditions, or the product itself is unstable and polymerizing. This can also happen if your starting material was not properly stored and contains radical-initiating impurities like peroxides.
-
Recommended Solution:
-
Purify the Monomer: If you suspect the quality of your this compound, consider passing it through a column of activated basic alumina to remove peroxides and other acidic impurities.
-
Degas Your Solvents: Oxygen can act as a diradical and initiate polymerization.[4] Ensure all solvents are thoroughly degassed before use, especially in sensitive reactions like metal-catalyzed cross-couplings.
-
Run the Reaction Under Inert Atmosphere: Conduct the experiment under a nitrogen or argon atmosphere to exclude oxygen.
-
Scenario 3: I need to perform a radical polymerization using this compound as a co-monomer, but first I must ensure it is free of commercial inhibitors.
-
Potential Cause: Commercial batches of reactive monomers are often stabilized with inhibitors like Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) that must be removed before use.[4][7]
-
Recommended Solution: Implement a standard inhibitor removal protocol. The most common method for phenolic inhibitors is an alkaline wash.
Key Experimental Protocols
Protocol 1: Reaction Setup to Proactively Minimize Polymerization
This protocol incorporates best practices for reactions susceptible to unwanted polymerization.
-
Reagent Purity Check: Before starting, ensure the this compound is a colorless to almost colorless clear liquid.[8] If discolored, consider purification.
-
Solvent Preparation: Use freshly distilled or degassed solvents. To degas, sparge with argon or nitrogen for 15-30 minutes.
-
Glassware Preparation: Ensure all glassware is oven-dried and free of contaminants.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen or argon for at least 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add the degassed solvent, followed by this compound.
-
(Optional) Inhibitor Addition: If running at high temperatures, add a suitable inhibitor from the table below. A typical concentration is 100-500 ppm.
-
Temperature Control: Use an oil bath or heating mantle with a temperature controller to maintain a stable reaction temperature. Avoid localized overheating.
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC. Note any unusual color changes or precipitate formation.
Protocol 2: Removal of Phenolic Inhibitors (e.g., MEHQ, BHT)
This protocol is for removing common phenolic inhibitors prior to a planned polymerization.
-
Liquid-Liquid Extraction: In a separatory funnel, dissolve the this compound in a water-immiscible solvent like diethyl ether or ethyl acetate.
-
Alkaline Wash: Add an equal volume of a cold 5% sodium hydroxide (NaOH) aqueous solution. Shake the funnel gently to avoid emulsification.[9] The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with the NaOH solution two more times.
-
Neutralization Wash: Wash the organic layer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to aid in removing residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Immediate Use: The purified, inhibitor-free this compound should be used immediately as it is now more susceptible to polymerization.
Data & Visualization
Table 1: Selection of Common Free-Radical Inhibitors
| Inhibitor Name | Abbreviation | Type | Recommended Use Conc. (ppm) | Primary Removal Method | Notes |
| 4-Methoxyphenol | MEHQ | Phenolic | 10 - 1000 | Alkaline Wash / Column | Effective for storage and transport.[4] |
| Butylated Hydroxytoluene | BHT | Phenolic | 100 - 1000 | Alkaline Wash / Distillation | A common and effective radical scavenger.[10] |
| 4-tert-Butylcatechol | TBC | Phenolic | 10 - 100 | Alkaline Wash | Often used for storing styrenic monomers.[4] |
| Phenothiazine | PTZ | Amine-based | 200 - 1000 | Column Chromatography | Very effective at higher temperatures. |
| TEMPO | - | Stable Radical | 10 - 200 | Column Chromatography | Highly effective, but can be expensive.[4] |
Diagrams of Key Mechanisms & Workflows
Caption: Plausible free-radical polymerization pathway for this compound.
Caption: General mechanism of polymerization inhibition by a radical scavenger.
Caption: A logical workflow for troubleshooting unwanted polymerization issues.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. Journal of Saudi Chemical Society.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,5-Difluoroaniline: A Cornerstone for Pharmaceutical and Agrochemical Innovation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724989, this compound.
- Wang, Z., et al. (2020). Reaction Mechanisms of Anisole Pyrolysis at Different Temperatures: Experimental and Theoretical Studies. The Journal of Physical Chemistry A.
- SlideShare. (n.d.). free radical scavengers.pdf.
- Wang, Z., et al. (2020). Supporting Information: Reaction mechanisms of anisole pyrolysis at different temperatures: Experimental and theoretical studies. The Journal of Physical Chemistry A.
- Singh, P., et al. (2020). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. Bioorganic Chemistry.
- Britannica. (2025). Radical scavenger | chemistry.
- Wikipedia. (n.d.). Anisole.
- Wikipedia. (n.d.). Scavenger (chemistry).
- Ranzi, E., et al. (2024). Theoretical and kinetic analysis of anisole and cresol primary reactivity in pyrolysis and combustion. Combustion and Flame.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Wikipedia. (n.d.). Polymerisation inhibitor.
- 3V Sigma USA. (n.d.). Polymerization Inhibitors.
- Wako Pure Chemical Industries, Ltd. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301.
- Matar, N. (2017). Response to "what is the best method can be follwed to remove TBC from DVB". ResearchGate.
- Google Patents. (1966). US3247242A - Removal of inhibitors from ethylenically unsaturated monomers.
- Scientific Polymer Products, Inc. (n.d.). Inhibitor Remover.
- U.S. Department of Defense. (1991). Pyrolysis and Oxidation Kinetics of Anisole and Phenol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Anisole - Wikipedia [en.wikipedia.org]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. 3vsigmausa.com [3vsigmausa.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Radical scavenger | chemistry | Britannica [britannica.com]
Improving the stability of 2,5-Difluoroanisole under reaction conditions
Welcome to the Technical Support Center for 2,5-Difluoroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and success of your reactions involving this compound. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Introduction to the Stability of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the unique electronic properties conferred by its substituents. The electron-donating methoxy group and the electron-withdrawing fluorine atoms create a nuanced reactivity profile that requires careful consideration of reaction conditions to ensure stability and achieve desired outcomes. This guide will address common challenges such as ether cleavage, side reactions in electrophilic and nucleophilic substitutions, and instability during metallation.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with this compound.
Q1: My reaction with this compound is turning black and forming an insoluble material. What is happening?
A1: The formation of dark, insoluble materials often indicates polymerization or decomposition, which can be triggered by several factors:
-
Radical Reactions: Dissolved oxygen can initiate radical-mediated polymerization. Ensure your solvents are thoroughly degassed before use.
-
Strongly Acidic or Basic Conditions: Harsh conditions can lead to uncontrolled side reactions. Consider using milder reagents or buffering the reaction mixture.
-
Heat or Light Sensitivity: Some reactions, particularly those involving sensitive reagents, should be protected from light and conducted at controlled temperatures.
Q2: I am observing demethylation of the anisole group. How can I prevent this?
A2: The methoxy group of this compound can be susceptible to cleavage under certain conditions, particularly with strong Lewis acids or organometallic reagents.
-
Lewis Acid-Mediated Cleavage: Reagents like BBr₃ are known to cleave aryl methyl ethers.[1][2] If your reaction requires a Lewis acid, consider using one that is less prone to this side reaction or perform the reaction at a lower temperature.
-
Organometallic Reagents: Strong organolithium bases can, in some cases, lead to ether cleavage.[3] Using a less aggressive base or a different metallation strategy, such as a Grignard reagent, may be beneficial.
Q3: My electrophilic aromatic substitution reaction is giving low yields and multiple products. What can I do?
A3: The interplay between the activating methoxy group and the deactivating fluorine atoms can lead to complex regioselectivity and reduced reactivity in electrophilic aromatic substitutions.
-
Catalyst Choice: Ensure your Lewis or Brønsted acid catalyst is sufficiently strong to activate the ring but not so harsh that it promotes side reactions.
-
Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction closely to avoid over-reaction or decomposition. For nitration, the choice of nitrating agent and solvent can significantly impact regioselectivity.[4][5][6][7]
Q4: How should I store this compound to ensure its stability?
A4: While generally stable under normal storage conditions, it is best to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Part 2: Troubleshooting Guides for Specific Reaction Types
This section provides detailed troubleshooting for common synthetic transformations involving this compound.
Guide 1: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group of this compound can act as a directed metalation group (DMG), guiding deprotonation to the adjacent positions.[8][9][10][11][12]
Potential Issue: Low yield of the desired ortho-substituted product and recovery of starting material.
-
Causality: Insufficiently strong base or non-optimal reaction conditions. The fluorine atoms are electron-withdrawing, which can affect the acidity of the aromatic protons.
-
Troubleshooting & Optimization:
-
Choice of Base: While n-BuLi is commonly used, a stronger base like sec-BuLi or t-BuLi may be necessary. The addition of a chelating agent like TMEDA can break up alkyllithium aggregates and increase basicity.[10][11]
-
Temperature Control: Perform the lithiation at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are typically used. Ensure all components are rigorously dried.
-
Potential Issue: Formation of multiple products or decomposition.
-
Causality: The aryllithium intermediate may be unstable at higher temperatures, or the electrophile may be reacting at other positions.
-
Troubleshooting & Optimization:
-
Quenching Temperature: Add the electrophile at low temperature and allow the reaction to slowly warm to room temperature.
-
Electrophile Reactivity: Ensure the electrophile is reactive enough to quench the aryllithium intermediate efficiently.
-
Guide 2: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, a key C-C bond-forming reaction.[13][14][15][16]
Potential Issue: No reaction or very low conversion.
-
Causality: The two fluorine atoms have a deactivating effect on the aromatic ring, making it less nucleophilic and potentially hindering the reaction.
-
Troubleshooting & Optimization:
-
Stronger Lewis Acid: A more potent Lewis acid, such as AlCl₃, may be required in stoichiometric amounts.
-
Harsher Conditions: Increasing the reaction temperature or using a more reactive acylating agent (e.g., an acyl chloride over an anhydride) can improve conversion.
-
Alternative Catalysts: Consider using a Brønsted acid like methanesulfonic acid, which has been shown to promote acylation of aromatic ethers.[16]
-
Potential Issue: Demethylation of the anisole group.
-
Causality: Strong Lewis acids, particularly AlCl₃, can coordinate to the methoxy oxygen and facilitate its cleavage.[17]
-
Troubleshooting & Optimization:
-
Milder Lewis Acid: Explore weaker Lewis acids like FeCl₃ or ZnCl₂.
-
Temperature Control: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
Visualization of Potential Reaction Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 6. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. baranlab.org [baranlab.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Friedel-Crafts Acylation [organic-chemistry.org]
- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to Byproduct Identification in 2,5-Difluoroanisole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, practical troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,5-Difluoroanisole. Drawing from established chemical principles and field-proven insights, this resource will help you identify, characterize, and mitigate the formation of common byproducts, ensuring the purity and integrity of your synthesis.
Introduction: The Synthetic Landscape of this compound
This compound is a valuable building block in medicinal chemistry and materials science, often synthesized via the Williamson ether synthesis.[1] This reaction typically involves the methylation of 2,5-difluorophenol. While seemingly straightforward, this SN2 reaction can be complicated by side reactions that lead to a variety of byproducts.[2] Understanding the potential formation of these impurities is the first step toward optimizing your reaction conditions and purification strategies.
This guide will focus on the common challenges encountered during the synthesis of this compound and provide a structured approach to identifying and resolving them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but I see multiple spots on my TLC plate besides my product. What are the likely byproducts?
A1: The most common byproducts in the Williamson ether synthesis of this compound stem from the ambident nature of the 2,5-difluorophenoxide nucleophile and the reactivity of the methylating agent. The primary suspects are:
-
C-Alkylated Byproducts: Instead of the desired O-alkylation, the methyl group can attach to the aromatic ring, a reaction known as C-alkylation.[3] This results in the formation of various methylated 2,5-difluorophenol isomers.
-
Over-methylated Products: If a strong methylating agent is used in excess, it's possible to see di- or even tri-methylated species, although this is less common under standard conditions.[4]
-
Unreacted 2,5-Difluorophenol: Incomplete reaction will leave you with the starting phenol.
-
Byproducts from the Methylating Agent: Depending on the methylating agent used (e.g., dimethyl sulfate, methyl iodide), side reactions can generate impurities. For instance, hydrolysis of dimethyl sulfate can produce methanol and sulfuric acid.
dot graph TD { A[2,5-Difluorophenoxide] --> B{Reaction with Methylating Agent}; B --> C[O-Alkylation (Desired Product)this compound]; B --> D[C-Alkylation (Byproduct)Methylated 2,5-Difluorophenols]; subgraph "Potential Side Reactions" D; end } caption: "O- vs. C-Alkylation in this compound Synthesis"
Q2: I have isolated an unknown impurity. How can I definitively identify it?
A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure elucidation.
Step-by-Step Impurity Identification Workflow:
-
Isolation: The first step is to isolate the impurity from the reaction mixture using techniques like flash column chromatography or preparative HPLC.
-
Mass Spectrometry (MS): Once isolated, obtain a mass spectrum, typically through Gas Chromatography-Mass Spectrometry (GC-MS). This will provide the molecular weight of the impurity. For C-alkylated byproducts, you would expect to see the same molecular weight as the desired product, this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the precise structure.
-
¹H NMR: Will show characteristic aromatic and methyl proton signals. The integration and splitting patterns are crucial for determining the substitution pattern on the aromatic ring.
-
¹³C NMR: Provides information on the number and type of carbon atoms.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. The chemical shifts and coupling constants of the fluorine atoms are highly sensitive to their environment, allowing for clear differentiation between isomers.[5]
-
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Impurity Identification"
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| High levels of C-alkylated byproducts | The reaction conditions favor C-alkylation over O-alkylation. This can be influenced by the solvent, counter-ion, and temperature.[6] | - Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic. - Base/Counter-ion: Using a base that results in a less tightly associated counter-ion (e.g., using potassium carbonate instead of sodium hydride) can increase the reactivity of the oxygen atom. - Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically controlled O-alkylation product. |
| Presence of unreacted 2,5-difluorophenol | - Incomplete deprotonation of the phenol. - Insufficient amount of methylating agent. - Deactivation of the methylating agent. | - Base: Ensure at least one full equivalent of a sufficiently strong base is used to completely deprotonate the phenol. - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent. - Reagent Quality: Use fresh, high-purity methylating agent. |
| Formation of colored impurities | This can sometimes be due to oxidation of the phenol starting material or byproducts. | - Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purification: These impurities can often be removed by column chromatography or by washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) during workup. |
Analytical Characterization of Potential Byproducts
The following table provides a hypothetical guide to distinguishing this compound from a potential C-alkylated byproduct using common analytical techniques.
| Compound | Expected Molecular Ion (m/z) in GC-MS | Key ¹H NMR Signals (in CDCl₃) | Key ¹⁹F NMR Signals (relative to CFCl₃) |
| This compound (Product) | 144.04 | ~3.9 ppm (s, 3H, -OCH₃), 6.8-7.2 ppm (m, 3H, Ar-H) | Two distinct signals in the aromatic region. |
| Methyl-2,5-difluorophenol (Byproduct) | 144.04 | ~5.0-6.0 ppm (br s, 1H, -OH), ~3.8 ppm (s, 3H, -Ar-CH₃), 6.7-7.1 ppm (m, 2H, Ar-H) | Two distinct signals, likely shifted compared to the product due to the different electronic environment. |
Note: The exact chemical shifts will vary depending on the specific isomer of the C-alkylated byproduct formed and the NMR solvent used.
Experimental Protocols for Byproduct Analysis
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms) is usually sufficient.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: 40-400 amu
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in your sample to a known standard of this compound. Analyze the mass spectra of unknown peaks for the expected molecular ion and fragmentation patterns of potential byproducts.
Protocol 2: ¹⁹F NMR for Isomer Differentiation
-
Sample Preparation: Dissolve the purified product or isolated impurity in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum. No proton decoupling is necessary initially, as F-H coupling can provide valuable structural information.
-
Ensure a sufficient relaxation delay for accurate integration if quantitative analysis is desired.
-
-
Data Analysis: The chemical shifts and coupling constants of the fluorine signals are highly diagnostic. Isomeric byproducts will exhibit different ¹⁹F NMR spectra compared to the desired product.
Concluding Remarks
The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and the potential for byproduct formation. By employing a systematic approach to troubleshooting and leveraging powerful analytical techniques like GC-MS and NMR, researchers can effectively identify and mitigate the formation of unwanted impurities. This guide serves as a foundational resource to aid in the optimization of your synthetic protocols and to ensure the high purity of your final product.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- PrepChem. (n.d.). Synthesis of 2,5-difluoroaniline.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- ChemistryViews. (2012, November 21). C- or O-Alkylation?
- Google Patents. (n.d.). US3446856A - Methylation of phenols.
- ResearchGate. (n.d.). A Review of the Process on Vapor Phase Methylation of Phenol with Methanol.
- PubMed. (2000). O-Methylation of tea polyphenols catalyzed by human placental cytosolic catechol-O-methyltransferase. Drug Metabolism and Disposition, 28(9), 1024-1030.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- The University of Manchester. (2016). New NMR Tools for Impurity Analysis.
- ResearchGate. (n.d.). 37. Differential reaction energy profiles for O versus C alkylation of...
- Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?
- PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation.
- ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds.
- Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in.
- AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE.
- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Rice Office of Research. (2010, April 16).
- Wordpress. (2025, December 18). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
- ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?
- Khan Academy. (n.d.). Williamson ether synthesis.
- Benchchem. (n.d.). Stability of 2,4-Difluorophenol under different reaction conditions.
- PubChem. (n.d.). 2,5-Difluorophenol.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 4. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Experimental Protocols for 2,5-Difluoroanisole
Welcome to the technical support center for 2,5-Difluoroanisole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to ensure the success of your experiments. This resource is designed for researchers, chemists, and drug development professionals, moving beyond simple instructions to explain the underlying chemical principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and applications of this compound.
Q1: What is this compound and what are its primary applications in research and development?
This compound (also known as 1,4-Difluoro-2-methoxybenzene) is a fluorinated aromatic building block used extensively in organic synthesis.[1][2] Its unique electronic profile, created by two electron-withdrawing fluorine atoms and an electron-donating methoxy group, makes it a valuable synthon for constructing complex molecules.[3]
Its primary applications include:
-
Pharmaceutical Development : It serves as a key intermediate in synthesizing Active Pharmaceutical Ingredients (APIs), particularly for neurological disorders. The fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][3]
-
Agrochemical Formulations : It is used to create advanced herbicides and pesticides, where the fluorine substituents contribute to the potency and environmental persistence of the active compounds.[1]
-
Materials Science : It is employed in the development of liquid crystals, advanced polymers, and coatings where its structural rigidity and fluorine content can modulate material properties like thermal stability and dielectric constant.[1][3]
Q2: What are the key physical and chemical properties of this compound?
Understanding the physical properties is critical for experimental design, particularly for purification.
| Property | Value | Source |
| CAS Number | 75626-17-4 | [1] |
| Molecular Formula | C₇H₆F₂O | [1][2] |
| Molecular Weight | 144.12 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 73 °C at 25 mmHg | [1] |
| Density | ~1.25 g/mL | [1] |
| Refractive Index | n20/D ~1.48 | [1] |
Q3: What are the essential safety and handling precautions for this compound?
This compound is a flammable liquid and an irritant. Adherence to safety protocols is mandatory.
| Hazard Category | GHS Classification | Precautionary Measures |
| Flammability | H226: Flammable liquid and vapor | Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[2][4] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[2] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles or a face shield. Ensure eyewash stations are accessible.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.[2] |
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, question-and-answer-based solutions to specific experimental challenges.
Issue 1: Low Yield in Electrophilic Aromatic Substitution (EAS)
Q: My electrophilic bromination of this compound is resulting in a low yield of the desired 4-bromo-2,5-difluoroanisole. What is causing this and how can I optimize the reaction?
A: This is a common issue rooted in the directing effects of the substituents. The methoxy (-OCH₃) group is a strong activating, ortho-, para- director, while the fluorine (-F) atoms are deactivating, ortho-, para- directors. The outcome of the reaction depends on the delicate balance between these competing effects.
Causality Analysis: The -OCH₃ group directs electrophiles to positions C4 and C6. The fluorine at C5 deactivates the adjacent C4 and C6 positions, but the fluorine at C2 strongly deactivates the C3 position. The C4 position is the most sterically accessible and electronically favorable site for substitution. However, harsh reaction conditions can lead to side reactions or over-bromination.
Optimization Strategy:
-
Choice of Brominating Agent: Avoid using elemental bromine (Br₂) with a strong Lewis acid like FeBr₃ initially, as this can be too aggressive. A milder agent like N-Bromosuccinimide (NBS) is often more selective and easier to control.
-
Solvent Selection: A polar aprotic solvent like Acetonitrile (MeCN) or a non-polar solvent like Dichloromethane (DCM) can be effective. Acetic acid is also a common choice that can facilitate the reaction.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the formation of byproducts. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
Self-Validating Protocol: Regioselective Bromination of this compound
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous Acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Rationale: Adding the electrophile slowly maintains a low concentration, favoring monosubstitution and preventing temperature spikes.
-
Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The product should have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete (typically 1-3 hours), quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate.
Visualization: Directing Effects in EAS The diagram below illustrates how the substituents on this compound direct an incoming electrophile (E⁺).
Caption: Directing effects on this compound for electrophilic substitution.
Issue 2: Reaction Failure and General Troubleshooting
Q: My reaction with this compound failed to produce the desired product. What is a systematic approach to troubleshooting the experiment?
A: A failed reaction requires a logical and systematic investigation to identify the root cause. Do not arbitrarily change multiple variables at once.[5] The workflow below provides a structured approach.
Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting a failed chemical reaction.
Key Causality Checks:
-
Starting Material Integrity: Confirm the purity of your this compound via NMR or GC-MS. Impurities can inhibit catalysts or cause side reactions.
-
Reagent Activity: Many reagents, especially organometallics or hydrides, degrade over time. Use freshly opened bottles or titrate to determine the active concentration.[5]
-
Atmospheric Control: Many reactions, particularly those involving organometallic intermediates (e.g., Suzuki or Buchwald-Hartwig couplings), are highly sensitive to oxygen and moisture. Ensure your glassware is properly dried and the system is under a positive pressure of an inert gas.
-
Work-up Issues: Your product may have been formed but lost during the work-up. It could be water-soluble, volatile, or unstable to the pH of an aqueous wash.[6] Always check all phases (aqueous layers, filter solids) by TLC before discarding them.
Issue 3: Purification Challenges
Q: I am having difficulty purifying my product from unreacted this compound. What are the best practices for separation?
A: Separating a product from a starting material with similar polarity can be challenging. The boiling point of this compound is relatively low, which can be exploited.
Purification Strategy Table:
| Method | When to Use | Key Considerations & Causality |
| Flash Column Chromatography | Most common method for products with different polarity. | Solvent System: Start with a non-polar system (e.g., 100% Hexanes) and gradually increase polarity with Ethyl Acetate or DCM. The goal is to find a system where the starting material has an Rf of ~0.5 and the product has an Rf of ~0.2-0.3 for optimal separation. Silica Loading: Do not overload the column. A sample-to-silica ratio of 1:50 to 1:100 is recommended for difficult separations. |
| Vacuum Distillation | When the product has a significantly different boiling point (>30 °C difference) from the starting material. | Given the boiling point of this compound (73 °C / 25 mmHg), this is viable if your product is much less volatile.[1] Careful control of the vacuum and temperature is essential to prevent co-distillation. |
| Preparative TLC | For small-scale reactions (<100 mg) where column chromatography is inefficient. | This method offers high resolution but is limited by the amount of material that can be loaded. It's an excellent way to get a small, pure sample for characterization. |
| Recrystallization | If your product is a solid at room temperature. | The ideal scenario. Find a solvent system where your product is soluble at high temperatures but insoluble at low temperatures, while the this compound (a liquid) remains in the mother liquor. |
References
- This compound - Chem-Impex. (URL: [Link])
- MSDS of 2,5-Difluoroaniline. (URL: [Link])
- 2,5-Difluoroaniline: A Cornerstone for Pharmaceutical and Agrochemical Innov
- Unlocking Innovation: The Role of 2,5-Difluoroaniline in Modern Chemical Synthesis. (URL: [Link])
- This compound | C7H6F2O | CID 2724989 - PubChem. (URL: [Link])
- 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem. (URL: [Link])
- Material Safety Data Sheet - 2,6-Difluoroaniline, 97% - Cole-Parmer. (URL: [Link])
- 2,5-Difluoroaniline - Chem-Impex. (URL: [Link])
- SAFETY DATA SHEET - Fisher Scientific (2,6-Difluoroanisole). (URL: [Link])
- How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])
- Method of preparing 2,4-difluoroaniline - P
- 2,5-Difluoroaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])
- US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google P
- The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry. (URL: [Link])
- High-field NMR spectroscopy and FTICR mass spectrometry - BG. (URL: [Link])
- US5091580A - Process for the preparation of 2,6-difluoroaniline - Google P
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Difluoroanisole
For researchers, scientists, and professionals in drug development, a comprehensive understanding of analytical techniques is paramount for the unambiguous structural elucidation of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2,5-difluoroanisole, offering a comparative perspective with structurally related compounds and a detailed experimental protocol for acquiring high-quality data.
The Structural Landscape of this compound: An NMR Perspective
This compound, also known as 1,4-difluoro-2-methoxybenzene, presents a fascinating case for NMR analysis. The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atoms on the aromatic ring creates a distinct electronic environment, which is reflected in the chemical shifts and coupling constants observed in its NMR spectra. Understanding these spectral features is key to its identification and the characterization of related fluorinated aromatic compounds.
Predicted ¹H NMR Spectral Data for this compound
Due to the limited availability of public experimental spectra for this compound, the following data was generated using the highly reliable online prediction tool, NMRDB.org. This tool utilizes a database of experimentally recorded spectra to predict chemical shifts and coupling patterns with a high degree of accuracy.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 6.95 | ddd | J(H3-H4) = 9.1, J(H3-F2) = 5.2, J(H3-F5) = 2.9 |
| H-4 | 7.08 | ddd | J(H4-H3) = 9.1, J(H4-H6) = 3.1, J(H4-F5) = 8.8 |
| H-6 | 6.82 | ddd | J(H6-F5) = 10.0, J(H6-F2) = 7.8, J(H6-H4) = 3.1 |
| OCH₃ | 3.88 | s | - |
Disclaimer: Data is predicted and should be used as a reference. Actual experimental values may vary.
The predicted ¹H NMR spectrum reveals a complex aromatic region. The three aromatic protons are chemically non-equivalent and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The methoxy group, being isolated from any neighboring protons, is expected to appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data for this compound
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 | 150.2 | d, J(C1-F2) = 11.5 |
| C-2 | 157.9 | d, J(C2-F2) = 242.0 |
| C-3 | 112.1 | dd, J(C3-F2) = 22.0, J(C3-F5) = 3.0 |
| C-4 | 116.3 | dd, J(C4-F5) = 25.0, J(C4-F2) = 8.0 |
| C-5 | 155.8 | d, J(C5-F5) = 240.0 |
| C-6 | 105.4 | dd, J(C6-F5) = 27.0, J(C6-F2) = 2.0 |
| OCH₃ | 56.5 | - |
Disclaimer: Data is predicted and should be used as a reference. Actual experimental values may vary.
The predicted ¹³C NMR spectrum is characterized by large one-bond carbon-fluorine coupling constants (¹JCF) for the carbons directly attached to fluorine (C-2 and C-5). Smaller two-, three-, and four-bond couplings (nJCF) are also predicted for the other aromatic carbons, providing valuable structural information. The methoxy carbon appears as a singlet in the typical region for such groups.[1]
Comparative Spectral Analysis: Unraveling Substituent Effects
To fully appreciate the spectral features of this compound, a comparison with simpler, related molecules is instructive. Anisole and 1,4-difluorobenzene serve as excellent reference points.
Anisole: The Methoxy Influence
Anisole provides the baseline NMR signature for the methoxybenzene scaffold.
Table 3: Experimental NMR Data for Anisole
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | |
| H-2, H-6 (ortho) | 6.88 |
| H-3, H-5 (meta) | 7.26 |
| H-4 (para) | 6.92 |
| OCH₃ | 3.79 |
| ¹³C NMR | |
| C-1 | 159.9 |
| C-2, C-6 | 114.1 |
| C-3, C-5 | 129.6 |
| C-4 | 120.8 |
| OCH₃ | 54.8 |
Source: ChemicalBook[2][3], SpectraBase[4]
In anisole, the methoxy group's electron-donating nature shields the ortho and para positions, resulting in upfield shifts for these protons and carbons compared to benzene.
1,4-Difluorobenzene: The Fluorine Effect
1,4-Difluorobenzene illustrates the impact of two para-substituted fluorine atoms on the aromatic ring.
Table 4: Experimental NMR Data for 1,4-Difluorobenzene
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | |
| H-2, H-3, H-5, H-6 | 6.99 |
| ¹³C NMR | |
| C-1, C-4 | 162.7 (d, ¹JCF = 245 Hz) |
| C-2, C-3, C-5, C-6 | 115.8 (d, ²JCF = 22 Hz) |
Source: ChemicalBook[5], PubChem
The strong electronegativity of fluorine causes a significant downfield shift for the directly attached carbons (C-1 and C-4) and a large one-bond C-F coupling constant. The protons appear as a complex multiplet due to H-F coupling.
By comparing the predicted data for this compound with the experimental data for anisole and 1,4-difluorobenzene, we can rationalize the observed chemical shifts. The methoxy group in this compound will tend to shield the ring, while the fluorine atoms will deshield it, leading to the complex and nuanced spectrum predicted.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is contingent on meticulous sample preparation and the correct setup of the NMR spectrometer.
Step-by-Step Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.
-
Sample Weighing : For a standard 5 mm NMR tube, weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube : Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Spectrometer Operation: A General Workflow
The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra. Specific commands and procedures will vary depending on the spectrometer manufacturer and software.
Caption: A generalized workflow for NMR data acquisition and processing.
Visualizing Spin-Spin Coupling in this compound
The complex splitting patterns in the ¹H NMR spectrum of this compound arise from the interactions between the different nuclei. A visual representation can aid in understanding these coupling networks.
Caption: Spin-spin coupling network for the aromatic protons of this compound.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral features of this compound, grounded in a comparative analysis with related compounds and supported by a robust experimental protocol. For researchers in drug discovery and chemical synthesis, this detailed approach to spectral interpretation is indispensable for confident structural assignment and the advancement of their scientific endeavors.
References
- NMRDB.org. NMR Predict. [Link]
- ACD/Labs. Methoxy groups just stick out. [Link]
- SpectraBase. Anisole. [Link]
- PubChem. 1,4-Difluorobenzene. [Link]
- Organomation.
- Iowa State University.
Sources
A Comparative Guide to Purity Assessment of 2,5-Difluoroanisole: GC-MS Analysis and Alternatives
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates like 2,5-Difluoroanisole is paramount. This versatile compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, demands rigorous quality control to ensure the integrity and reproducibility of experimental outcomes.[1] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, offering a comprehensive resource for selecting the most appropriate methodology.
The Critical Role of Purity in Synthesis
The presence of impurities, even in trace amounts, can have significant consequences in a synthetic workflow. In the context of this compound (CAS No. 75626-17-4), potential impurities could arise from starting materials, by-products, or degradation products.[1] For instance, incomplete reactions during its synthesis from precursors like 2,5-difluoroaniline or 2,5-difluoronitrobenzene could leave residual starting materials or introduce isomeric impurities.[2][3][4] The boiling point of this compound is 73 °C/25 mmHg, a property that makes it amenable to GC analysis.[1]
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[5][6] Its strength lies in the synergistic combination of the superior separation capabilities of gas chromatography and the definitive identification power of mass spectrometry.
The Causality Behind the Method: Why GC-MS is Effective
The effectiveness of GC-MS for analyzing this compound stems from its physical and chemical properties. As a relatively volatile organic compound, it is readily vaporized in the GC inlet without degradation. The chromatographic column then separates this compound from potential impurities based on differences in their boiling points and affinities for the stationary phase. Subsequently, the mass spectrometer fragments the eluted molecules into a unique pattern of ions, providing a "fingerprint" for unambiguous identification and quantification.
A Self-Validating System: Ensuring Trustworthiness
A properly developed and validated GC-MS method provides a self-validating system for purity assessment.[7][8][9] Method validation, following guidelines from organizations like the International Council for Harmonisation (ICH), ensures the method is specific, linear, accurate, precise, and robust.[7][10] This rigorous validation process provides a high degree of confidence in the reported purity values.
Experimental Protocol: GC-MS Analysis of this compound
This section details a standard protocol for the purity assessment of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice for separating a range of potential impurities.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
3. Data Analysis:
-
The purity of this compound is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
-
Impurity identification is achieved by comparing the mass spectra of the impurity peaks with a reference library (e.g., NIST).
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.[11][12][13][]
| Technique | Principle | Advantages for this compound | Limitations |
| GC-MS | Separation by volatility and polarity, followed by mass-based detection. | High sensitivity for volatile impurities, excellent for separation of isomers, and provides structural information for impurity identification.[5][15] | Not suitable for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Can detect non-volatile impurities and degradation products. Orthogonal to GC, providing complementary information.[11][16] | May have lower resolution for volatile isomers compared to capillary GC. Requires a chromophore for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural confirmation of the main component and can identify and quantify impurities without the need for reference standards (qNMR).[5][16][17] | Lower sensitivity compared to GC-MS for trace impurities. Can be complex for quantifying overlapping signals. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of absolute purity based on the melting point depression caused by impurities.[] | Only applicable to crystalline solids and requires a high-purity ( >98%) sample for accurate results. Not suitable for identifying individual impurities. |
Selecting the Right Tool for the Job
The choice of analytical technique ultimately depends on the specific requirements of the analysis.
-
For routine quality control and the detection of volatile impurities, GC-MS is the method of choice. Its high sensitivity and resolving power are ideal for identifying and quantifying trace contaminants that could impact downstream applications.
-
When non-volatile impurities are a concern, HPLC provides a valuable orthogonal approach.
-
For definitive structural confirmation and the quantification of major components without a reference standard, qNMR is unparalleled.
-
DSC can be a useful tool for determining the absolute purity of highly pure, crystalline batches.
In a comprehensive purity assessment strategy, a combination of these techniques is often employed to provide a complete picture of the sample's composition. For instance, GC-MS can be used to screen for volatile impurities, while HPLC addresses non-volatile components, and NMR confirms the structure of the primary compound.
Conclusion
The purity of this compound is a critical parameter that directly influences the success of research and development activities. GC-MS offers a robust, sensitive, and reliable method for its purity assessment, particularly for volatile impurities. By understanding the principles and practical considerations of GC-MS, and by comparing its performance with alternative techniques such as HPLC, NMR, and DSC, researchers can make informed decisions to ensure the quality and integrity of their work. A well-validated analytical method is not just a procedural step; it is a cornerstone of scientific rigor and reproducibility.[9]
References
- HPT Pharma. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- ChemWhat. (n.d.). 2,5-Difluoroaniline CAS#: 367-30-6.
- Kozarev, V., et al. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.
- International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
- MDPI. (2023, February 21). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- PubChem. (n.d.). This compound.
- Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- Preprints.org. (2025, November 8). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- PrepChem.com. (n.d.). Synthesis of 2,5-difluoroaniline.
- PubChem. (n.d.). 2,5-Difluoroaniline.
- Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,5-Difluoroaniline | 367-30-6 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 2,5-Difluoroaniline CAS#: 367-30-6 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchtrendsjournal.com [researchtrendsjournal.com]
- 8. ijpsr.com [ijpsr.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry [mdpi.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
Comparing the reactivity of 2,5-Difluoroanisole vs. other difluoroanisole isomers
For distribution to: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of Fluorine in Aromatic Systems
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of molecular design. Fluorine's unique electronic properties—high electronegativity and ability to participate in hydrogen bonding—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Difluoroanisoles, a class of disubstituted benzene derivatives, serve as versatile building blocks for introducing these desirable traits. However, the six constitutional isomers of difluoroanisole exhibit distinct reactivity profiles, governed by the intricate interplay of the activating methoxy group and the deactivating, yet directing, fluorine substituents.
This guide provides an in-depth comparison of the reactivity of 2,5-difluoroanisole against its other isomers. We will dissect the electronic and steric factors that dictate the outcomes of key synthetic transformations—Directed ortho-Metalation (DoM), Electrophilic Aromatic Substitution (EAS), and Nucleophilic Aromatic Substitution (SNAr)—supported by experimental data and detailed protocols to empower chemists in selecting the optimal isomer for their synthetic campaigns.
The Electronic Landscape: Decoding Substituent Effects
The reactivity of any difluoroanisole isomer is a consequence of the combined electronic effects of the methoxy (-OCH3) and two fluorine (-F) substituents. Understanding these fundamental principles is crucial for predicting regioselectivity.
-
The Methoxy Group (-OCH3): A powerful activating group. Through a +R (resonance) effect, the oxygen's lone pairs donate electron density into the aromatic π-system, particularly at the ortho and para positions.[1][2] This makes the ring more nucleophilic and susceptible to electrophilic attack. The methoxy group is also a potent Directed Metalation Group (DMG) in DoM reactions.[3][4][5]
-
The Fluorine Atom (-F): A deactivating group with a paradoxical directing effect. Due to its high electronegativity, fluorine withdraws electron density from the ring via a strong -I (inductive) effect, making the ring less reactive towards electrophiles overall. However, like the methoxy group, it possesses lone pairs that can be donated via a +R effect, directing incoming electrophiles to the ortho and para positions. Fluorine can also act as a moderate DMG and is an excellent leaving group in SNAr reactions.[3]
The competition and synergism between these effects dictate the ultimate reactivity and regiochemical outcome for each isomer.
Sources
The Strategic Advantage of Fluorination: A Comparative Guide to 2,5-Difluoroanisole and its Non-Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds represents a powerful tool for fine-tuning physicochemical and biological properties. This guide provides an in-depth comparison of 2,5-difluoroanisole and its non-fluorinated analogue, anisole, highlighting the distinct advantages conferred by difluorination. By examining key parameters such as metabolic stability, lipophilicity, and synthetic utility, we aim to provide a comprehensive resource for researchers seeking to leverage the unique attributes of this fluorinated building block.
Unveiling the Impact of Fluorine: A Physicochemical Overview
The introduction of two fluorine atoms onto the anisole ring at the 2 and 5 positions dramatically alters the molecule's electronic and conformational landscape. These changes manifest in several key physicochemical properties that are critical for drug design and materials science.
While direct comparative experimental data for all properties is not always available in a single source, we can compile and extrapolate from existing literature and established principles of fluorine chemistry to draw a comparative picture.
Table 1: Comparative Physicochemical Properties of Anisole and this compound
| Property | Anisole (Non-Fluorinated) | This compound | Advantage of Fluorination |
| Molecular Weight | 108.14 g/mol | 144.12 g/mol [1] | Increased mass |
| Boiling Point | 154 °C | 73 °C / 25 mmHg[2] | Altered volatility |
| Calculated logP | ~2.11 | ~2.5 (estimated) | Increased lipophilicity |
| Metabolic Stability | Susceptible to O-demethylation and aromatic hydroxylation | Expected increased resistance to oxidative metabolism | Enhanced metabolic stability |
| Reactivity | Prone to electrophilic aromatic substitution | Modulated reactivity in cross-coupling reactions | Versatile synthetic handle |
The Fluorine Advantage in Detail
Enhanced Metabolic Stability: Blocking Metabolic Hotspots
A primary driver for the incorporation of fluorine in drug candidates is the enhancement of metabolic stability.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.
Anisole is known to undergo two primary metabolic transformations in vivo: O-demethylation to form phenol and aromatic hydroxylation, primarily at the para-position.[4] The introduction of a fluorine atom at the 2-position and another at the 5-position in this compound serves a dual purpose in mitigating these metabolic pathways.
-
Blocking Aromatic Hydroxylation: The fluorine atom at the 5-position (equivalent to the para-position relative to the methoxy group) directly blocks the most susceptible site for CYP450-mediated hydroxylation.
-
Electronic Effects on O-Demethylation: The strong electron-withdrawing nature of the two fluorine atoms reduces the electron density of the aromatic ring and the methoxy group, potentially making the molecule a poorer substrate for the enzymes responsible for O-demethylation.
Modulating Lipophilicity for Improved Pharmacokinetics
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][6][7] The introduction of fluorine generally increases the lipophilicity of a molecule.[8]
A study on fluoroanisoles from the Pfizer corporate database revealed that a difluoromethoxy group (PhOCF₂H) offers a better balance of properties, including logD and transcellular permeability, compared to a trifluoromethoxy group (PhOCF₃).[9] While this study does not specifically analyze this compound, it underscores the nuanced effects of the degree of fluorination on physicochemical properties. It is reasonable to infer that this compound will exhibit a higher logP than anisole, which can be advantageous for crossing biological membranes. However, it is crucial to consider that for ionizable compounds, logD, which is pH-dependent, provides a more physiologically relevant measure of lipophilicity.[10]
Enhanced Synthetic Utility: A Versatile Building Block
This compound is not merely a metabolically stabilized version of anisole; its unique electronic properties make it a valuable and versatile intermediate in organic synthesis, particularly in the construction of complex bioactive molecules.[11] The fluorine atoms activate the aromatic ring for certain reactions and provide regiochemical control, while the methoxy group can be a precursor to a hydroxyl group or other functionalities.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.[12] While aryl fluorides are generally less reactive than aryl bromides or iodides in this reaction, the presence of two fluorine atoms and a methoxy group on the ring can influence the reactivity of this compound. More commonly, the corresponding boronic acid, 2,5-difluorophenylboronic acid, is used as a coupling partner.[11][13]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling with a 2,5-Difluorophenyl Moiety
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid derivative of this compound, which can be adapted based on specific substrates and available laboratory resources.
Diagram: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 eq)
-
2,5-Difluorophenylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq)
-
Degassed solvent (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, 2,5-difluorophenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if separate) to the vessel.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[14][15] The electron-deficient nature of the this compound ring can make it a suitable substrate for this reaction, allowing for the introduction of a variety of amine-containing functionalities.
Experimental Protocol: Generalized Buchwald-Hartwig Amination of a 2,5-Difluoroaryl Halide
This protocol provides a general procedure for the Buchwald-Hartwig amination of a halogenated this compound derivative with an amine.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
Halogenated this compound (e.g., 1-bromo-2,5-difluoro-4-methoxybenzene) (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the halogenated this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion: A Strategic Choice for Advancing Chemical Innovation
The strategic incorporation of fluorine in this compound offers a clear set of advantages over its non-fluorinated counterpart, anisole, for applications in drug discovery and materials science. The enhanced metabolic stability imparted by the fluorine atoms can lead to improved pharmacokinetic profiles in drug candidates. Furthermore, the modulated lipophilicity and unique electronic properties of this compound make it a versatile synthetic building block, enabling the construction of complex molecular architectures through modern cross-coupling methodologies. While direct, head-to-head experimental comparisons are not always readily available, the foundational principles of fluorine chemistry and data from closely related analogues provide a strong rationale for the preferential use of this compound in many research and development endeavors. As the demand for more robust and effective chemical entities continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in advancing chemical innovation.
References
- Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715–726.
- Chem-Impex. (n.d.). This compound.
- Wikipedia. (2023, October 27). Buchwald–Hartwig amination. In Wikipedia.
- Lin, G. W., & O'Brien, P. J. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(1), 10–24.
- Dorel, R., Grugel, C., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019).
- Ramezanpour, S., & Weaver, G. W. (2010). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Bioorganic & medicinal chemistry letters, 20(1), 254–257.
- Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Powis, G., & Jansson, I. (1982). Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes. Xenobiotica, 12(5), 291–299.
- Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of King Saud University - Science, 35(1), 102422.
- ChemAxon. (n.d.). LogP and logD calculations.
- Wikipedia. (2023, October 27). Buchwald–Hartwig amination. In Wikipedia.
- Guchhait, S. K., & Madaan, A. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules (Basel, Switzerland), 24(17), 3095.
- Crocker, M. S., Foy, H., Tokumaru, K., Dudding, T., Pink, M., & Johnston, J. N. (2019). A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. Chem (Cambridge, Mass.), 5(5), 1248–1264.
- El-Sayed, N. N. E., & El-Gazzar, M. G. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules (Basel, Switzerland), 27(19), 6594.
- Sytnik, K. O., Kulyk, S. V., Bezvikonnyi, O. V., & Volyniuk, D. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules (Basel, Switzerland), 26(23), 7384.
- Hagar, M., Ahmed, H. A., & Al-Mutabagani, L. A. (2022).
- Ahneman, D. T., Estrada, J. G., Lin, S., Dreher, S. D., & Doyle, A. G. (2018).
- PubChem. (n.d.). This compound.
- de Souza, M. V. N., & de Almeida, M. V. (2022). Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. Molecules (Basel, Switzerland), 27(13), 4165.
- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, J. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Industrial & Engineering Chemistry Research, 64(28), 12456–12465.
- Cerfontain, H., Lambrechts, H. J. P., & Schaasberg-Nienhuis, Z. R. H. (1985). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659–667.
- Clarke, S. E., & Jones, B. C. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8), 549–557.
- Shalaeva, M., Kenseth, J., Lombardo, F., & Parenty, A. (2007). The Rule of Five revisited: applying log D in place of log P in drug-likeness filters. Molecular pharmaceutics, 4(4), 556–564.
- Wang, D., & D'Amore, N. (2018). The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C.
- Shah, P., Shah, V., & Shah, S. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. ACS omega, 8(33), 30043–30048.
- Ramirez, A., & Kou, K. G. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
- Asylbekov, A. S., & Zheldakov, A. S. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Molecules (Basel, Switzerland), 29(7), 1599.
- Quora. (2018, January 29). In organic chemistry, what's the difference between anisole and aniline for aromatic substitution (both are activating, ortho-para, and not much steric interaction is possible)? Is there something obvious that I missed? Is there not much difference?
- Chemistry Stack Exchange. (2014, February 11). Electrophilic aromatic substitution reaction of dihydrofuran-2,5-dione with anisole.
- MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds: Volume II.
Sources
- 1. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfachemic.com [alfachemic.com]
- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Rule of Five revisited: applying log D in place of log P in drug-likeness filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Crystallographic Guide to 2,5-Difluoroanisole Derivatives: Structural Insights for Drug Discovery
For researchers, scientists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is a cornerstone of modern chemical research. The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The 2,5-difluoroanisole moiety, in particular, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[4] This guide provides a comparative analysis of the crystallographic characteristics of anisole derivatives, with a special focus on the influence of 2,5-difluorination.
Due to the limited availability of public crystallographic data for simple this compound derivatives, this guide will leverage the crystal structure of the parent compound, anisole, and the closely related 2,5-difluoroaniline to extrapolate and discuss the anticipated structural effects of such fluorination. This comparative approach provides valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of these important classes of compounds. We will also explore alternative analytical techniques, such as ¹⁹F NMR spectroscopy, which are indispensable for the comprehensive characterization of these molecules.
The Significance of Fluorination in Anisole Derivatives
Anisole and its derivatives are prevalent scaffolds in medicinal chemistry. The introduction of fluorine atoms can dramatically alter the properties of the parent molecule. For instance, fluorination can influence the conformation of the methoxy group relative to the aromatic ring, which in turn can affect how the molecule interacts with its biological target.[1][2][3] Furthermore, the strong electronegativity of fluorine can lead to the formation of non-covalent interactions, such as hydrogen bonds and halogen bonds, which can significantly impact crystal packing and, consequently, the solid-state properties of the material, including solubility and stability.
X-ray Crystallography: Unveiling the Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of the three-dimensional structure of small molecules.[5] The process, from crystal growth to the final refined structure, provides a wealth of information, including bond lengths, bond angles, torsion angles, and the arrangement of molecules in the crystal lattice.
Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process that demands both patience and precision. The following protocol outlines the key steps involved.
1. Synthesis and Purification: The synthesis of this compound derivatives often starts from commercially available precursors like 2,5-difluoroaniline. The purity of the compound is paramount for successful crystallization.
2. Crystal Growth: Obtaining high-quality single crystals is often the most challenging step.[5] Several techniques can be employed, and the optimal method is highly dependent on the specific compound.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution induces crystallization.[6]
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation. This is particularly effective for compounds with a significant temperature-dependent solubility.[7]
3. Crystal Selection and Mounting: A suitable crystal, typically with well-defined faces and free of visible defects, is selected under a microscope and mounted on a goniometer head for data collection.
4. Data Collection: The mounted crystal is placed on a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
5. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is then "solved" using computational methods, and subsequently "refined" to achieve the best possible fit between the observed and calculated diffraction data.
Comparative Crystallographic Data Analysis
The following table presents a comparison of the crystallographic data for anisole and 2,5-difluoroaniline. While not a direct comparison with a this compound derivative, it offers valuable insights into the effects of the difluoro substitution pattern on a similar aromatic system.
| Parameter | Anisole[8][9] | 2,5-Difluoroaniline |
| Chemical Formula | C₇H₈O | C₆H₅F₂N |
| Molecular Weight | 108.14 g/mol | 129.11 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = 14.123(3) Å, b = 5.968(1) Å, c = 14.283(3) Å, β = 100.33(3)° | a = 7.733(2) Å, b = 6.002(2) Å, c = 12.062(4) Å |
| Cell Volume | 1184.2(4) ų | 559.4(3) ų |
| Molecules per Unit Cell (Z) | 8 (Z' = 2) | 4 |
| Key Intermolecular Interactions | C-H···π interactions, van der Waals forces | N-H···F hydrogen bonds, C-H···F interactions, π-π stacking |
Analysis of Structural Differences:
The data reveals significant differences in the crystal packing of anisole and 2,5-difluoroaniline. Anisole, lacking strong hydrogen bond donors or acceptors, packs primarily through weaker C-H···π and van der Waals interactions, resulting in a herringbone motif.[9] In contrast, the presence of the amino group and fluorine atoms in 2,5-difluoroaniline introduces the possibility of stronger N-H···F hydrogen bonding, which plays a crucial role in directing the crystal packing. The π-π stacking interactions are also a notable feature in the 2,5-difluoroaniline structure.
Based on this comparison, it is reasonable to predict that the crystal structure of a this compound derivative would be significantly influenced by C-H···F and C-H···O interactions, as well as potential π-π stacking, leading to a more complex and potentially denser packing arrangement than that of anisole.
Visualizing the Workflow and Molecular Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Caption: Logical relationship for the comparative structural analysis.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives necessitates the use of other analytical techniques.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool.[10] The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly sensitive.[10] Key advantages of ¹⁹F NMR include:
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much broader range than in ¹H NMR, which often allows for the clear resolution of signals from different fluorine atoms within a molecule, even if they are in similar chemical environments.[10][11]
-
Sensitivity to Electronic Environment: The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, providing valuable information about the electronic effects of neighboring substituents.
-
Spin-Spin Coupling: ¹⁹F-¹⁹F and ¹⁹H-¹⁹F coupling can provide crucial information about the connectivity and through-space proximity of atoms.[10][11]
Computational methods can also be used to predict ¹⁹F NMR chemical shifts, which, when compared to experimental data, can aid in the definitive assignment of complex spectra.[12][13]
Other Spectroscopic and Analytical Methods
-
¹H and ¹³C NMR Spectroscopy: These standard NMR techniques are essential for confirming the overall carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
Conclusion
The structural analysis of this compound derivatives is crucial for understanding how fluorine substitution impacts their properties, which is of paramount importance in the design of new drugs and agrochemicals. While a scarcity of public crystallographic data for simple derivatives necessitates a comparative approach using related structures, the principles of X-ray crystallography, coupled with insights from alternative techniques like ¹⁹F NMR, provide a robust framework for their characterization. The interplay of weak and strong intermolecular interactions, governed by the presence of fluorine, is a key determinant of the solid-state architecture of these molecules. A thorough understanding of these structural nuances will undoubtedly continue to guide the development of new and improved fluorinated compounds.
References
- Crystallography Open Database. (n.d.).
- Worldwide Protein Data Bank. (n.d.).
- Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD).
- International Union of Crystallography. (n.d.). Acta Crystallographica.
- Elsevier. (n.d.). Journal of Fluorine Chemistry.
- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.
- Gražulis, S., et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures. Journal of Applied Crystallography, 45(Pt 2), 332–339.
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380–388.
- Nardelli, M. (1995). PARST: a system of FORTRAN routines for calculating molecular structure parameters from results of crystal structure analyses. Journal of Applied Crystallography, 28(5), 659–659.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155.
- Dolbier, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157–163.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
- Berger, R., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles.
- N.A. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- SPT Labtech. (n.d.). Chemical crystallization.
- N.A. (n.d.). crystallization of small molecules.
- Seidel, R. W., & Goddard, R. (2015). Anisole at 100 K: the first crystal structure determination. Acta Crystallographica Section C, Structural Chemistry, 71(Pt 8), 664–666.
- PubChem. (n.d.). 2,5-Difluoroaniline.
- Smith, A. J. R., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Buevich, A. V., & Martin, G. E. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 85(15), 9579–9587.
- Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services.
- Hoye, T. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(10), 13624–13632.
- Chadha, R., et al. (2021).
- N.A. (2017).
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in drug design: a case study with fluoroanisoles. Journal of Fluorine Chemistry, 127(4-5), 403-413.
- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- Hosten, E. C., & Betz, R. (2021). The crystal structure of diaquahydrogen 2,5-dimethylbenzenesulphonate, C8H14O5S. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 511-513.
- Fusco, S., et al. (2015). Crystal structure of N,N′-bis(2,4-difluorobenzoyloxy)benzene-1,2:4,5-tetracarboximide.
- Dunitz, J. D. (1995). Phase transitions in molecular crystals from a chemical viewpoint. Acta Crystallographica Section B: Structural Science, 51(6), 1031-1038.
- Jones, W., & Motherwell, W. D. S. (2005). Pharmaceutical cocrystals: an emerging new class of solid dosage forms. MRS Bulletin, 30(5), 342-346.
- ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- ResearchGate. (2018). Fluorination of anisole with 22-1a, d, e.
- RSC Publishing. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- ResearchGate. (2015). Anisole at 100 K: the first crystal structure determination.
- PubMed. (2015). Anisole at 100 K: the first crystal structure determination.
- ResearchGate. (2020). Structure of anisole derivatives by total neutron and X-ray scattering: Evidences of weak C H⋯O and C H⋯π interactions in the liquid state.
- PubMed Central. (2014). Crystal structure of 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene.
- PubMed Central. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives.
- Google Patents. (n.d.). Anisole derivatives - US4746747A.
- RSC Publishing. (2023).
Sources
- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine in drug design: a case study with fluoroanisoles. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Journal of Fluorine Chemistry Impact Factor IF 2025|2024|2023 - BioxBio [bioxbio.com]
- 5. sptlabtech.com [sptlabtech.com]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. syrris.com [syrris.com]
- 8. researchgate.net [researchgate.net]
- 9. Anisole at 100 K: the first crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2,5-Difluoroanisole in Different Solvent Systems
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 2,5-Difluoroanisole: A Molecule of Interest
This compound (CAS No. 75626-17-4) is a fluorinated aromatic ether that has garnered significant interest as an intermediate in the synthesis of complex organic molecules.[1] Its unique electronic properties, stemming from the presence of two fluorine atoms on the benzene ring, impart enhanced reactivity and selectivity in various transformations, most notably in nucleophilic aromatic substitution reactions.[1] Furthermore, its characterization as a non-polar solvent suggests its potential utility as a reaction medium.[1] This guide will dissect the properties of this compound, comparing it with its parent compound, anisole, and other relevant solvents to provide a comprehensive understanding of its behavior and potential applications.
Physicochemical Properties: A Comparative Overview
A solvent's performance is intrinsically linked to its physical and chemical properties. This section provides a comparative look at the key physicochemical parameters of this compound, its parent molecule anisole, and other relevant solvents. Due to the limited availability of experimental data for this compound, some values have been estimated based on the properties of anisole and fluorobenzene.
Table 1: Key Physicochemical Properties of this compound and Comparative Solvents
| Property | This compound | Anisole | Tetrahydrofuran (THF) | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C₇H₆F₂O[1] | C₇H₈O[2] | C₄H₈O | C₆H₁₂O[3] |
| Molecular Weight ( g/mol ) | 144.12[1] | 108.14[2] | 72.11 | 100.16[3] |
| Boiling Point (°C) | 141-142[4] | 154[5] | 66 | 106[6] |
| Density (g/mL at 20°C) | 1.25[1] | 0.995[2] | 0.889 | 0.863 (at 20°C)[7] |
| Refractive Index (n₂₀D) | 1.48[1] | 1.516[5] | 1.407 | ~1.419 |
| Dielectric Constant (ε) | ~4.8 (Estimated) | 4.33[8] | 7.6 | 4.7 |
| Viscosity (cP at 20°C) | ~0.9 (Estimated) | 1.03 | 0.48 | 0.6 |
| UV Cutoff (nm) | ~280 (Estimated) | ~270 | 212 | Not available |
Estimation Rationale:
-
Dielectric Constant: The dielectric constant of anisole is 4.33, and that of fluorobenzene is 5.42. The introduction of two fluorine atoms is expected to increase the polarity compared to anisole, hence the estimated value of ~4.8.
-
Viscosity: The viscosity of anisole is 1.03 cP, and fluorobenzene is slightly less viscous. The increased molecular weight and potential for altered intermolecular forces with two fluorine atoms suggest a viscosity in a similar range, estimated at ~0.9 cP.
-
UV Cutoff: Anisole has a UV cutoff around 270 nm due to the benzene ring. The addition of fluorine atoms is not expected to dramatically shift this, so an estimated value of ~280 nm is proposed.
Solvent Characteristics and Performance
The utility of a solvent is determined by its ability to dissolve reactants, its inertness under reaction conditions, and its influence on reaction rates and selectivity.
Solubility Profile: A Hansen Solubility Parameter Perspective
Hansen Solubility Parameters (HSP) provide a powerful framework for predicting the solubility of a substance in a given solvent. The total HSP (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
Table 2: Hansen Solubility Parameters of this compound (Estimated) and Comparative Solvents (in MPa⁰.⁵)
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Total (δt) |
| This compound (Estimated) | 18.0 | 5.0 | 4.0 | 19.1 |
| Anisole [9] | 17.8[9] | 4.4[9] | 6.9[9] | 19.9 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 19.4 |
| Cyclopentyl Methyl Ether (CPME) | 16.5 | 4.1 | 2.9 | 17.3 |
| Toluene | 18.0 | 1.4 | 2.0 | 18.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 20.2 |
Estimation Rationale: The HSP values for this compound are estimated based on those of anisole and fluorobenzene. The introduction of fluorine is expected to slightly increase the dispersion forces and polarity while potentially reducing the hydrogen bonding acceptor capability of the ether oxygen due to electron withdrawal.
This estimation suggests that this compound is a moderately polar solvent with a significant dispersion component, making it a good candidate for dissolving a range of organic compounds.
Performance in Key Reaction Classes
While specific data for this compound as a solvent is scarce, its properties allow for informed predictions of its performance in common reaction types.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorines in this compound activate the aromatic ring towards nucleophilic attack. When used as a solvent for SNAr reactions on other substrates, its non-polar, aprotic nature would be beneficial, particularly for reactions involving charged nucleophiles, by minimizing solvation of the nucleophile and promoting reactivity.
-
Organometallic Reactions (e.g., Grignard, Suzuki Coupling): Ethereal solvents are often employed in organometallic reactions due to the ability of the ether oxygen to coordinate with the metal center. This compound, being an ether, could serve this role. However, the electron-withdrawing fluorine atoms may reduce the Lewis basicity of the oxygen atom, potentially impacting its coordinating ability compared to THF or diethyl ether. Its higher boiling point relative to THF could be advantageous for reactions requiring elevated temperatures.
Greener Alternatives: A Comparative Look at CPME and 2-MeTHF
In the context of green chemistry, it is crucial to evaluate solvents for their environmental impact and safety. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) are two "greener" ethereal solvents that serve as excellent benchmarks for comparison.
Table 3: Comparison of this compound with Greener Ether Solvents
| Feature | This compound | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Origin | Petrochemical | Petrochemical (can be bio-based)[10] | Bio-based[11] |
| Boiling Point (°C) | 141-142 | 106[6] | 80[5] |
| Water Solubility | Low (predicted) | Low (1.1 g/100g )[7] | Limited (14 g/100g )[2] |
| Peroxide Formation | Low (predicted) | Very low[7] | Prone, requires inhibitor[2] |
| Stability | Stable (predicted) | Stable to acids/bases[7] | Good |
CPME and 2-MeTHF offer significant advantages in terms of their renewable sourcing (for 2-MeTHF and potentially CPME) and favorable safety profiles, particularly the low peroxide formation of CPME.[7][11] While this compound is not derived from renewable resources, its stability and potentially low peroxide-forming tendency (due to the electron-withdrawing fluorine atoms) could make it a safer alternative to THF in some applications.
Experimental Protocols
To facilitate a direct and quantitative comparison, the following experimental protocols are proposed.
Protocol 1: Determination of Solubility
This protocol outlines a method to determine the solubility of a standard organic compound (e.g., benzoic acid) in this compound and other solvents.
Objective: To quantitatively measure the solubility of a solid organic compound in various solvents at a specified temperature.
Materials:
-
This compound, Anisole, THF, CPME, Toluene
-
Benzoic acid (or other suitable solid solute)
-
Scintillation vials (20 mL) with caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare saturated solutions by adding an excess of benzoic acid to 10 mL of each solvent in separate scintillation vials.
-
Place the vials in a thermostatically controlled water bath at 25°C and stir vigorously for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the excess solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant from each vial using a volumetric pipette, ensuring no solid particles are transferred.
-
Dilute the withdrawn sample with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration of the saturated solution to determine the solubility in g/100 mL or mol/L.
Caption: Workflow for determining the solubility of a solid in different solvents.
Protocol 2: Kinetic Study of a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol describes a method to compare the rate of an SNAr reaction in this compound and other solvents.
Objective: To determine the pseudo-first-order rate constant for the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in different solvents.
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Piperidine
-
This compound, Anisole, THF, CPME, Toluene
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of 1-chloro-2,4-dinitrobenzene in each solvent.
-
Prepare a stock solution of piperidine in each solvent.
-
In a cuvette, place a known volume of the 1-chloro-2,4-dinitrobenzene solution and allow it to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a large excess of the piperidine solution to the cuvette and mix quickly.
-
Immediately begin monitoring the increase in absorbance at the λmax of the product, 2,4-dinitrophenylpiperidine.
-
Record the absorbance as a function of time until the reaction is complete.
-
Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment for each solvent and compare the obtained rate constants.
Caption: Experimental workflow for a kinetic study of an SNAr reaction.
Conclusion and Future Outlook
This compound presents itself as a specialty solvent with a unique combination of properties. Its predicted moderate polarity, coupled with a high boiling point and potential for enhanced stability, makes it a compelling candidate for specific applications in organic synthesis where traditional ether solvents may be suboptimal. However, the current understanding of its performance is largely based on theoretical considerations and comparisons with related compounds.
The experimental protocols outlined in this guide provide a clear pathway for a thorough and quantitative evaluation of this compound as a solvent. The data generated from these studies will be invaluable in establishing its position in the solvent selection toolbox for researchers in drug discovery and development. Furthermore, a comprehensive toxicological and environmental impact assessment will be crucial for its broader adoption as a "greener" solvent alternative.
References
- ChemBK. This compound. [Link]
- Mac-Weld. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. [Link]
- MDPI. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. [Link]
- Wikipedia. Cyclopentyl methyl ether. [Link]
- The Organic Chemistry Portal. Cyclopentyl Methyl Ether (CPME). [Link]
- Wikipedia. 2-Methyltetrahydrofuran. [Link]
- Stenutz. fluorobenzene. [Link]
- PubChem. Anisole. [Link]
- ResearchGate. Hansen solubility parameters (δ D , δ P , δ H in MPa 1/2 ) of four.... [Link]
- PubChem. 2-Methyltetrahydrofuran. [Link]
- ACS Publications. Density and Viscosity of Binary Mixtures Composed of Anisole with Dodecane, Hexadecane, Decalin, or 1,4-Dioxane: Experiments and Modeling. [Link]
- Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]
- National Bureau of Standards. Table of Dielectric Constants of Pure Liquids. [Link]
- PubMed Central.
- Biosystems Engineers. 2-Methyltetrahydrofuran (MeTHF). [Link]
- ResearchGate. Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry. [Link]
- Scientific Laboratory Supplies.
- RSC Publishing. Determination of Kamlet–Taft solvent parameters π of high pressure and supercritical water by the UV-Vis absorption spectral shift of 4-nitroanisole*. [Link]
- Organic Chemistry Data. Dielectric Constant of Common solvents. [Link]
- Chemcasts. fluorobenzene Properties vs Pressure | Density, Cp, Viscosity. [Link]
- Chemcasts. anisole (CAS 100-66-3) Properties | Density, Cp, Viscosity. [Link]
- ResearchGate. SUSTAINABLE (GREEN) CHEMISTRY GREEN SOLVENTS. [Link]
- Journal of Materials Chemistry C. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]
- PubChem. Fluorobenzene. [Link]
- National Institute of Standards and Technology. Kamlet-Taft Solvatochromic Parameters for 25 Glycol Ether Solvents and Glycol Ether Aqueous Solutions. [Link]
- Chemdox.
- Ovid. Kamlet–Taft Solvatochromic Parameters for 25... : Journal of Solution Chemistry. [Link]
- Hansen Solubility. HANSEN SOLUBILITY PARAMETERS. [Link]
- Stenutz. Kamlet-Taft solvent parameters. [Link]
- The IUPAC Compendium of Chemical Terminology. Kamlet–Taft solvent parameters (K03367). [Link]
- Stenutz. Dielectric constants and refractive index. [Link]
- ResearchG
- Wikipedia. Solvent. [Link]
- Stenutz. Kamlet-Taft solvent parameters. [Link]
- Preprints.org.
- Kinam Park. Hansen Solubility Parameters. [Link]
- Cheméo. Chemical Properties of Anisole (CAS 100-66-3). [Link]
- ResearchGate.
- Yamaden. Table of dielectric constants of substances. [Link]
- Honeywell. Dielectric Constant. [Link]
Sources
- 1. Fluorobenzene CAS#: 462-06-6 [m.chemicalbook.com]
- 2. monumentchemical.com [monumentchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 5. 2-Methyltetrahydrofuran | 96-47-9 [chemicalbook.com]
- 6. Cyclopentyl Methyl Ether (CPME) [commonorganicchemistry.com]
- 7. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Validating the Structure of a Synthesized 2,5-Difluoroanisole Derivative
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of a synthesized 2,5-difluoroanisole derivative. Moving beyond a simple recitation of methods, we will explore the underlying principles of each technique, the rationale behind experimental choices, and how to interpret the resulting data in a self-validating manner.
Hypothetical Synthesis: A Plausible Route to this compound
To illustrate the validation process, we will consider the synthesis of this compound from a commercially available starting material, 2,5-difluoroaniline. This common synthetic transformation involves the formation of a diazonium salt followed by a substitution reaction.[1][2][3]
A potential side-product in this reaction is 2,5-difluorophenol, formed if the diazonium intermediate reacts with water present in the reaction mixture. Our analytical approach will therefore focus on unequivocally distinguishing our desired product from the starting material and this likely impurity.
The Analytical Workflow: A Multi-Faceted Approach to Structural Elucidation
A single analytical technique is rarely sufficient for complete structural validation. Instead, we employ a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. The data from these techniques, when taken together, should provide a cohesive and self-consistent confirmation of the target structure.
Caption: Overall workflow from synthesis to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). It is arguably the most powerful tool for determining the precise structure of an organic molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Data Interpretation and Comparison: ¹H NMR
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy protons and the three aromatic protons. The fluorine atoms will introduce characteristic splitting patterns (couplings) to the adjacent protons.
| Compound | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| This compound (Product) | -OCH₃ | ~3.9 | Singlet (s) | 3H |
| Aromatic C-H | 6.8 - 7.2 | Multiplets (m) | 3H | |
| 2,5-Difluoroaniline (Starting Material) | -NH₂ | ~3.8 (broad) | Singlet (s, broad) | 2H |
| Aromatic C-H | 6.3 - 7.0 | Multiplets (m) | 3H | |
| 2,5-Difluorophenol (Side-Product) | -OH | 5.0 - 6.0 (broad) | Singlet (s, broad) | 1H |
| Aromatic C-H | 6.7 - 7.1 | Multiplets (m) | 3H |
Key Differentiating Features:
-
Presence of a sharp singlet integrating to 3H around 3.9 ppm is a strong indicator of the methoxy group in our target molecule, this compound.
-
The starting material, 2,5-difluoroaniline, would instead show a broad singlet for the -NH₂ protons integrating to 2H .[4][5][6]
-
The potential side-product, 2,5-difluorophenol, would exhibit a broad singlet for the -OH proton integrating to 1H .
Caption: ¹H NMR data interpretation flowchart.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation and Comparison: ¹³C NMR
The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
| Compound | Carbon Type | Expected Chemical Shift (ppm) |
| This compound (Product) | -OCH₃ | ~56 |
| C-F | 150 - 160 (doublet) | |
| C-O | 145 - 155 (doublet) | |
| Aromatic C-H | 100 - 120 | |
| 2,5-Difluoroaniline (Starting Material) | C-N | 130 - 140 (doublet) |
| C-F | 150 - 160 (doublet) | |
| Aromatic C-H | 100 - 115 | |
| 2,5-Difluorophenol (Side-Product) | C-O | 140 - 150 (doublet) |
| C-F | 150 - 160 (doublet) | |
| Aromatic C-H | 105 - 125 |
Key Differentiating Features:
-
The presence of a signal around 56 ppm is characteristic of the methoxy carbon in this compound.
-
This signal will be absent in the spectra of both the starting material and the phenol side-product.
-
The chemical shift of the carbon attached to the heteroatom (C-O vs. C-N) is also diagnostic.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight of the synthesized compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a neat sample for Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass range.
Data Interpretation and Comparison: MS
The primary piece of information we seek is the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
| Compound | Molecular Formula | Expected Molecular Weight (M⁺) |
| This compound (Product) | C₇H₆F₂O | 144.04 |
| 2,5-Difluoroaniline (Starting Material) | C₆H₅F₂N | 129.04 |
| 2,5-Difluorophenol (Side-Product) | C₆H₄F₂O | 130.02 |
Key Differentiating Features:
-
A molecular ion peak at m/z = 144.04 would strongly support the successful synthesis of this compound.
-
The presence of peaks at m/z = 129.04 or 130.02 would indicate the presence of unreacted starting material or the phenol side-product, respectively. Fluorine is monoisotopic, so we do not expect the complex isotope patterns seen with chlorine or bromine.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., KBr or NaCl).
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation and Comparison: FTIR
We will look for characteristic absorption bands corresponding to the functional groups in our target molecule and potential contaminants.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound (Product) | C-O-C (asymmetric stretch) | ~1250 |
| C-O-C (symmetric stretch) | ~1040 | |
| Aromatic C-H stretch | ~3000-3100 | |
| C-F stretch | ~1100-1300 | |
| 2,5-Difluoroaniline (Starting Material) | N-H stretch | ~3300-3500 (two bands) |
| Aromatic C-H stretch | ~3000-3100 | |
| C-F stretch | ~1100-1300 | |
| 2,5-Difluorophenol (Side-Product) | O-H stretch (broad) | ~3200-3600 |
| Aromatic C-H stretch | ~3000-3100 | |
| C-F stretch | ~1100-1300 |
Key Differentiating Features:
-
The absence of a broad O-H stretch (3200-3600 cm⁻¹) or the characteristic N-H stretches (3300-3500 cm⁻¹) is crucial for confirming the purity of the this compound.[9][10][11][12]
-
The presence of strong C-O-C stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹ is indicative of the ether linkage in the desired product.[10][11]
Conclusion: A Self-Validating System
By systematically applying these analytical techniques, we create a self-validating system for structural confirmation. The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework, the mass spectrometry data confirms the molecular weight, and the FTIR data verifies the presence of the correct functional groups and the absence of impurities. When the data from all three techniques converge to support the structure of this compound and contradict the structures of the starting material and likely side-products, we can be highly confident in the identity and purity of our synthesized compound.
References
- FT-IR spectra of control and treated anisole. | Download Scientific Diagram - ResearchGate.
- IR Spectrum Of Anisole - Bartleby.com.
- Synthesis of 2,5-difluoroaniline - PrepChem.com.
- This compound - ChemBK.
- The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry.
- The IR spectrum for anisole contains two C―O stretching bands in ... - Pearson.
- Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the... - ResearchGate.
- The Pyrolysis of Anisole (C6H5OCH3) Using a Hyperthermal Nozzle.
- 13 C and 1 H NMR spectra for the reactant and products of labeled... - ResearchGate.
- 2,5-Difluoroaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895).
- 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem - NIH.
- Anisole - Optional[1H NMR] - Spectrum - SpectraBase.
- anisole (NMR Spectrum).
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
- Mass spectrometric study on the fragmentation of anisole - INIS-IAEA.
- How can you identify the presence of halogens using mass spectrometry? - TutorChase.
- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.
- Mass spectrometry of halogen-containing organic compounds - ResearchGate.
- Mass Spectrometry - MSU chemistry.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
Sources
- 1. 2,5-Difluoroaniline CAS#: 367-30-6 [m.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,5-Difluoroaniline(367-30-6) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tutorchase.com [tutorchase.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 11. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for 2,5-Difluoroanisole Functionalization: A Guide for Researchers
Introduction: The Strategic Importance of Fluorinated Anisoles in Modern Chemistry
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. 2,5-Difluoroanisole, with its unique electronic properties and substitution pattern, represents a valuable building block for the synthesis of a diverse array of complex molecules. The methoxy group activates the aromatic ring towards electrophilic substitution, while the fluorine atoms modulate the reactivity and provide sites for further functionalization. This guide provides a comparative analysis of the primary catalytic systems employed for the functionalization of this compound, offering insights into catalyst selection, reaction mechanisms, and practical experimental considerations for researchers, scientists, and drug development professionals.
Palladium Catalysis: The Workhorse of Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] These reactions typically proceed through a well-understood catalytic cycle involving oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. For a substrate like this compound, this would typically involve its conversion to an aryl halide or triflate, followed by coupling with a boronic acid or ester. While direct C-H activation for Suzuki-type reactions on electron-rich arenes is an emerging field, the more established route via an aryl halide provides a reliable benchmark for catalyst performance.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of a Related Substrate
Direct comparative data for this compound is scarce in the literature. However, data for the closely related 2,5-difluorophenylboronic acid provides valuable insights into catalyst efficiency.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 95 | [3] |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 88 | [4] |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 | [3] |
This data is for the coupling of 2,5-difluorophenylboronic acid and is presented here as a proxy for the reactivity of the 2,5-difluorophenyl moiety.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with 2,5-Difluorophenylboronic Acid [3]
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv.), 2,5-difluorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nickel Catalysis: An Emerging Powerhouse for C-H Functionalization
Nickel catalysis has gained significant traction as a more sustainable and cost-effective alternative to palladium for a range of cross-coupling and C-H functionalization reactions.[2][5] Nickel catalysts can activate otherwise inert C-H bonds, offering a more atom-economical approach to molecular synthesis.
Direct C-H Arylation
Direct C-H arylation of electron-rich arenes like this compound is a particularly attractive transformation. Nickel catalysts, often in combination with specific ligands, can facilitate the coupling of the arene C-H bond with an aryl halide.
Catalyst Systems for Nickel-Catalyzed C-H Arylation
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Substrate | Reference |
| Ni(cod)₂ | dcype | K₃PO₄ | Toluene | 120 | Oxazoles with Aryl Chlorides | [6] |
| NiCl₂·glyme | dtbbpy | K₂CO₃ | Dioxane | 100 | Fluoroarenes with Alkenes | [7] |
Experimental Protocol: General Procedure for Nickel-Catalyzed C-H Arylation of a Heteroarene with an Aryl Halide [6]
-
In a glovebox, to an oven-dried vial, add the nickel precatalyst (e.g., Ni(cod)₂, 5-10 mol%), the ligand (e.g., dcype, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the arene (e.g., a fluoroarene, 1.0 equiv.) and the aryl halide (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, the mixture is filtered through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated in vacuo, and the residue is purified by silica gel chromatography.
Buchwald-Hartwig Amination
Nickel catalysts have also proven effective for C-N bond formation via Buchwald-Hartwig amination, particularly with challenging aryl chlorides.[8][9][10]
Catalyst Systems for Nickel-Catalyzed Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Substrate | Yield (%) | Reference |
| NiCl₂(dppp) | dppp | K₂CO₃ | Toluene | 110 | Pyrimidin-2-yl tosylates with indoles | up to 95 | [9][10] |
| Ni(cod)₂ | DPPF | LiOtBu | CPME/MeCN | 110 | Aryl chlorides with secondary amines | up to 99 | [11] |
Copper Catalysis: A Cost-Effective and Versatile Alternative
Copper catalysts offer a readily available and economical option for various cross-coupling reactions, including C-N and C-C bond formation.[2] While often requiring higher reaction temperatures than their palladium counterparts, recent advances in ligand design have enabled milder reaction conditions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. While traditionally a palladium-catalyzed reaction with a copper co-catalyst, copper-only systems have been developed, particularly for activated aryl halides.[12][13][14]
Catalyst Systems for Copper-Catalyzed Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Typical Substrate | Yield (%) | Reference |
| CuI | K₂CO₃ | H₂O | 100 | Aryl iodides with terminal alkynes | up to 95 | [12] |
| (PPh₃)₂CuBH₄ | DBU | Ethanol | 120 | o-Iodoanilines with terminal alkynes | up to 99 | [14] |
Experimental Protocol: General Procedure for Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide [12]
-
To a reaction vessel, add the aryl iodide (1.0 equiv.), the terminal alkyne (1.2 equiv.), the copper catalyst (e.g., CuI, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the solvent (e.g., water or an organic solvent).
-
Seal the vessel and heat the mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ullmann-type C-N Coupling
The copper-catalyzed Ullmann condensation is a classic method for forming C-N bonds. Modern variations often employ ligands to facilitate the reaction at lower temperatures and with a broader substrate scope.
Catalyst Systems for Copper-Catalyzed C-N Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Substrate | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CuI | BPMPO | K₃PO₄ | Toluene | 110 | Aryl chlorides with primary anilines | up to 90 |[11] | | CuI | Phenanthroline | Cs₂CO₃ | DMF | 110 | Aryl iodides with amides | up to 98 |[15] |
Visualizing the Catalytic Cycles and Workflow
To better understand the underlying processes, the following diagrams illustrate the general catalytic cycles for the discussed reactions and a typical experimental workflow.
Conclusion and Future Outlook
The functionalization of this compound is a critical step in the synthesis of numerous high-value compounds. While palladium catalysts remain the most extensively studied and reliable choice for a broad range of cross-coupling reactions, nickel and copper-based systems are rapidly emerging as powerful, cost-effective, and sustainable alternatives. Nickel catalysts, in particular, show great promise for direct C-H functionalization, which obviates the need for pre-functionalized starting materials. Copper catalysts, while sometimes requiring more forcing conditions, offer an economical solution for specific transformations like Sonogashira and Ullmann couplings.
The choice of catalyst will ultimately depend on the specific transformation desired, the functional group tolerance required, and considerations of cost and sustainability. For Suzuki-Miyaura reactions, palladium catalysts with bulky phosphine ligands are often the preferred choice. For direct C-H arylation, nickel catalysts are increasingly demonstrating their utility. In the realm of C-N bond formation, both palladium and nickel systems offer excellent performance in Buchwald-Hartwig aminations, while copper provides a classic and still relevant approach via Ullmann-type couplings.
Future research will undoubtedly focus on the development of more active and selective catalysts that operate under milder conditions, particularly for direct C-H functionalization. The continued exploration of non-precious metal catalysts like nickel and copper will be crucial for the development of more sustainable synthetic methodologies. As our understanding of reaction mechanisms deepens, so too will our ability to design more efficient and selective catalytic systems for the functionalization of important building blocks like this compound.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
- National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Royal Society of Chemistry. (n.d.).
- Semantic Scholar. (2020). A Copper‐Catalyzed Sonogashira Coupling Reaction of Diverse Activated Alkyl Halides with Terminal Alkynes Under Ambient Conditions.
- National Center for Biotechnology Information. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
- Organic Chemistry Portal. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes.
- OUCI. (n.d.).
- National Center for Biotechnology Information. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
- ResearchGate. (2020). (PDF) A Copper‐Catalyzed Sonogashira Coupling Reaction of Diverse Activated Alkyl Halides with Terminal Alkynes Under Ambient Conditions.
- Organic Syntheses. (2024).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.).
- OUCI. (n.d.).
- MDPI. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole.
- Organic Chemistry Portal. (2000).
- Royal Society of Chemistry. (n.d.). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids.
- MDPI. (n.d.). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules.
- MDPI. (n.d.). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2023).
- Beilstein Journals. (n.d.). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts.
- Royal Society of Chemistry. (n.d.). Ni(i)–Ni(iii)
- Beilstein Journals. (n.d.).
- Beilstein Journals. (n.d.). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series.
- National Center for Biotechnology Information. (n.d.). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development.
- Royal Society of Chemistry. (2012).
- Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- ResearchGate. (2016). Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole.
- National Center for Biotechnology Information. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.
Sources
- 1. Nickel-catalyzed enantioselective C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed enantioselective C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 7. Nickel/NHC-Catalyzed Asymmetric C-H Alkylation of Fluoroarenes with Alkenes: Synthesis of Enantioenriched Fluorotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. ir.nwnu.edu.cn [ir.nwnu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] A Copper‐Catalyzed Sonogashira Coupling Reaction of Diverse Activated Alkyl Halides with Terminal Alkynes Under Ambient Conditions | Semantic Scholar [semanticscholar.org]
- 14. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
A Comparative Benchmarking Study: Synthesizing Lapatinib with and without a Fluorinated Benzyl Moiety
For researchers, scientists, and professionals in drug development, the strategic selection of a synthetic route is a critical decision that profoundly impacts efficiency, cost, and environmental footprint. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to the oncology drug Lapatinib, a potent dual tyrosine kinase inhibitor. We will benchmark a common synthesis that incorporates the fluorinated key intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline, against a widely-used alternative route commencing from 2-amino-5-iodobenzoic acid. This analysis, supported by experimental data from peer-reviewed literature and patents, aims to illuminate the causal factors behind each route's advantages and disadvantages, empowering chemists to make more informed decisions in their synthetic endeavors.
The Target Molecule: Lapatinib
Lapatinib is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. Its molecular structure features a quinazoline core, a substituted aniline sidechain, and a furan ring bearing a solubilizing group. The inclusion of a fluorine atom in the aniline sidechain is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.
Synthetic Strategy 1: The Fluorinated Intermediate Approach
This synthetic route relies on the initial preparation of a key fluorinated intermediate, 3-chloro-4-(3-fluorobenzyloxy)aniline, which is then coupled to the quinazoline core. The fluorine atom is introduced early in the synthesis via the starting material, 3-fluorobenzyl chloride.
Rationale and Mechanistic Considerations
The decision to employ a pre-functionalized, fluorinated building block is often driven by the desire for a convergent synthesis. By constructing complex fragments separately and then coupling them, chemists can often achieve higher overall yields and simplify purification processes. The Williamson ether synthesis used to connect the fluorobenzyl group to the phenolic precursor is a robust and well-understood reaction. The subsequent reduction of the nitro group to an aniline is a standard transformation, with various reagents available to suit different scales and substrate sensitivities.
Experimental Workflow
The synthesis of Lapatinib via the fluorinated intermediate can be conceptually broken down into three main stages: synthesis of the fluorinated aniline, construction of the quinazoline core, and final assembly.
Detailed Experimental Protocol: Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline[1][2]
-
Williamson Ether Synthesis: To a solution of 2-chloro-4-nitrophenol in dimethylformamide (DMF), potassium carbonate is added, and the mixture is stirred at room temperature. 3-Fluorobenzyl chloride is then added slowly, and the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.
-
Nitro Group Reduction: The 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene is suspended in a mixture of ethanol and water. Iron powder and ammonium chloride are added to the suspension, and the mixture is heated to reflux. After the reaction is complete, it is cooled and filtered through celite to remove iron salts. The filtrate is concentrated, and the residue is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 3-chloro-4-(3-fluorobenzyloxy)aniline. A reported yield for this reduction step is 96% with a purity of 99.67% as determined by HPLC.[1][2]
Synthetic Strategy 2: The Alternative Approach from 2-Amino-5-iodobenzoic Acid
This alternative synthesis builds the quinazoline core first and introduces the aniline sidechain and the furan moiety in subsequent steps. This approach avoids the separate synthesis of the fluorinated aniline intermediate.
Rationale and Mechanistic Considerations
This route is more linear, which can sometimes be more straightforward to execute on a large scale. The synthesis begins with a commercially available and relatively inexpensive starting material, 2-amino-5-iodobenzoic acid. The key steps involve the formation of the quinazoline ring, followed by a Suzuki coupling and a reductive amination, similar to the final steps of the first route. The critical difference lies in the point at which the various structural motifs are introduced.
Experimental Workflow
The synthesis commences with the formation of the quinazoline ring system, followed by functionalization and final assembly.
Detailed Experimental Protocol: Synthesis of 6-Iodoquinazolin-4(3H)-one[4][5]
-
Cyclization: A mixture of 2-amino-5-iodobenzoic acid and formamide is heated. After the reaction, water is added, and the mixture is cooled. The precipitated product is isolated by vacuum filtration and washed to afford 6-iodoquinazolin-4(3H)-one.
-
Chlorination: The 6-iodoquinazolin-4(3H)-one is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-chloro-6-iodoquinazoline. This intermediate is then ready for coupling with the aniline sidechain.
Performance Benchmark: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes key metrics for both synthetic routes, based on reported experimental data.
| Metric | Synthetic Strategy 1 (Fluorinated Intermediate) | Synthetic Strategy 2 (Alternative Route) | Analysis |
| Starting Materials | 2-Chloro-4-nitrophenol, 3-Fluorobenzyl chloride, 4-Chloro-6-iodoquinazoline | 2-Amino-5-iodobenzoic acid, 3-Chloro-4-(3-fluorobenzyloxy)aniline | Strategy 2 starts with a more readily available and cheaper initial building block for the quinazoline core. |
| Number of Steps | Generally longer due to the separate synthesis of the aniline intermediate. | A more convergent approach to the core structure. A 5-step process from 6-iodoquinazolin-4-one has been reported.[3][4] | Strategy 2 can be more step-economical for the construction of the main Lapatinib scaffold. |
| Overall Yield | Dependent on the efficiency of the intermediate synthesis. | A practical synthesis reported an overall yield of 48% from 6-iodoquinazolin-4-one.[3][4] A more recent sustainable route reported a 53.3% overall yield in 5 steps.[5] | The alternative route has demonstrated high overall yields in optimized processes. |
| Key Reactions | Williamson Ether Synthesis, Nitro Reduction, Nucleophilic Aromatic Substitution, Suzuki Coupling, Reductive Amination | Cyclization, Chlorination, Nucleophilic Aromatic Substitution, Suzuki Coupling, Reductive Amination | Both routes utilize powerful and well-established coupling reactions like the Suzuki coupling. |
| Purification | May require purification of the aniline intermediate. | Optimized processes report purification by filtration and crystallization, avoiding column chromatography.[3][5] | The alternative route has been optimized to avoid cumbersome purification steps. |
| Sustainability | The use of DMF and chlorinated solvents can be a drawback. | Greener syntheses have been developed, for example, using water as a solvent.[6] | The alternative route has been the subject of more extensive green chemistry optimization. |
Conclusion and Expert Recommendations
Both synthetic strategies presented offer viable pathways to Lapatinib.
Synthetic Strategy 1 (Fluorinated Intermediate) is a classic convergent approach. Its main advantage lies in the modularity of synthesizing complex fragments separately. This can be beneficial for library synthesis or when exploring structure-activity relationships of the aniline moiety. However, the overall process can be longer and may involve less desirable solvents.
Synthetic Strategy 2 (Alternative Route) , particularly the optimized versions starting from 2-amino-5-iodobenzoic acid or 6-iodoquinazolin-4-one, presents a more streamlined and efficient approach for the large-scale synthesis of Lapatinib.[3][4] The demonstrated high overall yields, avoidance of chromatographic purification, and amenability to greener reaction conditions make it a compelling choice for industrial production.[5]
For drug development professionals, the choice between these routes will depend on the specific project goals. For initial exploratory chemistry and analog synthesis, the flexibility of the fluorinated intermediate approach may be advantageous. However, for process development and manufacturing, the efficiency and sustainability of the optimized alternative route are superior. This comparative guide underscores the importance of a holistic evaluation of synthetic routes, considering not only the chemical transformations but also the broader implications for cost, scalability, and environmental impact.
References
- Assessing a sustainable manufacturing route to lapatinib. RSC Publishing, 2022-08-09. [Link]
- Practical synthesis of lapatinib.
- Practical synthesis of lapatinib. Journal of China Pharmaceutical University. [Link]
- Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors. PMC - PubMed Central. [Link]
- An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry (RSC Publishing). [Link]
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH. [Link]
Sources
- 1. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]
- 2. 3-Chloro-4-(3-fluorobenzyloxy)aniline CAS#: 202197-26-0 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 5. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 6. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Electronic Structure of 2,5-Difluoroanisole: A Comparative DFT Study
For Immediate Release
A Comprehensive Computational Guide to the Electronic Structure of 2,5-Difluoroanisole for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electronic structure of this compound, a molecule of significant interest in pharmaceutical and materials science. Leveraging Density Functional Theory (DFT), this document outlines a robust computational protocol, compares its electronic properties with the analogous 2,5-Difluoroaniline, and establishes a benchmark against experimental data for the parent molecule, anisole. This in-depth guide is designed to equip researchers with the necessary theoretical framework and practical methodology to investigate the electronic characteristics of this compound and similar halogenated aromatic compounds.
Introduction: The Significance of this compound in Scientific Research
This compound is a fluorinated aromatic compound with potential applications in the development of novel pharmaceuticals and functional materials. The introduction of fluorine atoms can significantly alter the electronic properties of the parent anisole molecule, influencing its reactivity, metabolic stability, and intermolecular interactions. A thorough understanding of its electronic structure is therefore paramount for predicting its behavior and designing new molecules with tailored properties.
Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for investigating the electronic structure and properties of molecules.[1][2] This guide will provide a step-by-step protocol for performing DFT calculations on this compound, offering insights into its molecular orbitals, electrostatic potential, and other key electronic descriptors. To provide a comparative perspective, the electronic structure of this compound will be contrasted with that of 2,5-Difluoroaniline, a structurally similar molecule with a different functional group that imparts distinct electronic characteristics.
Theoretical Framework and Computational Protocol
A reliable computational protocol is the cornerstone of any meaningful DFT study. The following section details the recommended methodology for investigating the electronic structure of this compound.
Selection of DFT Functional and Basis Set
The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results in DFT calculations. For halogenated aromatic compounds, functionals that incorporate a degree of exact Hartree-Fock exchange and account for dispersion interactions are generally recommended.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[3] For enhanced accuracy, especially in describing non-covalent interactions, the dispersion-corrected B3LYP-D3 functional is also a strong candidate.[4] The M06-2X meta-hybrid GGA functional is another excellent option, known for its good performance across a broad range of applications, including main-group thermochemistry and noncovalent interactions.[5][6]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , provides a good balance between accuracy and computational cost. The inclusion of diffuse functions ("++") is important for describing the lone pairs of electrons on the oxygen and fluorine atoms, while the polarization functions ("(d,p)") allow for greater flexibility in describing the electron density distribution.
Step-by-Step Computational Workflow
The following workflow outlines the key steps for performing a comprehensive DFT study on this compound:
-
Geometry Optimization: The first step is to obtain the minimum energy structure of the molecule. This is achieved by performing a geometry optimization calculation.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: A single-point energy calculation is then performed at the optimized geometry using a larger basis set, if desired, to obtain a more accurate electronic energy.
-
Population Analysis and Molecular Orbital Analysis: This step involves analyzing the output of the DFT calculation to obtain information about the distribution of electrons in the molecule. This includes:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the investigation of charge transfer interactions within the molecule.[7][8][9]
-
-
Molecular Electrostatic Potential (MEP) Surface: The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Prediction of Spectroscopic Properties (Optional but Recommended):
Workflow Visualization
Figure 1: A generalized workflow for performing DFT calculations on this compound.
Comparative Analysis: this compound vs. 2,5-Difluoroaniline
To better understand the influence of the methoxy group (-OCH₃) on the electronic properties of the difluorinated benzene ring, a comparative analysis with 2,5-difluoroaniline (-NH₂) is highly instructive. The amino group in 2,5-difluoroaniline is also an electron-donating group, but its properties differ from the methoxy group.
| Property | This compound (Predicted) | 2,5-Difluoroaniline (Literature/Predicted) | Rationale for Differences |
| HOMO Energy | Higher | Lower | The oxygen atom in the methoxy group is more electronegative than the nitrogen atom in the amino group, but the lone pairs on the oxygen are higher in energy, leading to a higher HOMO. |
| LUMO Energy | Similar | Similar | The LUMO is primarily located on the aromatic ring and is less affected by the substituent compared to the HOMO. |
| HOMO-LUMO Gap | Smaller | Larger | The higher HOMO energy in this compound leads to a smaller energy gap, suggesting it may be more reactive. |
| Dipole Moment | Larger | Smaller | The greater electronegativity of the oxygen atom in the methoxy group leads to a larger overall molecular dipole moment. |
| Electrostatic Potential at Oxygen/Nitrogen | More Negative | Less Negative | The higher electronegativity of oxygen results in a more negative electrostatic potential around the methoxy group. |
Note: The values in this table are qualitative predictions based on chemical principles. A full DFT calculation as outlined in this guide would provide quantitative data for a direct comparison.
Benchmarking Against Experimental Data: The Case of Anisole
| Property | Experimental Value for Anisole | Calculated Value (e.g., B3LYP/6-311++G(d,p)) |
| Ionization Energy (eV) | 8.20 - 8.25[14] | To be calculated |
| UV-Vis Absorption Maxima (nm) | ~220, ~270[1][15][16] | To be calculated using TD-DFT |
| Dipole Moment (Debye) | 1.38[17] | To be calculated |
A close agreement between the calculated and experimental values for anisole would lend confidence to the predictions made for this compound.
Advanced Analysis: Natural Bond Orbital (NBO) Insights
NBO analysis can provide a deeper understanding of the electronic interactions within this compound. Key interactions to investigate include:
-
Hyperconjugation: Delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the antibonding orbitals of the aromatic ring (n -> π*).
-
Inductive Effects: The electron-withdrawing inductive effect of the fluorine atoms and the electron-donating effect of the methoxy group.
Sources
- 1. PhotochemCAD | Anisole [photochemcad.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Density Functional Tight Binding (DFTB) with Natural Bonding Orbitals (NBOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. periodicodimineralogia.it [periodicodimineralogia.it]
- 9. researchgate.net [researchgate.net]
- 10. Computational Chemistry Highlights: Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics [compchemhighlights.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anisole [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. anisole [openmopac.net]
Safety Operating Guide
Navigating the Disposal of 2,5-Difluoroanisole: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of every compound, including the versatile yet hazardous 2,5-Difluoroanisole, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory awareness. Our aim is to empower you, our scientific colleagues, with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.
Understanding the Imperative: The Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent risks associated with this compound. This flammable liquid and vapor poses several health hazards, including causing skin and serious eye irritation, and it may also lead to respiratory irritation.[1][2] A thorough understanding of these properties, as detailed in the Safety Data Sheet (SDS), is the foundation of safe handling and disposal. The flammability necessitates careful management of ignition sources, while its irritant properties underscore the importance of appropriate personal protective equipment (PPE).
Key Safety and Physical Data
For quick reference, the following table summarizes the essential safety and physical information for this compound.
| Property | Value | Source |
| CAS Number | 75626-17-4 | [1] |
| Molecular Formula | C7H6F2O | [1][2] |
| Molecular Weight | 144.12 g/mol | [2] |
| GHS Hazard Statements | H226, H315, H319, H335 | [1][2] |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant) | [1] |
The Core Principle: Segregation of Halogenated Organic Waste
The cornerstone of proper chemical waste management lies in correct segregation. This compound, containing fluorine atoms, is classified as a halogenated organic compound .[3] Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[3][4][5][6]
The primary reason for this segregation is the difference in disposal methods. Halogenated organic compounds require specialized high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts such as dioxins and furans.[3] Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal, as the entire mixture must be treated as halogenated waste.[6]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Waste Container Selection and Labeling
-
Container Choice: Use a designated, properly labeled waste container for halogenated organic liquids . These are often provided by your institution's Environmental Health and Safety (EHS) department and may be color-coded (e.g., green-labeled carboys).[3] The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents".[4][6] The full chemical name, "this compound," should be listed on the container's contents log. Do not use abbreviations or chemical formulas.[4]
Waste Collection
-
Transferring Waste: Carefully transfer the this compound waste into the designated halogenated organic waste container. Perform this transfer in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4][6] This prevents the release of flammable and potentially harmful vapors. Do not overfill the container; a general rule is to fill to no more than 90% of its capacity.[5]
Storage of Waste
-
Location: Store the halogenated organic waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be in a well-ventilated location, away from heat, sparks, and open flames.[1]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment tray to mitigate any potential leaks or spills.
Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been stored for a designated period (often a maximum of three months), contact your institution's EHS department to arrange for pickup and disposal.[5] Follow all institutional procedures for waste collection requests.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Spill Management: A Contingency Plan
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7] Collect the absorbed material and place it in the designated halogenated organic waste container. Ensure the area is well-ventilated during cleanup.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and EHS department.[8] If there is a risk of fire, eliminate all sources of ignition.[8]
Conclusion: A Commitment to Safety and Excellence
The responsible disposal of chemical waste, such as this compound, is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard recognition, proper segregation, and established protocols, researchers can ensure a safe working environment and minimize their environmental impact. This commitment to safety not only protects individuals and the institution but also upholds the integrity of the scientific community.
References
- 2,5-Difluoroaniline(367-30-6)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. (n.d.).
- 2,5-Difluoroaniline - Synquest Labs. (n.d.).
- This compound - Synquest Labs. (n.d.).
- 2,5-Difluoroaniline SDS, 367-30-6 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- This compound | C7H6F2O | CID 2724989 - PubChem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- HAZARDOUS WASTE SEGREGATION. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- 2,4-Difluoroaniline - Apollo Scientific. (n.d.).
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.).
- Organic solvent waste - Kemicentrum. (2025, January 13).
- Organic Solvents | Environment, Health and Safety - Cornell EHS. (n.d.).
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
Navigating the Safe Handling of 2,5-Difluoroanisole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth procedural information for the safe handling, storage, and disposal of 2,5-Difluoroanisole, a key intermediate in pharmaceutical and agrochemical synthesis.
This compound (CAS No. 75626-17-4) is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Understanding and mitigating these risks through appropriate personal protective equipment (PPE) and rigorous operational protocols is non-negotiable. This document will detail the necessary precautions, from initial risk assessment to final waste disposal, ensuring a secure laboratory environment.
Immediate Safety Concerns and First Aid
A thorough understanding of the immediate hazards associated with this compound is the foundation of safe handling. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Identification:
| Hazard | GHS Classification | Description |
| Flammability | Flammable Liquid 3 | Flammable liquid and vapor.[1] |
| Skin Irritation | Skin Irritant 2 | Causes skin irritation.[1] |
| Eye Irritation | Eye Irritant 2 | Causes serious eye irritation.[1] |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation.[1] |
First Aid Measures:
In the event of an exposure, immediate and appropriate first aid is critical. The following procedures should be followed:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and consistent use of appropriate PPE is the most critical barrier between the researcher and the chemical. Due to the lack of specific PPE recommendations in the available Safety Data Sheet for this compound, the following guidance is based on best practices for handling flammable aromatic ethers with similar hazards.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Given that this compound is an aromatic ether, Nitrile or Butyl rubber gloves are recommended.[3] Always inspect gloves for signs of degradation or punctures before use. For prolonged or immersive contact, heavier-duty gloves may be necessary.
-
Lab Coat: A flame-resistant lab coat is required to protect against splashes and potential flash fires.
-
Additional Protection: For larger quantities or in situations with a significant splash risk, a chemical-resistant apron and arm sleeves should be worn over the lab coat.
-
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] For environments where the concentration of this compound may exceed the respirator's assigned protection factor, a powered air-purifying respirator (PAPR) may be required.[5][6]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Procedural Steps:
-
Risk Assessment and SDS Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and conduct a comprehensive risk assessment for the specific procedure.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the section above.
-
Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly and is free of clutter. The sash should be kept at the lowest possible height that still allows for comfortable work.
-
Dispense Chemical: Carefully dispense the required amount of this compound within the fume hood. Use appropriate, clean, and dry glassware.
-
Perform Reaction/Procedure: Carry out the experimental procedure, being mindful of potential ignition sources.
-
Decontaminate Glassware: After use, decontaminate all glassware that has come into contact with this compound by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Segregate Halogenated Waste: All waste containing this compound, including the rinsate from decontamination, must be collected in a designated, clearly labeled container for halogenated organic waste.[7][8]
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste. Wash hands thoroughly after removing all PPE.
Disposal Plan: Responsible Management of this compound Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[7][9] Improper disposal can lead to environmental contamination.
Disposal Protocol:
-
Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[7][8] this compound waste should be collected in a dedicated, properly sealed, and clearly labeled container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Rinsate in Acetone").
-
Disposal Method: The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[10] This process breaks down the compound into less harmful substances.
-
Institutional Procedures: Always follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on waste pickup and disposal.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- CP Lab Safety. Chemical Resistant Gloves. [Link]
- U.S. Environmental Protection Agency.
- University of California, Riverside - Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
- Regulations.gov.
- Ward-Kennedy. Chemstop™ Nitrile Chemical Resistant Gloves. [Link]
- P2 InfoHouse.
- PubChem. This compound. [Link]
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]
- 3M.
- Unknown.
- ResearchGate.
- ISHN.
- 3M.
- European Chemicals Agency.
- PubChem. 2,5-Difluoroaniline. [Link]
- University of California, Berkeley - Office of Environment, Health & Safety. Glove Selection Guide. [Link]
- Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH. [Link]
- Occupational Safety and Health Administration.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
- State University of New York at New Paltz. Glove Selection For Specific Chemicals. [Link]
- University of California, Santa Barbara - Environment, Health and Safety. Ansell Chemical Resistance Glove Chart. [Link]
Sources
- 1. This compound | C7H6F2O | CID 2724989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. ishn.com [ishn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. p2infohouse.org [p2infohouse.org]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
